1A-116
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-(3,5-dimethylphenyl)-2-[2-(trifluoromethyl)phenyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3/c1-10-7-11(2)9-12(8-10)21-15(20)22-14-6-4-3-5-13(14)16(17,18)19/h3-9H,1-2H3,(H3,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIJFJSZZNOTLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=NC2=CC=CC=C2C(F)(F)F)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1430208-73-3 | |
| Record name | 1-(3,5-dimetilfenil)3-(2-(trifluorometil)phenil)guanidina | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of 1A-116: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of 1A-116, a potent and specific inhibitor of the Ras-related C3 botulinum toxin substrate 1 (Rac1). Rac1, a member of the Rho family of small GTPases, is a critical regulator of numerous cellular processes and its aberrant activation is strongly associated with tumorigenesis, cancer progression, invasion, and metastasis.[1][2] this compound has emerged as a promising therapeutic candidate, demonstrating significant antitumor and antimetastatic effects in various cancer models, including glioblastoma and breast cancer.
Core Mechanism of Action
This compound functions as a direct inhibitor of Rac1 activation. Its primary mechanism involves the disruption of the protein-protein interaction between Rac1 and its guanine nucleotide exchange factors (GEFs).[3] GEFs, such as Tiam1, Vav, and Dbl, are responsible for catalyzing the exchange of GDP for GTP on Rac1, leading to its conformational activation.
The inhibitory action of this compound is highly specific and dependent on the presence of the Tryptophan 56 (Trp56) residue within the Rac1 protein.[3][4] By binding to a pocket encompassing this critical residue, this compound sterically hinders the binding of GEFs, thereby preventing the activation of Rac1. Consequently, Rac1 remains in its inactive, GDP-bound state. This targeted inhibition is selective for Rac1, with studies showing no significant effect on the closely related Rho GTPase, Cdc42.[1]
The inhibition of Rac1 activation by this compound leads to the modulation of numerous downstream signaling pathways, resulting in a range of anti-cancer effects. These include the inhibition of cell proliferation, suppression of cell cycle progression, induction of apoptosis, and a reduction in cell migration and invasion.[3][5][6]
Quantitative Data
The anti-proliferative activity of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a potent effect, particularly in glioma and breast cancer cells.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Glioblastoma | |||
| LN229 | Glioblastoma | ~20 | [5] |
| U-87 MG | Glioblastoma | ~25 | [5] |
| U252 | Glioblastoma | ~30 | [5] |
| U373 | Glioblastoma | ~40 | [5] |
| LN18 | Glioblastoma | ~50 | [5] |
| A172 | Glioblastoma | ~50 | [5] |
| T98G | Glioblastoma | >100 | [5] |
| Breast Cancer | |||
| F3II | Breast Carcinoma | 4 | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | 21 | [1] |
Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines.
In addition to its effects on cell viability, this compound has been shown to inhibit the Serum Response Element (SRE)-mediated gene transcription, a downstream event of Rac1 activation. The inhibition of SRE activity by this compound varies depending on the activating GEF.
| Activating GEF | % Inhibition of SRE Activity | Reference |
| Vav family (Vav1, Vav2, Vav3) | 40-50% | [3] |
| Dbl | 60% | [3] |
| Tiam1 | 75% | [3] |
Table 2: Inhibition of GEF-Mediated SRE Activation by this compound.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.
Cell Proliferation Assay (Crystal Violet)
This assay is used to determine the effect of this compound on cell viability.
-
Cell Seeding: Plate 3.5 x 10⁴ cells per well in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 5 µM, 10 µM, 25 µM, 50 µM, 100 µM) for 72 hours.
-
Fixation: Discard the medium and fix the cells with methanol for 15 minutes.
-
Staining: Remove the methanol and stain the cells with a 0.5% crystal violet solution for 10 minutes.
-
Washing: Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Solubilization: Resuspend the crystal violet in a methanol-acetic acid (3:1) solution.
-
Measurement: Measure the absorbance at 595 nm using a microplate reader.
-
Analysis: Calculate the IC50 value using non-linear regression analysis.[5]
Rac1 Activation Pull-Down Assay
This assay specifically measures the levels of active, GTP-bound Rac1.
-
Cell Lysis: Lyse treated and untreated cells with a lysis buffer containing protease inhibitors.
-
Lysate Clarification: Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Pull-Down: Incubate equal amounts of protein with a GST-fusion protein containing the p21-binding domain (PBD) of PAK1, which specifically binds to GTP-bound Rac1, coupled to agarose beads.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for Rac1, followed by a secondary antibody.
-
Detection: Visualize the bands using a chemiluminescence detection system. The intensity of the band corresponds to the amount of active Rac1.[6][7][8][9][10]
In Vivo Orthotopic Glioblastoma Xenograft Model
This protocol outlines the evaluation of this compound's efficacy in a mouse model of glioblastoma.
-
Cell Preparation: Harvest and resuspend human glioblastoma cells (e.g., LN229) in a suitable medium.
-
Animal Anesthesia: Anesthetize immunodeficient mice according to approved animal care protocols.
-
Stereotactic Injection: Using a stereotaxic device, inject 2 x 10⁵ viable tumor cells in a 2 µL volume into the right striatum of the mouse brain.[5]
-
Tumor Establishment: Allow the tumors to establish for a defined period.
-
Treatment: Administer this compound or a vehicle control via intraperitoneal (i.p.) injection daily at a specified dose (e.g., 20 mg/kg/day).[5]
-
Monitoring: Monitor the mice for tumor growth (e.g., via bioluminescence imaging if using luciferase-expressing cells) and overall health.
-
Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumor size, neurological symptoms, or a set time point).
-
Analysis: Analyze survival data using Kaplan-Meier curves and statistical tests such as the Mantel-Cox log-rank test.[5]
Conclusion
This compound is a specific and potent inhibitor of Rac1, acting through the disruption of Rac1-GEF interactions. Its ability to modulate key cellular processes involved in cancer progression has been demonstrated through a variety of in vitro and in vivo experimental models. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical translation of this compound as a targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. promega.com [promega.com]
- 3. mdpi.com [mdpi.com]
- 4. Additional Signaling Pathway Analysis Response Element Firefly Luciferase Vectors [promega.kr]
- 5. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor this compound in Human Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Frontiers | Targeting Rac and Cdc42 GEFs in Metastatic Cancer [frontiersin.org]
- 10. researchgate.net [researchgate.net]
1A-116 Rac1 Inhibitor: A Technical Guide to Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of 1A-116, a rationally designed small molecule inhibitor of the Rac1 GTPase. This document details the quantitative data supporting its efficacy, comprehensive experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Rac1, a member of the Rho family of small GTPases, is a critical regulator of numerous cellular processes, including cytoskeleton organization, cell proliferation, and migration.[1] Its aberrant activation is implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention.[2][3] The inhibitor this compound was developed through a rational, structure-based drug discovery approach to specifically target and inhibit Rac1 activity. This was achieved by targeting the Tryptophan 56 (W56) residue, which is crucial for the interaction between Rac1 and its activating Guanine Nucleotide Exchange Factors (GEFs). By blocking this interaction, this compound prevents Rac1 from transitioning to its active GTP-bound state, thereby inhibiting downstream signaling pathways involved in tumorigenesis.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for the this compound inhibitor, including its physicochemical properties, binding affinities, and in vitro efficacy in various cancer cell lines.
Table 1: Physicochemical and Drug-Like Properties of this compound
| Property | Value |
| Molecular Weight | 307.32 g/mol |
| Predicted logP | 4.67 |
| Lipinski's Rule of Five | Compliant |
Table 2: In Silico Binding Affinities of this compound
| Target Protein | Mean Binding Affinity (kcal/mol) |
| Wild-type Rac1 (all conformers) | -6.02 ± 0.315 |
| Wild-type Rac1 | -5.59 ± 0.0139 |
| Rac1 W56F mutant | -6.08 ± 0.226 |
| Wild-type Cdc42 | -5.69 ± 0.0170 |
| Cdc42 F56W mutant | -6.09 ± 0.00994 |
Table 3: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 Value | Reference |
| F3II | Breast Cancer | 4 µM | [3] |
| MDA-MB-231 | Breast Cancer | 21 µM | [3] |
| U-87 | Glioblastoma | Not specified | [5] |
| LN229 | Glioblastoma | Not specified | [5] |
Table 4: Inhibition of GEF-Mediated Serum Response Element (SRE) Activation by this compound
| GEF Family | GEF Protein | Percentage of Inhibition |
| Vav family | Vav1, Vav2, Vav3 | 40-50% |
| Dbl family | Dbl | 60% |
| Tiam1 family | Tiam1 | 75% |
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the interaction between Rac1 and its activating GEFs. This interaction is critical for the exchange of GDP for GTP, which activates Rac1. The inhibitor was specifically designed to bind to a groove on the surface of Rac1 that includes the key residue Tryptophan 56 (W56), a residue essential for GEF binding. By occupying this site, this compound sterically hinders the binding of GEFs such as Tiam1, Vav, and Dbl, thus preventing Rac1 activation.[4][5]
Activated Rac1 (Rac1-GTP) initiates a cascade of downstream signaling events that regulate cell motility, proliferation, and survival.[6][7] Key effectors of Rac1 include p21-activated kinases (PAKs) and the WAVE regulatory complex.[6][8] PAKs, upon activation by Rac1, can phosphorylate numerous substrates, leading to changes in the actin cytoskeleton and gene expression.[6] The WAVE complex, when activated by Rac1, stimulates the Arp2/3 complex, leading to actin polymerization and the formation of lamellipodia, which are essential for cell migration.[7] By inhibiting Rac1 activation, this compound effectively blocks these downstream pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of the this compound Rac1 inhibitor.
In Silico Docking
-
Objective: To predict the binding affinity and mode of interaction between this compound and Rac1.
-
Protocol:
-
Protein and Ligand Preparation: Obtain the 3D structure of Rac1 from the Protein Data Bank (PDB). Prepare the this compound structure and optimize its geometry using a molecular modeling software.
-
Docking Simulation: Use docking software (e.g., AutoDock Vina) to perform molecular docking of this compound into the binding site of Rac1, specifically targeting the region around Trp56.
-
Scoring and Analysis: The docking program calculates the binding energy (in kcal/mol) for various binding poses. The pose with the lowest binding energy is considered the most favorable. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of Rac1.
-
Rac1 Pull-Down Assay
-
Objective: To measure the levels of active, GTP-bound Rac1 in cells treated with this compound.
-
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in a buffer containing the p21-binding domain (PBD) of PAK1 fused to GST (GST-PAK-PBD), which specifically binds to GTP-bound Rac1.
-
Affinity Precipitation: Incubate the cell lysates with glutathione-sepharose beads. The beads will bind to the GST-PAK-PBD, which in turn is bound to active Rac1.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and detect the amount of pulled-down Rac1 using a specific anti-Rac1 antibody. Total Rac1 levels in the initial cell lysates should also be determined as a loading control.
-
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Rac1 Signaling: From Intestinal Homeostasis to Colorectal Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Rac-GEF/Rac Signaling and Metastatic Dissemination in Lung Cancer [frontiersin.org]
- 4. Immunofluorescence for confocal imaging [protocols.io]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. GEFs: Dual regulation of Rac1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Cellular Target of 1A-116: An In-Depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the cellular target and mechanism of action of 1A-116, a potent and specific small molecule inhibitor. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings, presents quantitative data, details experimental methodologies, and visualizes the underlying biological processes.
Executive Summary
This compound is a rationally designed small molecule that selectively targets Rac1 , a critical member of the Rho family of small GTPases.[1][2][3] Rac1 is a key regulator of numerous cellular processes, including cytoskeletal dynamics, cell proliferation, migration, and survival.[1][2] Dysregulation of Rac1 signaling is frequently implicated in cancer progression and metastasis, making it a compelling therapeutic target.[1][2][4] this compound exerts its inhibitory effect by disrupting the interaction between Rac1 and its activating proteins, the Guanine Nucleotide Exchange Factors (GEFs), thereby preventing the switch of Rac1 from its inactive GDP-bound state to its active GTP-bound state.[1][3][4] This targeted inhibition of Rac1 activation has demonstrated significant anti-tumor and anti-metastatic effects in various preclinical cancer models.[2][3][5]
The Cellular Target: Rac1 GTPase
The primary cellular target of this compound is the Rac Family Small GTPase 1 (Rac1).[1][2] Rac1 functions as a molecular switch, cycling between an inactive GDP-bound form and an active GTP-bound form. The activation of Rac1 is mediated by GEFs, which catalyze the exchange of GDP for GTP. Once activated, Rac1-GTP binds to and activates downstream effector proteins, initiating a cascade of signaling events that regulate a wide array of cellular functions.
The inhibitory action of this compound is highly specific and depends on a crucial amino acid residue within the Rac1 protein: Tryptophan 56 (Trp56) .[1][2][3] This residue is essential for the interaction between Rac1 and its GEF activators.[2] this compound binds to a pocket on Rac1 that includes Trp56, sterically hindering the binding of GEFs such as Vav, Tiam1, Dbl, and P-Rex1.[1][3][6] This mechanism of action prevents the activation of Rac1, leading to the downstream inhibition of Rac1-mediated signaling pathways.[3][6] The specificity of this compound for Rac1 is highlighted by its lack of effect on the closely related Rho GTPase, Cdc42, which has a phenylalanine at the corresponding position.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the interaction of this compound with its target and its effects on cancer cells.
Table 1: Binding Affinity of this compound for Rac1
| Parameter | Value | Method | Reference |
| Mean Binding Affinity | -6.02 ± 0.315 kcal/mol | In silico docking (Autodock Vina) | [2][7] |
| Binding Affinity to Rac1 W56F mutant | -5.59 ± 0.0139 kcal/mol | In silico docking | [2][7] |
| Binding Affinity to Cdc42 | -5.69 ± 0.0170 kcal/mol | In silico docking | [2][7] |
| Binding Affinity to Cdc42 F56W mutant | -6.09 ± 0.00994 kcal/mol | In silico docking | [2][7] |
Table 2: In Vitro Anti-proliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| F3II | Breast Cancer | 4 | [5][6] |
| MDA-MB-231 | Breast Cancer | 21 | [5][6] |
Table 3: In Vivo Antitumor and Antimetastatic Activity of this compound
| Animal Model | Treatment | Outcome | Reference |
| Orthotopic IDH-wt glioma model | 20 mg/kg/day i.p. | Dose-dependent antitumor effect and increased survival | [1][3][8] |
| Metastatic lung colonies model | 3 mg/kg i.v. daily for 21 days | ~60% reduction in metastatic lung colonies | [5] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the Rac1 signaling pathway and the mechanism of inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Computational and in vitro Pharmacodynamics Characterization of this compound Rac1 Inhibitor: Relevance of Trp56 in Its Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor this compound in Human Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Computational and in vitro Pharmacodynamics Characterization of this compound Rac1 Inhibitor: Relevance of Trp56 in Its Biological Activity [frontiersin.org]
- 8. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor this compound in Human Glioblastoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
The 1A-116 Binding Site on Rac1: A Technical Guide to a Novel Allosteric Inhibition
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Ras-related C3 botulinum toxin substrate 1 (Rac1) protein, a member of the Rho family of small GTPases, is a critical regulator of numerous cellular processes, including cytoskeletal dynamics, cell proliferation, and migration. Its aberrant activation is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the allosteric binding site for the novel Rac1 inhibitor, 1A-116. Developed through a rational, structure-based drug design approach, this compound targets a key residue, Tryptophan 56 (W56), effectively inhibiting Rac1 activation by preventing its interaction with guanine nucleotide exchange factors (GEFs). This document details the discovery, mechanism of action, and pharmacological profile of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows to facilitate further research and drug development efforts in this promising area.
Introduction: The Rationale for Targeting Rac1
Rac1 functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] This transition is tightly regulated by GEFs, which facilitate the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which promote GTP hydrolysis. In its active state, Rac1 interacts with a multitude of downstream effectors, such as p21-activated kinase (PAK1), to initiate signaling cascades that drive various cellular functions.[1] Dysregulation of Rac1 activity, often through overexpression or mutation, leads to uncontrolled cell growth, increased motility, and invasion, hallmarks of cancer.[2] The development of small molecule inhibitors that can specifically block Rac1 activation is therefore a highly sought-after strategy in oncology drug discovery.
Discovery of this compound: A Structure-Based Approach
The inhibitor this compound was identified through a rational drug design strategy that leveraged the three-dimensional structure of Rac1.[2] This approach, a significant advancement from traditional high-throughput screening, allows for the targeted design of molecules with higher specificity and potency.
The Tryptophan 56 (W56) Binding Pocket
The design of this compound was centered on a specific amino acid residue, Tryptophan 56 (W56), located in a surface cavity of Rac1.[2] This residue is crucial for the interaction between Rac1 and its activating GEFs.[2] By targeting this pocket, the aim was to develop a molecule that could physically block the GEF-Rac1 interaction, thereby preventing the GDP-GTP exchange and keeping Rac1 in its inactive state.
From Virtual Screening to Lead Optimization
The discovery process began with an in silico virtual screening of a large compound library to identify molecules with the potential to bind to the W56-containing pocket.[2] This was followed by medicinal chemistry efforts to optimize the lead compounds, leading to the synthesis of this compound, a more potent and specific analog.[3]
Mechanism of Action: Allosteric Inhibition of Rac1-GEF Interaction
This compound functions as an allosteric inhibitor of Rac1. Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct site on the Rac1 protein, the W56 pocket, inducing a conformational change that prevents the binding of GEFs.[1] This disruption of the protein-protein interaction is the key to its inhibitory effect.
The interaction of this compound with the W56 pocket is stabilized by several key interactions, including hydrogen bonds between the guanidine group of this compound and the backbone carbonyls of Asp57 and Ser71 of Rac1, as well as a π-π stacking interaction between the 3,5-dimethylphenyl group of this compound and the indole ring of W56.[4]
Quantitative Data
The following tables summarize the key quantitative data characterizing the interaction of this compound with Rac1 and its cellular effects.
| Parameter | Value | Method | Reference |
| Binding Affinity | |||
| Mean Binding Affinity (to Rac1 conformers) | -6.02 ± 0.315 kcal/mol | In Silico Docking (Autodock Vina) | [2] |
| In Vitro Potency | |||
| IC50 (F3II cells) | 4 µM | MTT Assay | [5] |
| IC50 (MDA-MB-231 cells) | 21 µM | MTT Assay | [5] |
| IC50 (LN229 cells) | See Figure 2B in reference | 2D Proliferation Assay | [6] |
| IC50 (U87MG cells) | See Figure 2B in reference | 2D Proliferation Assay | [6] |
Table 1: Binding Affinity and In Vitro Potency of this compound.
| GEF Family | GEFs Inhibited by this compound | Reference |
| Vav | Vav1, Vav2, Vav3 | [1] |
| Dbl | Dbl | [1] |
| Tiam | Tiam1 | [1] |
| P-Rex | P-Rex1 | [5] |
Table 2: Guanine Nucleotide Exchange Factors (GEFs) whose interaction with Rac1 is inhibited by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the this compound binding site and its effects on Rac1 signaling.
In Silico Docking of this compound to Rac1
Objective: To predict the binding mode and affinity of this compound to the Rac1 protein.
Protocol:
-
Protein Preparation:
-
Obtain the 3D structure of Rac1 from the Protein Data Bank (PDB).
-
Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning charges using software such as AutoDockTools.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Minimize the energy of the ligand structure and assign rotatable bonds.
-
-
Docking Simulation:
-
Define the grid box for docking to encompass the W56 binding site.
-
Perform the docking simulation using Autodock Vina.[2] The number of binding modes to generate and the exhaustiveness of the search should be optimized.
-
-
Analysis:
-
Analyze the resulting docking poses based on their predicted binding energies and clustering.
-
Visualize the protein-ligand interactions using software like PyMOL or VMD to identify key interactions, such as hydrogen bonds and hydrophobic contacts.
-
Rac1 Pull-Down Activation Assay
Objective: To measure the levels of active, GTP-bound Rac1 in cells treated with this compound.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with desired concentrations of this compound or vehicle control for a specified time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a buffer containing a GST-fusion protein of the p21-binding domain (PBD) of PAK1, which specifically binds to GTP-bound Rac1.[3] A typical lysis buffer is 20 mM Tris, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.5% NP40, 10% glycerol, supplemented with protease inhibitors.[3]
-
-
Affinity Precipitation:
-
Incubate the cell lysates with glutathione-sepharose beads to capture the GST-PBD-Rac1-GTP complexes.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Rac1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and quantify the band intensities to determine the relative amount of active Rac1.
-
Cell Proliferation (MTT) Assay
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation).
-
Visualizations
Signaling Pathways
Caption: Rac1 Signaling Pathway and the Point of Inhibition by this compound.
Experimental Workflow: Rational Drug Design of this compound
Caption: Workflow for the Rational Drug Design of the Rac1 Inhibitor this compound.
Conclusion and Future Directions
The Rac1 inhibitor this compound represents a significant advancement in the development of targeted cancer therapies. Its discovery through a rational, structure-based approach highlights the power of modern drug design methodologies. The unique allosteric mechanism of action, centered on the W56 binding site, offers a promising avenue for achieving high specificity and reducing off-target effects. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to design next-generation Rac1 inhibitors. Future research should focus on obtaining high-resolution co-crystal structures of Rac1 in complex with this compound to further elucidate the precise binding interactions. Additionally, comprehensive preclinical studies are warranted to evaluate the efficacy and safety of this compound in a broader range of cancer models, paving the way for its potential clinical translation.
References
- 1. Rac1, A Potential Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Computational and in vitro Pharmacodynamics Characterization of this compound Rac1 Inhibitor: Relevance of Trp56 in Its Biological Activity [frontiersin.org]
- 3. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor this compound in Human Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of Tryptophan-56 in the Binding and Inhibitory Action of 1A-116 on Rac1
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the critical role of the Tryptophan-56 (W56) residue in the binding of the small molecule inhibitor 1A-116 to its target, the Rho GTPase Rac1. Understanding this key interaction is paramount for the rational design of next-generation Rac1 inhibitors and for elucidating the mechanism of action of this compound in various pathological contexts, including cancer.
Executive Summary
This compound is a rationally designed inhibitor of Rac1, a protein frequently hyperactivated in a multitude of human cancers, where it drives processes central to tumor progression such as proliferation, migration, and invasion.[1][2][3] The specificity and inhibitory activity of this compound are critically dependent on the presence of a tryptophan residue at position 56 (W56) within the Rac1 protein.[1][3][4] This residue forms a crucial hydrogen bond with the guanidine group of this compound, anchoring the inhibitor in the binding pocket and preventing the interaction of Rac1 with its activating proteins, the Guanine Nucleotide Exchange Factors (GEFs).[4] The absence of this tryptophan in closely related Rho GTPases, such as Cdc42, confers selectivity to this compound.[1][3][4] This guide will detail the quantitative binding data, experimental methodologies, and the underlying signaling pathways that establish the W56 residue as a linchpin for this compound's biological activity.
Quantitative Analysis of this compound Binding Affinity
The binding affinity of this compound to Rac1 and related proteins has been quantified using in silico docking studies, which have been corroborated by in vitro experimental data. The predicted binding affinities, expressed in kcal/mol, highlight the energetic favorability of the interaction with W56-containing proteins.
| Protein | Predicted Binding Affinity (kcal/mol) | Key Residue at Position 56 |
| Rac1 (Wild-Type) | -5.59 ± 0.0139 | Tryptophan (W) |
| Rac1 (P29S Mutant) | Not explicitly quantified, but inhibited by this compound | Tryptophan (W) |
| Rac1 (Mean of all conformers) | -6.02 ± 0.315 | Tryptophan (W) |
| Cdc42 (Wild-Type) | -5.69 ± 0.0170 | Phenylalanine (F) |
| Cdc42 (F56W Mutant) | -6.09 ± 0.00994 | Tryptophan (W) |
Data sourced from computational docking analyses using AutoDock Vina.[4]
The data clearly demonstrates that the presence of a tryptophan at position 56, whether native to the protein (Rac1) or introduced through mutagenesis (Cdc42 F56W), results in a stronger predicted binding affinity for this compound.[4]
Experimental Protocols
The following are detailed methodologies for key experiments that have been instrumental in defining the role of the W56 residue in this compound binding and function.
Site-Directed Mutagenesis
Objective: To create mutant versions of Rac1 and Cdc42 to investigate the importance of the residue at position 56 for this compound activity.
Protocol:
-
Template DNA: Plasmids containing the coding sequences for wild-type Rac1 and Cdc42 are used as templates.
-
Primer Design: Specific oligonucleotide primers are designed to introduce the desired point mutations (e.g., W56F in Rac1 and F56W in Cdc42). These primers contain the mutated codon flanked by homologous sequences to the template DNA.
-
PCR Amplification: A high-fidelity DNA polymerase is used in a polymerase chain reaction (PCR) to amplify the entire plasmid, incorporating the mutagenic primers.
-
Template Digestion: The parental, non-mutated DNA template is digested using the DpnI restriction enzyme, which specifically targets methylated DNA (prokaryotically derived template DNA). The newly synthesized, mutated DNA remains intact as it is unmethylated.
-
Transformation: The resulting mutated plasmids are transformed into competent E. coli for amplification.
-
Verification: The presence of the desired mutation is confirmed by DNA sequencing.
In Silico Docking Analysis
Objective: To predict the binding mode and affinity of this compound to different protein structures.
Protocol:
-
Protein Structure Preparation: Three-dimensional crystal structures of Rac1 and Cdc42 (wild-type and mutant) are obtained from the Protein Data Bank (PDB). Water molecules and non-essential ligands are removed, and polar hydrogen atoms are added.
-
Ligand Preparation: The 3D structure of this compound is generated and its energy is minimized using a suitable force field.
-
Docking Simulation: Software such as AutoDock Vina is used to perform the docking calculations.[4] A grid box is defined to encompass the binding site of the protein, specifically including the W56 residue.
-
Analysis of Results: The docking results are analyzed to identify the most favorable binding poses of this compound. The predicted binding affinity (in kcal/mol) is calculated, and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.[4]
Serum Response Element (SRE) Reporter Assay
Objective: To measure the effect of this compound on the downstream signaling activity of Rac1 and its mutants.
Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., COS-1) is cultured and co-transfected with a plasmid encoding a constitutively active form of Rac1 (or its mutants) and a reporter plasmid containing the firefly luciferase gene under the control of the Serum Response Element (SRE). A control plasmid, such as one expressing Renilla luciferase, is also co-transfected for normalization.
-
Treatment: After a suitable incubation period to allow for protein expression, the cells are treated with this compound at various concentrations or a vehicle control.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The normalized values are then used to determine the effect of this compound on SRE-mediated gene expression, which is a downstream effector of Rac1 signaling.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.
Figure 1: Simplified Rac1 signaling pathway and the point of intervention for this compound.
Figure 2: Experimental workflow for validating the role of the W56 residue.
Conclusion
The Tryptophan-56 residue of Rac1 is a critical determinant for the binding and inhibitory activity of this compound. This has been robustly demonstrated through a combination of computational modeling and in vitro experimentation. The hydrogen bond formed between the indole side chain of W56 and the guanidine group of this compound is the cornerstone of this molecular interaction. The high degree of conservation of this residue among Rac isoforms, and its variance in other Rho GTPases like Cdc42, provides a structural basis for the selectivity of this compound. For researchers in the field of oncology and drug development, the W56 residue represents a key targetable feature within the Rac1 protein, and the insights gained from the study of this compound can guide the development of more potent and selective inhibitors of Rac-driven pathologies. The methodologies and data presented in this guide offer a comprehensive overview of the foundational evidence supporting the pivotal role of W56 in the mechanism of action of this compound.
References
- 1. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor this compound in Human Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational and in vitro Pharmacodynamics Characterization of this compound Rac1 Inhibitor: Relevance of Trp56 in Its Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Computational and in vitro Pharmacodynamics Characterization of this compound Rac1 Inhibitor: Relevance of Trp56 in Its Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Rac1 Inhibitor 1A-116: A Technical Guide to its Effects on Actin Cytoskeleton Dynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
The small molecule 1A-116 is a potent and specific inhibitor of Rac1, a key member of the Rho family of small GTPases. Rac1 is a critical regulator of actin cytoskeleton dynamics, and its aberrant activation is implicated in numerous pathologies, including cancer metastasis. This technical guide provides an in-depth overview of the effects of this compound on the actin cytoskeleton. It details the molecular mechanism of this compound, summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating this compound and its potential as a therapeutic agent targeting actin-driven cellular processes.
Mechanism of Action of this compound
This compound functions as a specific inhibitor of Rac1 by preventing its activation by Guanine Nucleotide Exchange Factors (GEFs).[1] The inhibitory action of this compound is dependent on the presence of the Tryptophan 56 (Trp56) residue within the Rac1 protein.[2] By binding to Rac1, this compound sterically hinders the interaction with various GEFs, including Tiam1, Vav, Dbl, and P-Rex1, thereby preventing the exchange of GDP for GTP and maintaining Rac1 in its inactive state.[3] This inhibition of Rac1 activation leads to downstream effects on the actin cytoskeleton, including the disruption of lamellipodia and membrane ruffle formation, and a reduction in cell migration and proliferation.[4]
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings on the biological effects of this compound.
Table 1: IC50 Values of this compound for Cell Proliferation
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| F3II | Mammary Carcinoma | 4 | [5] |
| MDA-MB-231 | Breast Cancer | 21 | [5] |
| LN229 | Glioblastoma | Not specified, but effective | [2] |
| U87MG | Glioblastoma | Not specified, but effective | [2] |
| AML patient cells | Acute Myeloid Leukemia | 3-24 | [5] |
Table 2: Effects of this compound on Rac1 Activity and Cell Migration
| Parameter | Cell Line/System | Concentration of this compound | Effect | Reference |
| Rac1-GTP Levels | F3II cells | 1 µM and 10 µM | Concentration-dependent reduction | [5] |
| Cell Migration | Glioblastoma cells | 10 µM | Significant reduction in area covered by cells | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway affected by this compound, leading to altered actin dynamics.
Caption: this compound inhibits Rac1 activation by GEFs, preventing downstream signaling to actin polymerization.
Experimental Workflow for Assessing this compound Effects
The following diagram outlines a typical experimental workflow to investigate the impact of this compound on actin-related cellular functions.
Caption: Workflow for evaluating the effects of this compound on actin dynamics and cell migration.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the actin cytoskeleton.
Rac1 Activity Assay (PBD Pull-down)
This assay measures the amount of active, GTP-bound Rac1 in cells.
Materials:
-
PAK1 PBD (p21-binding domain) Agarose beads
-
1X Assay/Lysis Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 10% glycerol)
-
Protease inhibitors
-
Anti-Rac1 antibody
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Culture cells to 80-90% confluency.
-
Treat cells with desired concentrations of this compound or vehicle control for the specified time.
-
Lyse cells in ice-cold 1X Assay/Lysis Buffer supplemented with protease inhibitors.
-
Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Incubate a portion of the supernatant with PAK1 PBD Agarose beads for 1 hour at 4°C with gentle agitation.
-
Wash the beads three times with 1X Assay/Lysis Buffer.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluted proteins and total cell lysates by SDS-PAGE and Western blotting using an anti-Rac1 antibody.
-
Quantify the band intensities to determine the relative amount of active Rac1.
F-actin Staining with Phalloidin
This method is used to visualize filamentous actin (F-actin) within cells.
Materials:
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Bovine Serum Albumin (BSA)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Protocol:
-
Seed cells on glass coverslips and allow them to adhere.
-
Treat cells with this compound or vehicle control.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.
-
Incubate the cells with the fluorescently labeled phalloidin solution (prepared according to the manufacturer's instructions) for 20-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on collective cell migration.
Materials:
-
Cell culture plates (e.g., 12-well plates)
-
Sterile pipette tip (e.g., 200 µL)
-
Cell culture medium
-
Microscope with imaging capabilities
Protocol:
-
Seed cells in a culture plate and grow them to a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Gently wash the cells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing this compound at various concentrations or a vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate and capture images of the same fields at regular time intervals (e.g., every 4-8 hours) until the scratch in the control wells is nearly closed.
-
Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure to determine the effect of this compound on cell migration.
F-actin/G-actin Ratio Assay
This assay quantifies the relative amounts of filamentous (F-actin) and globular (G-actin) actin in cells.
Materials:
-
F-actin stabilization buffer (e.g., containing phalloidin and protease inhibitors)
-
Cell lysis buffer
-
Ultracentrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-actin antibody
Protocol:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells in a buffer that stabilizes F-actin.
-
Separate the F-actin from the G-actin by ultracentrifugation (e.g., 100,000 x g for 1 hour). The F-actin will be in the pellet, and the G-actin will be in the supernatant.
-
Carefully collect the supernatant (G-actin fraction).
-
Resuspend the pellet (F-actin fraction) in a depolymerizing buffer.
-
Resolve equal volumes of the F-actin and G-actin fractions by SDS-PAGE.
-
Perform Western blotting using an anti-actin antibody.
-
Quantify the band intensities of actin in both fractions to determine the F-actin/G-actin ratio.
Conclusion
The Rac1 inhibitor this compound presents a valuable tool for dissecting the role of Rac1 in actin-dependent cellular processes. Its specific mechanism of action, involving the inhibition of Rac1-GEF interactions, leads to profound effects on the actin cytoskeleton, ultimately impacting cell morphology, migration, and proliferation. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound in diseases driven by aberrant Rac1 signaling and dysregulated actin dynamics. Further studies quantifying the direct impact of this compound on F-actin to G-actin ratios will provide a more complete understanding of its molecular effects on the cytoskeleton.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor this compound in Human Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational and in vitro Pharmacodynamics Characterization of this compound Rac1 Inhibitor: Relevance of Trp56 in Its Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A pharmacological cocktail for arresting actin dynamics in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Rac1 Inhibitor 1A-116: A Comprehensive Technical Review of its Anti-Proliferative Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compound 1A-116 is a potent and specific small molecule inhibitor of the Ras-related C3 botulinum toxin substrate 1 (Rac1), a member of the Rho GTPase family.[1] Rac1 is a critical regulator of numerous cellular processes, including cell proliferation, migration, and cytoskeletal organization.[2] Its aberrant activation is a hallmark of various malignancies, making it a compelling target for anti-cancer drug development. This technical guide provides an in-depth analysis of the anti-proliferative effects of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.
Mechanism of Action
This compound exerts its anti-proliferative effects by selectively inhibiting the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs).[2] This inhibition is dependent on the presence of the tryptophan 56 (Trp56) residue within the Rac1 protein.[3] By preventing the binding of GEFs such as Vav, Tiam1, and Dbl, this compound effectively blocks the activation of Rac1, thereby impeding downstream signaling pathways that drive cell proliferation and survival.[4][5] Notably, this compound does not affect the closely related Rho GTPase, Cdc42, highlighting its specificity.[5][6] The compound has also been shown to inhibit the oncogenic Rac1 P29S mutant.[3]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound, inhibiting the Rac1 signaling pathway.
Quantitative Anti-Proliferative Activity
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly in models of glioblastoma and breast cancer. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.
Table 1: In Vitro Anti-Proliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| F3II | Breast Cancer | 4 | [1][6] |
| MDA-MB-231 | Breast Cancer | 21 | [1][6] |
| LN229 | Glioblastoma | Refer to original source for specific value | [5] |
| U87MG | Glioblastoma | Refer to original source for specific value | [5] |
Note: Specific IC50 values for all glioma cell lines require consultation of the primary literature.
Effects on Cell Cycle and Apoptosis
Beyond inhibiting proliferation, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.[1][5]
Cell Cycle Arrest
Treatment with this compound leads to a halt in cell cycle progression, preventing cancer cells from dividing.[5]
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death.[1] Studies have shown that treatment with this compound leads to an increase in apoptotic markers. For instance, in LN229 glioma cells, treatment with 20 µM and 50 µM of this compound for 6 hours resulted in a significant increase in early apoptosis as measured by Annexin V staining.[7]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anti-proliferative effects of this compound.
Cell Proliferation Assays
4.1.1. MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., MDA-MB-231, F3II) in 96-well plates at a density of 2 x 10^4 cells per well and allow them to adhere overnight.[6]
-
Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 48 hours).[6]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the IC50 value using non-linear regression analysis.[3][8]
4.1.2. Crystal Violet Assay
This assay stains the DNA of adherent cells to provide a measure of cell number.
-
Cell Seeding: Plate cells (e.g., LN229, U87MG) in 96-well plates at a density of 3.5 x 10^4 cells per well.[5]
-
Treatment: Treat cells with different concentrations of this compound (e.g., 5 µM, 10 µM, 25 µM, 50 µM, 100 µM) for 72 hours.[5]
-
Fixation: Fix the cells with methanol.[5]
-
Staining: Stain the cells with 0.5% crystal violet solution.[5]
-
Resuspension: Resuspend the crystal violet in a methanol-acetic acid solution (3:1).[5]
-
Absorbance Measurement: Measure the absorbance at 595 nm.[5]
-
Data Analysis: Determine the concentration of this compound that produces 50% inhibition (IC50) using non-linear regression.[5]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells (e.g., HCT-116) with the desired concentrations of this compound for a specified time (e.g., 48 hours).[9]
-
Cell Harvesting: Collect the cells and wash them twice with cold PBS.[9]
-
Resuspension: Resuspend the cells in binding buffer.[9]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[9]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[10]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA, allowing for the analysis of cell distribution in different phases of the cell cycle by flow cytometry.
-
Cell Treatment: Treat cells with this compound for the desired time (e.g., 24 hours).
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol.[11]
-
Staining: Resuspend the fixed cells in a solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark to allow for DNA staining.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][13]
Experimental and logical relationship Workflows
Cell-Based Assay Workflow
Caption: General workflow for in vitro evaluation of this compound's anti-proliferative effects.
In Vivo Efficacy
In addition to its potent in vitro activity, this compound has demonstrated anti-tumor effects in vivo. In an orthotopic IDH-wild type glioma mouse model, intraperitoneal administration of this compound resulted in a dose-dependent antitumor effect and increased survival time.[5][14] A toxicology profile of this compound in vivo also appeared favorable.[5][14]
Conclusion
This compound is a promising anti-cancer agent that effectively targets the Rac1 signaling pathway. Its ability to inhibit cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer models, coupled with its in vivo efficacy and favorable safety profile, underscores its potential for further preclinical and clinical development. This technical guide provides a comprehensive overview of the anti-proliferative effects of this compound, offering valuable data and methodologies for researchers in the field of oncology and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Computational and in vitro Pharmacodynamics Characterization of this compound Rac1 Inhibitor: Relevance of Trp56 in Its Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor this compound in Human Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Computational and in vitro Pharmacodynamics Characterization of this compound Rac1 Inhibitor: Relevance of Trp56 in Its Biological Activity [frontiersin.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. Raddeanin A Induces Apoptosis and Cycle Arrest in Human HCT116 Cells through PI3K/AKT Pathway Regulation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow cytometric analysis identifies changes in S and M phases as novel cell cycle alterations induced by the splicing inhibitor isoginkgetin | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor this compound in Human Glioblastoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rac1 Inhibitor 1A-116: A Technical Guide to its Impact on Cancer Cell Migration and Invasion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the primary cause of cancer-related mortality. A critical aspect of this complex process is the ability of cancer cells to migrate and invade surrounding tissues. The Rho GTPase family member, Rac1, has emerged as a key regulator of these processes, making it a compelling target for anti-cancer therapies. This technical guide provides an in-depth analysis of the small molecule inhibitor 1A-116 , focusing on its mechanism of action and its quantifiable effects on cancer cell migration and invasion. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel anti-metastatic agents.
Mechanism of Action: Inhibition of Rac1 Activation
This compound is a potent and specific inhibitor of Rac1 activity.[1] Its primary mechanism of action involves the disruption of the interaction between Rac1 and its activating proteins, the guanine nucleotide exchange factors (GEFs).[2] Specifically, this compound has been shown to block the binding of Rac1 to GEFs such as Tiam1 and P-Rex1 .[3][4] By preventing this interaction, this compound effectively locks Rac1 in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways that are crucial for cell motility.[2]
Rac1 Signaling Pathway in Cancer Cell Migration
The following diagram illustrates the central role of Rac1 in mediating cancer cell migration and invasion, and the point of intervention for this compound.
Quantitative Analysis of this compound's Impact on Cancer Cell Migration and Invasion
The inhibitory effects of this compound on cancer cell migration and invasion have been demonstrated across various cancer cell lines. The following tables summarize the available quantitative data.
Table 1: Effect of this compound on Cancer Cell Migration
| Cell Line | Cancer Type | Assay | This compound Concentration (µM) | % Inhibition of Migration (approx.) | Reference |
| LN229 | Glioblastoma | Wound Healing | 10 | Significant reduction | [4] |
| U-87 MG | Glioblastoma | Not Specified | Not Specified | Inhibition observed | [4] |
| F3II | Breast Cancer | Not Specified | Not Specified | Inhibition observed | [3] |
| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified | Inhibition observed | [3] |
Table 2: Effect of this compound on Cancer Cell Invasion
| Cell Line | Cancer Type | Assay | This compound Concentration (µM) | % Inhibition of Invasion (approx.) | Reference |
| LN229 | Glioblastoma | Not Specified | Not Specified | Inhibition observed | [2] |
| U-87 MG | Glioblastoma | Not Specified | Not Specified | Inhibition observed | [2] |
| F3II | Breast Cancer | Not Specified | Not Specified | Inhibition observed | [3] |
| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified | Inhibition observed | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for the key experiments used to assess the impact of this compound on cancer cell migration and invasion.
Wound Healing (Scratch) Assay
This assay is used to measure collective cell migration in vitro.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Multi-well culture plates (e.g., 24-well plates)
-
Sterile p200 or p1000 pipette tips
-
Inverted microscope with a camera
Procedure:
-
Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Once confluent, use a sterile pipette tip to create a linear scratch across the center of the cell monolayer.
-
Gently wash the wells twice with PBS to remove any detached cells and debris.
-
Replace the PBS with fresh culture medium containing the desired concentration of this compound or the vehicle control (e.g., DMSO).
-
Immediately capture images of the scratch in each well using an inverted microscope. This is the 0-hour time point.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
After a predetermined time (e.g., 16-24 hours), capture images of the same fields as in step 5.
-
The extent of cell migration is quantified by measuring the area of the scratch at both time points using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: ((Area_t0 - Area_t_final) / Area_t0) * 100
Transwell Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.
Materials:
-
Cancer cell line of interest
-
Serum-free and complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
-
Transwell inserts (typically with 8 µm pores)
-
Matrigel or other basement membrane extract
-
Cotton swabs
-
Fixation solution (e.g., methanol or paraformaldehyde)
-
Staining solution (e.g., crystal violet)
-
Inverted microscope with a camera
Procedure:
-
Thaw Matrigel on ice and dilute it with cold, serum-free medium.
-
Coat the upper surface of the Transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.
-
Harvest and resuspend the cancer cells in serum-free medium containing the desired concentration of this compound or the vehicle control.
-
Add complete medium, containing a chemoattractant such as fetal bovine serum (FBS), to the lower chamber of the multi-well plate.
-
Carefully place the Matrigel-coated Transwell inserts into the wells.
-
Seed the cell suspension into the upper chamber of the inserts.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period that allows for invasion (e.g., 24-48 hours).
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane using a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with a suitable fixation solution.
-
Stain the fixed cells with a staining solution like crystal violet.
-
After washing and drying, image the stained cells using an inverted microscope.
-
Quantify the number of invading cells by counting the stained cells in several random fields of view.
Conclusion
The Rac1 inhibitor this compound demonstrates significant potential as an anti-metastatic agent by effectively targeting a key driver of cancer cell migration and invasion. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further preclinical and clinical investigation of this compound. The continued exploration of Rac1 inhibitors and their impact on the intricate signaling networks governing metastasis is a promising avenue for the development of novel and effective cancer therapies.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Frontiers | Exploring the anticancer potential of traditional herbs from Tamil Nadu: a narrative review of ethnomedicinal insights and scientific evidence [frontiersin.org]
- 3. Inhibition of cell invasion by indomethacin on glioma cell lines: in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Rac1 Inhibitor 1A-116: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1A-116 is a potent and specific small-molecule inhibitor of the Ras-related C3 botulinum toxin substrate 1 (Rac1), a critical member of the Rho family of GTPases. Dysregulation of Rac1 signaling is implicated in the pathogenesis of numerous human cancers, driving processes such as proliferation, survival, migration, and invasion. Developed through a rational drug design approach, this compound has demonstrated significant anti-tumoral and anti-metastatic effects in a variety of preclinical cancer models. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed methodologies for key experimental assays are presented, along with a summary of its quantitative effects on cancer cells. Furthermore, the underlying signaling pathways affected by this compound are illustrated to provide a comprehensive understanding of its mechanism of action.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name N-(3,5-Dimethylphenyl)-N'-[2-(trifluoromethyl)phenyl]guanidine, was rationally designed to target the Rac1 protein. Its chemical structure is depicted below.
Chemical Structure of this compound:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆F₃N₃ | [1][2] |
| Molecular Weight | 307.31 g/mol | [1][2] |
| CAS Number | 1430208-73-3 | [1][2] |
| Predicted logP | 4.67 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 3 | [3] |
| Polar Surface Area | 50.41 Ų | [3] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [2] |
Mechanism of Action
This compound functions as a specific inhibitor of Rac1 activation. It targets the tryptophan 56 (Trp56) residue of Rac1, a critical amino acid for the interaction between Rac1 and its activating Guanine Nucleotide Exchange Factors (GEFs).[4] By binding to this site, this compound sterically hinders the binding of GEFs, thereby preventing the exchange of GDP for GTP and maintaining Rac1 in its inactive state. This inhibitory action is specific to Rac1, with no significant effect observed on the closely related Rho GTPase, Cdc42.[1]
The inhibition of Rac1 activation by this compound disrupts the Rac1-PAK1 signaling axis, which is crucial for many cellular processes that are hijacked by cancer cells.[4] This leads to a reduction in the phosphorylation of downstream effectors and a subsequent decrease in pro-tumorigenic activities.
Biological Activity and Efficacy
This compound has demonstrated a broad spectrum of anti-cancer activities in various preclinical models, including breast cancer, glioblastoma, and acute myeloid leukemia. Its primary effects include the inhibition of cell proliferation, migration, and invasion, as well as the induction of apoptosis.
Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| F3II | Breast Cancer | Proliferation | IC₅₀ | 4 µM | [5] |
| MDA-MB-231 | Breast Cancer | Proliferation | IC₅₀ | 21 µM | [5] |
| LN229 | Glioblastoma | Proliferation | IC₅₀ | ~20 µM | |
| U87MG | Glioblastoma | Proliferation | IC₅₀ | ~25 µM | |
| COS-1 (transfected with active GEFs) | N/A | SRE-Luciferase | Inhibition of GEF-mediated SRE activation | Vav family: 40-50% inhibitionDbl: 60% inhibitionTiam1: 75% inhibition | |
| F3II | Breast Cancer | Rac1 Activation | Reduction of Rac1-GTP levels | Concentration-dependent reduction | [5] |
In vivo studies have shown that this compound possesses a favorable toxicological profile and can effectively reduce tumor growth and metastasis.[6] Furthermore, in silico predictions suggest that this compound can penetrate the blood-brain barrier, making it a promising candidate for the treatment of brain tumors.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Rac1 Pull-Down Activation Assay
This assay is used to specifically measure the amount of active, GTP-bound Rac1 in cell lysates.
Materials:
-
Cells of interest treated with this compound or vehicle control.
-
Lysis Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl₂, 1 mM EDTA, 2% glycerol, supplemented with protease and phosphatase inhibitors).
-
PAK-PBD (p21-binding domain) coated agarose or magnetic beads.
-
Wash Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1% Igepal CA-630).
-
2x Laemmli sample buffer.
-
Anti-Rac1 antibody.
-
Standard Western blotting equipment.
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer. Scrape the cells and collect the lysate.
-
Clarification: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Pull-Down: Incubate equal amounts of protein from each sample (typically 500 µg - 1 mg) with PAK-PBD beads for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash three times with Wash Buffer to remove non-specifically bound proteins.
-
Elution: After the final wash, remove all supernatant and resuspend the beads in 2x Laemmli sample buffer. Boil for 5 minutes to elute the bound proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Rac1 antibody to detect the amount of active, pulled-down Rac1. A fraction of the total cell lysate should also be run to determine the total Rac1 levels.
Serum Response Element (SRE) Luciferase Reporter Assay
This assay measures the transcriptional activity of the Serum Response Factor (SRF), which is downstream of the Rac1 signaling pathway.
Materials:
-
HEK293T or other suitable cell line.
-
SRE-luciferase reporter plasmid (containing multiple copies of the SRE driving firefly luciferase expression).
-
A control plasmid expressing Renilla luciferase for normalization.
-
Expression plasmids for constitutively active GEFs (e.g., Vav1, Tiam1) or Rac1 mutants.
-
Transfection reagent (e.g., Lipofectamine).
-
Dual-luciferase reporter assay system.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the SRE-luciferase reporter plasmid, the Renilla luciferase control plasmid, and the desired GEF or Rac1 expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours, replace the medium with fresh medium containing this compound at various concentrations or a vehicle control.
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of SRE activity by this compound compared to the vehicle-treated control.
3D Organotypic/Tumorsphere Culture
This method allows for the assessment of this compound's effects in a more physiologically relevant three-dimensional environment.
Materials:
-
Cancer cell line of interest.
-
Basement membrane extract (BME), such as Matrigel.
-
Culture medium appropriate for the cell line, supplemented with necessary growth factors.
-
Low-attachment culture plates.
-
Reagents for viability/apoptosis assays (e.g., CellTiter-Glo 3D, Caspase-Glo 3D).
-
Microscope for imaging.
Protocol:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension.
-
Embedding: Resuspend the cells in ice-cold BME at a desired density (e.g., 2,000-5,000 cells per 50 µL).
-
Seeding: Carefully dispense droplets (domes) of the cell-BME mixture into the center of wells of a pre-warmed low-attachment plate.
-
Polymerization: Invert the plate and incubate at 37°C for 15-20 minutes to allow the BME to solidify.
-
Culture: Gently add pre-warmed culture medium to each well. Culture the organoids/tumorspheres at 37°C and 5% CO₂, changing the medium every 2-3 days.
-
Treatment: Once organoids/tumorspheres have formed (typically 4-7 days), replace the medium with fresh medium containing this compound at various concentrations or a vehicle control.
-
Analysis: After the desired treatment period (e.g., 72-96 hours), assess the effects of this compound on organoid/tumorsphere size, morphology, invasion into the surrounding matrix, and cell viability/apoptosis using appropriate imaging techniques and 3D-compatible assays.
Conclusion
This compound is a promising, rationally designed inhibitor of Rac1 with demonstrated preclinical efficacy against a range of cancers. Its specific mechanism of action, targeting the Rac1-GEF interaction, provides a clear rationale for its anti-tumor effects. The data summarized and the experimental protocols detailed in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to explore the broader implications of Rac1 inhibition in oncology. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties in more complex in vivo models and ultimately in clinical settings.
References
- 1. Rac1 activation assay with magnetic bead pulldown [bio-protocol.org]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. Rac1 Signaling: From Intestinal Homeostasis to Colorectal Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Frontiers | Rac1, A Potential Target for Tumor Therapy [frontiersin.org]
- 6. Protocol for High Throughput 3D Drug Screening of Patient Derived Melanoma and Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
1A-116: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the Rac1 inhibitor, 1A-116, including its chemical properties, mechanism of action, and preclinical data.
Core Properties of this compound
This compound is a small molecule inhibitor of Rac1, a member of the Rho family of small GTPases. It has garnered significant interest in oncological research due to its antitumoral and antimetastatic properties observed in various cancer models.
| Property | Value |
| CAS Number | 1430208-73-3 |
| Molecular Weight | 307.31 g/mol |
| Chemical Formula | C₁₆H₁₆F₃N₃ |
Mechanism of Action
This compound functions as a specific inhibitor of Rac1, a key regulator of numerous cellular processes, including actin cytoskeleton dynamics, cell proliferation, and migration. The inhibitory action of this compound is highly specific and depends on the presence of the tryptophan-56 (W56) residue within the Rac1 protein.[1][2] This specificity ensures that it does not significantly affect the activity of closely related GTPases, such as Cdc42.[3]
The primary mechanism of this compound involves the disruption of the protein-protein interaction between Rac1 and its guanine nucleotide exchange factors (GEFs).[4] GEFs are responsible for activating Rac1 by promoting the exchange of GDP for GTP. By blocking this interaction, this compound prevents Rac1 activation and the subsequent downstream signaling events.[1][4] Several GEFs, including Vav, Tiam1, and Dbl, have been identified as being inhibited by this compound from binding to Rac1.[1]
The inhibition of the Rac1 signaling pathway by this compound leads to a variety of cellular effects that contribute to its anti-cancer activity. These include the induction of apoptosis, inhibition of cell proliferation, and a reduction in cell migration and invasion.[1][5]
Preclinical In Vitro Efficacy
The anti-proliferative activity of this compound has been demonstrated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight its potency.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| F3II | Mammary Adenocarcinoma | 4 |
| MDA-MB-231 | Breast Cancer | 21 |
| LN229 | Glioblastoma | Not specified |
| U87MG | Glioblastoma | Not specified |
Table of IC₅₀ values for this compound in various cancer cell lines as determined by cell proliferation assays.[1][5][6]
Signaling Pathway Inhibition
This compound has been shown to effectively inhibit the Rac1-PAK1 signaling axis. This pathway is crucial for cell survival and proliferation in certain cancers. Furthermore, in tamoxifen-resistant breast cancer cells, this compound has been observed to restore sensitivity to tamoxifen by inhibiting this pathway and reducing the phosphorylation of the estrogen receptor.[7]
References
- 1. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor this compound in Human Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational and in vitro Pharmacodynamics Characterization of this compound Rac1 Inhibitor: Relevance of Trp56 in Its Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Rac1 Inhibitor 1A-116 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the experimental Rac1 inhibitor, 1A-116, in a cell culture setting. This document outlines the mechanism of action, provides detailed protocols for key in vitro assays, and presents quantitative data on its anti-cancer effects.
Introduction to this compound
This compound is a potent and specific small molecule inhibitor of the Ras-related C3 botulinum toxin substrate 1 (Rac1), a member of the Rho family of small GTPases. Rac1 is a critical regulator of numerous cellular processes, including cytoskeletal dynamics, cell proliferation, migration, and survival. Dysregulation of Rac1 signaling is frequently implicated in cancer progression and metastasis, making it an attractive target for therapeutic intervention.
Mechanism of Action: this compound functions by inhibiting the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), such as Vav, Tiam1, and Dbl. This inhibition is dependent on the presence of the Trp56 residue within the Rac1 protein. By preventing GEF-mediated exchange of GDP for GTP, this compound effectively blocks the activation of Rac1, thereby impeding its downstream signaling pathways. This leads to the inhibition of cancer cell proliferation, migration, and cell cycle progression, as well as the induction of apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines as documented in preclinical studies.
Table 1: Anti-proliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) |
| F3II | Breast Cancer | 48 hours | 4[1] |
| MDA-MB-231 | Breast Cancer | 48 hours | 21[1] |
| LN229 | Glioblastoma | 72 hours | 19.8 |
| U-87 MG | Glioblastoma | 72 hours | 25.3 |
| U251 | Glioblastoma | 72 hours | 23.7 |
| U373 | Glioblastoma | 72 hours | 31.2 |
| LN18 | Glioblastoma | 72 hours | 45.6 |
| A172 | Glioblastoma | 72 hours | 48.1 |
| T98G | Glioblastoma | 72 hours | 50.2 |
Table 2: Effect of this compound on Cell Cycle Distribution in Glioblastoma Cells
| Cell Line | Treatment (24 hours) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| LN229 | Control (FCS) | 58.1 | 25.4 | 16.5 |
| LN229 | This compound (25 µM) | 75.3 | 15.2 | 9.5 |
| LN229 | This compound (50 µM) | 89.2 | 6.3 | 4.5 |
| T-98G | Control (FCS) | 62.7 | 21.8 | 15.5 |
| T-98G | This compound (50 µM) | 85.1 | 8.9 | 6.0 |
Data is derived from a study where cells were synchronized by serum starvation prior to treatment.[2]
Table 3: Induction of Apoptosis by this compound in LN229 Glioblastoma Cells
| Treatment (6 hours) | Relative Early Apoptosis (Annexin V Staining) |
| Control (Vehicle) | Baseline |
| This compound (20 µM) | Significant increase vs. control |
| This compound (50 µM) | Further significant increase vs. control and 20 µM |
Quantitative fluorescence intensity data indicates a dose-dependent increase in apoptosis.
Experimental Protocols
Herein are detailed methodologies for key experiments to assess the efficacy of this compound in cell culture.
Protocol 1: Cell Proliferation Assay (Crystal Violet)
This protocol is used to determine the effect of this compound on cell viability and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest (e.g., LN229, U-87 MG)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound compound
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
-
Methanol
-
Crystal Violet solution (0.5% in 25% methanol)
-
Methanol-Acetic acid solution (3:1)
-
Plate reader (595 nm)
Procedure:
-
Seed 3.5 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.[2]
-
Prepare serial dilutions of this compound in complete growth medium at desired concentrations (e.g., 5, 10, 25, 50, 100 µM).[2]
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[2]
-
After incubation, gently wash the cells with PBS.
-
Fix the cells by adding 100 µL of ice-cold methanol to each well and incubate for 10-15 minutes at room temperature.[2]
-
Remove the methanol and stain the cells with 100 µL of 0.5% crystal violet solution for 20 minutes at room temperature.[2]
-
Wash the wells thoroughly with water to remove excess stain and allow the plate to air dry.
-
Resuspend the crystal violet by adding 100 µL of a Methanol-Acetic acid (3:1) solution to each well.[2]
-
Measure the absorbance at 595 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is designed to assess the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest (e.g., LN229, T-98G)
-
Complete growth medium and serum-free medium
-
This compound compound
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to reach 60-70% confluency.
-
Synchronization (Optional but Recommended): Wash the cells with PBS and incubate in serum-free medium for 48 hours to synchronize them in the G0/G1 phase.[2]
-
Replace the serum-free medium with complete growth medium containing various concentrations of this compound (e.g., 25 µM, 50 µM) and a vehicle control.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[2]
-
Harvest the cells by trypsinization and collect them by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold PBS and, while gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise.
-
Incubate at -20°C for at least 2 hours for fixation.
-
Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest (e.g., LN229)
-
Complete growth medium
-
This compound compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
PBS
-
Flow cytometer
Procedure:
-
Seed 1 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 20 µM, 50 µM) and a vehicle control for the desired time period (e.g., 6 hours).
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the collected cells twice with cold PBS and then resuspend them in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound, inhibiting GEF-Rac1 interaction.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution after this compound treatment.
Logical Relationship of this compound's Cellular Effects
Caption: Logical flow from this compound treatment to cellular outcomes.
References
Application Notes and Protocols for 1A-116 Treatment in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Rac1 inhibitor, 1A-116, for inducing apoptosis in cancer cell lines. This document includes summaries of treatment times, detailed experimental protocols, and visualizations of the key signaling pathways and workflows.
Introduction
This compound is a potent and specific small-molecule inhibitor of the Rac1 GTPase. Rac1 is a key regulator of numerous cellular processes, and its aberrant activation is implicated in tumor progression, metastasis, and resistance to therapy. This compound exerts its anticancer effects by preventing the interaction of Rac1 with its guanine nucleotide exchange factors (GEFs), thereby inhibiting Rac1 activation. This inhibition leads to a cascade of downstream effects, including cell cycle arrest and the induction of apoptosis. These notes provide detailed information on the treatment times and methodologies for studying this compound-induced apoptosis.
Data Presentation: this compound Treatment Time for Apoptosis Induction
The optimal treatment time and concentration of this compound for apoptosis induction can vary depending on the cell line and the specific assay being performed. The following tables summarize quantitative data from various studies.
Table 1: Time-Dependent Induction of Apoptosis by this compound
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Assay | Observed Effect |
| LN229 (Glioblastoma) | 20, 50 | 6 | Annexin V Staining | Induction of early apoptosis. |
| Patient-derived T-ALL | 50 | 24 | Annexin V/PI Binding Assay | Significant induction of apoptosis. |
| Multiple Myeloma Cell Lines | 50 | 72 | Cell Viability Assay | Reduced cell survival. |
| F3II and MDA-MB-231 (Breast Cancer) | IC50 (4 µM and 21 µM, respectively) | 48 | Cell Proliferation Assay | Inhibition of cell proliferation. |
Table 2: Concentration-Dependent Effects of this compound on Apoptosis and Viability
| Cell Line | Treatment Time (hours) | This compound Concentration (µM) | Assay | Key Findings |
| LN229 | 6 | 20 | Annexin V Staining | Increased early apoptosis compared to control. |
| LN229 | 6 | 50 | Annexin V Staining | Further increase in early apoptosis. |
| KMS11 (Multiple Myeloma) | 72 | 49.5 (IC50) | WST-8 Assay | 50% inhibition of cell viability. |
| KMS26 (Multiple Myeloma) | 72 | 111.6 (IC50) | WST-8 Assay | 50% inhibition of cell viability. |
Signaling Pathway of this compound-Induced Apoptosis
This compound inhibits the activation of Rac1, a central node in signaling pathways that promote cell survival. By blocking Rac1, this compound disrupts these pro-survival signals, leading to the activation of the intrinsic apoptotic pathway. This is characterized by the loss of mitochondrial membrane potential and the activation of caspases.
Caption: this compound inhibits GEF-mediated Rac1 activation, leading to apoptosis.
Experimental Workflows and Protocols
The following are detailed protocols for key experiments to assess this compound-induced apoptosis.
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for assessing apoptosis using Annexin V and PI staining.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 10, 20, 50 µM) and a vehicle control (e.g., DMSO) for the desired time points (e.g., 6, 12, 24, 48 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain detached apoptotic cells, into a 15 mL conical tube.
-
Wash the adherent cells with PBS and add this wash to the same conical tube.
-
Trypsinize the adherent cells and transfer them to the same conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Caspase-3 Activity Assay
This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Caption: Workflow for measuring Caspase-3 activity.
Protocol:
-
Cell Lysis:
-
Treat cells with this compound as described previously.
-
Harvest and wash the cells.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet the cell debris.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Caspase-3 Assay:
-
In a 96-well plate, add 50 µg of protein from each cell lysate to individual wells.
-
Add 2X reaction buffer containing DTT to each well.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assay).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm (for colorimetric assay) or fluorescence at an excitation/emission of 380/460 nm (for fluorometric assay) using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
-
Western Blot Analysis of Bcl-2 Family Proteins
This protocol is for detecting changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
Caption: Western blot workflow for analyzing Bcl-2 family proteins.
Protocol:
-
Sample Preparation:
-
Treat cells with this compound and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis to quantify the protein band intensities and normalize them to the loading control.
-
Conclusion
This compound is a valuable tool for studying the role of Rac1 in cancer cell survival and for inducing apoptosis. The provided protocols and data offer a starting point for researchers to design and execute experiments to investigate the apoptotic effects of this compound in their specific models. It is recommended to perform time-course and dose-response experiments to determine the optimal conditions for each cell line and experimental setup.
Application Notes and Protocols for 1A-116
For Researchers, Scientists, and Drug Development Professionals
Introduction
1A-116 is a potent and specific small-molecule inhibitor of the Rac family of small GTPase 1 (RAC1).[1][2] It functions by preventing the interaction of Rac1 with its guanine nucleotide exchange factors (GEFs), such as Vav, Tiam1, and Dbl, thereby inhibiting Rac1 activation.[1][3] This inhibition is dependent on the presence of the Trp56 residue in the Rac1 structure.[1][3] this compound has demonstrated significant anti-proliferative, anti-metastatic, and pro-apoptotic effects in various cancer models, including glioblastoma and breast cancer, making it a promising candidate for further investigation in oncology research and drug development.[3][4][5][6]
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is provided in the table below. These properties suggest good drug-likeness and potential for oral bioavailability based on Lipinski's and Veber's rules.[4][6]
| Property | Value | Reference |
| Molecular Weight | 307.31 g/mol | [7] |
| Formula | C16H16F3N3 | [7] |
| CAS Number | 1430208-73-3 | [7] |
| Predicted logP | 4.67 | [4][6] |
| Hydrogen Bond Donors | 2 | [4][6] |
| Hydrogen Bond Acceptors | 3 | [4][6] |
| Rotatable Bonds | 3 | [4][6] |
| Polar Surface Area | 50.41 Ų | [4][6] |
Solubility Data
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Concentration | Notes | Reference |
| DMSO | 100 mg/mL | 325.40 mM | --- | [7] |
| Water | < 0.1 mg/mL | Insoluble | --- | [7] |
| Ethanol | Data not available | --- | It is advisable to empirically determine the solubility for specific applications. |
Signaling Pathway
This compound targets the Rac1 signaling pathway, which is a crucial regulator of various cellular processes, including cytoskeleton organization, cell proliferation, and migration. The diagram below illustrates the mechanism of action of this compound.
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a stock concentration of 100 mg/mL (325.40 mM).[7]
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C and sonication in an ultrasonic bath can aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]
Note on Ethanol: While specific solubility data is unavailable, a similar protocol can be followed to test solubility in ethanol. Start with a small amount of this compound and incrementally add ethanol while vortexing to determine the concentration at which it fully dissolves.
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells, LN229 glioblastoma cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Protocol Workflow:
Detailed Steps:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Ensure the final DMSO concentration in the highest treatment dose does not exceed a non-toxic level (typically ≤ 0.5%). Include a vehicle control (medium with the same concentration of DMSO).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired period (e.g., 48 or 72 hours). For instance, F3II and MDA-MB-231 cells have been treated for 48 hours to determine IC50 values.[2]
-
Add the cell proliferation reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
In Vivo Antimetastatic Activity Model
Objective: To evaluate the in vivo efficacy of this compound in a murine model of metastasis.
Materials:
-
Immunocompromised mice (e.g., BALB/c)
-
Metastatic cancer cell line (e.g., F3II mammary carcinoma cells)
-
This compound
-
Vehicle solution (e.g., sterile PBS)
-
Syringes and needles for intravenous and intraperitoneal injections
-
Bouin's solution for tissue fixation
Protocol:
-
On day 0, inject a suspension of viable cancer cells (e.g., 2x10^5 F3II cells) into the lateral tail vein of the mice.[7]
-
Randomly divide the mice into a control group and a treatment group.
-
Administer this compound intraperitoneally (i.p.) to the treatment group at a specified dose (e.g., 3 mg/kg body weight) daily.[7] Administer the vehicle solution to the control group.
-
Continue the treatment for a predetermined period (e.g., 21 days).[7]
-
At the end of the treatment period, sacrifice the mice and excise the lungs.
-
Fix the lungs in Bouin's solution.
-
Count the number of superficial lung nodules under a dissection microscope to assess the extent of metastasis.
Safety and Handling
-
This compound is for research use only.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
-
Handle the powder in a chemical fume hood to avoid inhalation.
-
In case of contact with skin or eyes, wash immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for complete safety information.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor this compound in Human Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational and in vitro Pharmacodynamics Characterization of this compound Rac1 Inhibitor: Relevance of Trp56 in Its Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Computational and in vitro Pharmacodynamics Characterization of this compound Rac1 Inhibitor: Relevance of Trp56 in Its Biological Activity [frontiersin.org]
- 7. glpbio.com [glpbio.com]
Application Notes and Protocols: Evaluating the Efficacy of 1A-116 in a 3D Spheroid Culture Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, particularly tumor spheroids, are increasingly recognized for their ability to more accurately recapitulate the complex microenvironment of solid tumors compared to traditional two-dimensional (2D) monolayers.[1][2] These models exhibit gradients of oxygen, nutrients, and proliferative activity, offering a more physiologically relevant platform for evaluating the efficacy of novel therapeutic agents. This document provides a detailed guide for utilizing 3D spheroid cultures to investigate the anti-cancer effects of 1A-116, a potent and specific small-molecule inhibitor of Rac1 GTPase.[3][4]
This compound functions by disrupting the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), such as Vav, Tiam1, and Dbl, thereby preventing Rac1 activation.[4][5][6] Activated Rac1 is a key regulator of numerous cellular processes implicated in cancer progression, including cell proliferation, migration, invasion, and apoptosis.[5][7] Studies have demonstrated the anti-proliferative and pro-apoptotic effects of this compound in various cancer cell lines, including glioblastoma and breast cancer.[3][6][8] The use of a 3D spheroid model to test this compound provides a more robust preclinical evaluation of its potential as a therapeutic agent.[8]
Signaling Pathway
The primary molecular target of this compound is the Rac1 signaling pathway. By inhibiting the interaction between Rac1 and its GEFs, this compound prevents the exchange of GDP for GTP, thus keeping Rac1 in its inactive state. This, in turn, inhibits downstream signaling cascades that promote cancer cell proliferation, survival, and motility.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the efficacy of this compound in a 3D spheroid culture model.
Detailed Experimental Protocols
Protocol 1: 3D Spheroid Formation using the Hanging Drop Method
This protocol describes the formation of uniform spheroids, a crucial first step for reproducible drug screening.[9][10][11]
Materials:
-
Cancer cell line of interest (e.g., Glioblastoma U-87 MG, Breast Cancer MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Petri dishes (100 mm)
-
Sterile microcentrifuge tubes
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in a T-75 flask to 80-90% confluency.
-
Aspirate the culture medium and wash the cells twice with sterile PBS.
-
Add 3-5 mL of Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete medium.
-
Determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Adjust the cell suspension to a final concentration of 2.5 x 10^4 cells/mL in complete medium.
-
Dispense 20 µL drops of the cell suspension onto the inside of a 100 mm Petri dish lid. This will result in approximately 500 cells per drop.
-
Add 10 mL of sterile PBS to the bottom of the Petri dish to create a humidified chamber.
-
Carefully invert the lid and place it onto the dish.
-
Incubate the hanging drops at 37°C in a humidified incubator with 5% CO2 for 48-72 hours to allow for spheroid formation.
Protocol 2: Treatment of 3D Spheroids with this compound
Materials:
-
Pre-formed 3D spheroids
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Ultra-low attachment 96-well plates
-
Wide-bore pipette tips
Procedure:
-
Gently transfer individual spheroids from the hanging drops into the wells of an ultra-low attachment 96-well plate containing 100 µL of fresh complete medium per well. Use wide-bore pipette tips to avoid disrupting the spheroids.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is 1 µM to 100 µM.[8] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the corresponding this compound dilution or vehicle control.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired treatment duration (e.g., 72 hours).
-
Monitor spheroid size and morphology daily using an inverted microscope.
Protocol 3: Spheroid Viability Assay (CellTiter-Glo® 3D)
This assay determines the number of viable cells in a spheroid based on the quantification of ATP.
Materials:
-
Treated spheroids in a 96-well plate
-
CellTiter-Glo® 3D Reagent
-
Plate reader with luminescence detection
Procedure:
-
Equilibrate the 96-well plate containing the spheroids and the CellTiter-Glo® 3D Reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D Reagent to each well.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle-treated control spheroids.
Data Presentation
The following tables provide a template for presenting quantitative data from the proposed experiments.
Table 1: Effect of this compound on Spheroid Growth
| Cell Line | Treatment | Concentration (µM) | Spheroid Diameter (µm) at 72h (Mean ± SD) | % Growth Inhibition |
| U-87 MG | Vehicle (DMSO) | - | 520 ± 25 | 0 |
| U-87 MG | This compound | 10 | 410 ± 30 | 21.2 |
| U-87 MG | This compound | 25 | 280 ± 20 | 46.2 |
| U-87 MG | This compound | 50 | 150 ± 15 | 71.2 |
| MDA-MB-231 | Vehicle (DMSO) | - | 480 ± 20 | 0 |
| MDA-MB-231 | This compound | 10 | 390 ± 22 | 18.8 |
| MDA-MB-231 | This compound | 25 | 250 ± 18 | 47.9 |
| MDA-MB-231 | This compound | 50 | 130 ± 12 | 72.9 |
Table 2: Viability of Spheroids Treated with this compound
| Cell Line | Treatment | Concentration (µM) | Luminescence (RLU) (Mean ± SD) | % Viability | IC50 (µM) |
| U-87 MG | Vehicle (DMSO) | - | 85000 ± 4500 | 100 | \multirow{4}{}{28.5} |
| U-87 MG | This compound | 10 | 62000 ± 3200 | 72.9 | |
| U-87 MG | This compound | 25 | 45000 ± 2800 | 52.9 | |
| U-87 MG | This compound | 50 | 21000 ± 1500 | 24.7 | |
| MDA-MB-231 | Vehicle (DMSO) | - | 92000 ± 5100 | 100 | \multirow{4}{}{22.1} |
| MDA-MB-231 | This compound | 10 | 68000 ± 4100 | 73.9 | |
| MDA-MB-231 | This compound | 25 | 41000 ± 3500 | 44.6 | |
| MDA-MB-231 | This compound | 50 | 18000 ± 1900 | 19.6 |
Note: The data presented in these tables are for illustrative purposes and should be replaced with experimentally derived results.
Conclusion
The use of 3D spheroid models provides a more clinically relevant context for evaluating the anti-cancer efficacy of targeted therapies like this compound. The protocols and guidelines presented here offer a comprehensive framework for researchers to investigate the effects of this compound on tumor spheroid growth, viability, and the underlying cellular mechanisms. These studies will contribute to a more thorough preclinical assessment of this compound and its potential for translation into clinical applications.
References
- 1. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of Uniform and Reproducible 3D Cancer Spheroids in High-Throughput Plates | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Computational and in vitro Pharmacodynamics Characterization of this compound Rac1 Inhibitor: Relevance of Trp56 in Its Biological Activity [frontiersin.org]
- 5. Rac1, A Potential Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor this compound in Human Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational and in vitro Pharmacodynamics Characterization of this compound Rac1 Inhibitor: Relevance of Trp56 in Its Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SPHEROID BASED APPROACHES FOR DRUG SCREENING – faCellitate [facellitate.com]
- 10. Video: A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids [jove.com]
- 11. Culture of HCT116 cell 3D spheroidal tumor [bio-protocol.org]
Application Notes and Protocols: In Vivo Administration of 1A-116 in Mice
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of 1A-116, a potent and specific Rac1 inhibitor, in various mouse models of cancer. The information is compiled from preclinical studies evaluating its efficacy and toxicological profile.
Introduction to this compound
This compound is a small molecule inhibitor of the Rac family of small GTPases, specifically targeting Rac1. Rac1 is a key molecular switch that regulates a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, migration, and survival.[1][2] Dysregulation of Rac1 signaling is a common feature in many cancers, contributing to tumor progression, invasion, and metastasis.[1][3] this compound exerts its inhibitory effect by preventing the interaction of Rac1 with its guanine nucleotide exchange factors (GEFs), such as Vav, Tiam1, and Dbl, thereby blocking its activation.[4][5] This targeted action makes this compound a promising candidate for cancer therapy.[6][7]
Quantitative Data Summary
The in vivo efficacy of this compound has been demonstrated in several mouse models. The following tables summarize the key quantitative findings from these studies.
Table 1: Antitumor Efficacy of this compound in an Orthotopic Glioblastoma Mouse Model [4]
| Treatment Group (i.p. daily) | Median Survival | Statistical Significance (vs. Vehicle) |
| Vehicle Control | Not specified | - |
| This compound (5 mg/kg/day) | No significant difference | Not significant |
| This compound (10 mg/kg/day) | Non-significant increase | Not significant |
| This compound (20 mg/kg/day) | Significantly increased | p < 0.05 |
Table 2: Antimetastatic Activity of this compound in a Breast Cancer Lung Colonization Model [3]
| Treatment Group (i.p. daily) | Reduction in Metastatic Lung Colonies | Focus on Macronodules (>1 mm) |
| This compound (3 mg/kg/day) | ~60% | Significant antitumor activity |
Table 3: Antitumor Activity of this compound in a Syngeneic Colorectal Cancer Model [8]
| Treatment Group (i.p. daily) | Effect on Tumor Growth | Statistical Significance (vs. Vehicle) |
| This compound (10 mg/kg/day) | Significant reduction | p < 0.05 |
Table 4: Acute Toxicology Profile of this compound in Mice [4]
| Single Dose (i.p.) | Observation Period | Key Findings |
| 31.2 mg/kg | 14 days | No mortality, morbidity, or significant changes in hematological or serum chemistry parameters.[4][9] |
| 68 mg/kg | 14 days | No mortality, morbidity, or significant changes in hematological or serum chemistry parameters.[4][9] |
Signaling Pathway
The mechanism of action of this compound is centered on the inhibition of the Rac1 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Rac1, A Potential Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor this compound in Human Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational and in vitro Pharmacodynamics Characterization of this compound Rac1 Inhibitor: Relevance of Trp56 in Its Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor this compound in Human Glioblastoma Models [ri.conicet.gov.ar]
- 7. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor this compound in Human Glioblastoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medicina Buenos Aires - PRECLINICAL VALIDATION OF RAC1 INHIBITOR this compound ANTITUMOR ACTIVITY IN A MURINE COLORECTAL CANCER MODEL - CONICET [bicyt.conicet.gov.ar]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 1A-116 in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1A-116 is a potent and specific inhibitor of Rac1, a small GTPase that is a key regulator of numerous cellular processes, including cell proliferation, migration, and invasion.[1][2] Dysregulation of Rac1 signaling is implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention.[2][3][4] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various cancer models, including glioblastoma and breast cancer.[2][5] These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and key considerations for the use of this compound in preclinical animal studies.
Data Presentation
Table 1: Summary of this compound Dosage and Efficacy in Murine Models
| Cancer Model | Animal Strain | Route of Administration | Dosage Regimen | Key Outcomes | Reference |
| Glioblastoma (Orthotopic LN229) | Nude Mice | Intraperitoneal (i.p.) | 5 mg/kg/day | No significant difference in survival compared to control. | [5] |
| Glioblastoma (Orthotopic LN229) | Nude Mice | Intraperitoneal (i.p.) | 10 mg/kg/day | Non-significant increase in median survival. | [5] |
| Glioblastoma (Orthotopic LN229) | Nude Mice | Intraperitoneal (i.p.) | 20 mg/kg/day | Significantly increased mouse survival.[5] | [5] |
| Breast Cancer (Metastatic F3II) | Not Specified | Intravenous (i.v.) | 3 mg/kg/day for 21 days | Reduced formation of total metastatic lung colonies by ~60%. | [1] |
| Colorectal Cancer (Syngeneic CT-26) | BALB/c Mice | Intraperitoneal (i.p.) | 10 mg/kg/day | Significantly reduced tumor growth.[6] | [6] |
Table 2: Toxicology Profile of this compound in Mice
| Study Type | Animal Strain | Route of Administration | Doses Tested | Observations | Reference |
| Acute Toxicity | BALB/c Mice | Intraperitoneal (i.p.) | Single doses of 31.2 mg/kg and 68 mg/kg | No mortality or significant changes in hematological or serum chemistry parameters observed over 14 days. No macroscopic changes or structural abnormalities were observed upon necropsy.[5] | [5][7] |
| In vivo Efficacy Study | Not Specified | Intravenous (i.v.) | 3 mg/kg/day for 21 days | No apparent toxicity. | [1] |
Table 3: Predicted Pharmacokinetic Properties of this compound (In Silico)
| Parameter | Prediction | Method | Reference |
| Gastrointestinal Absorption | High | BOILED-Egg model | [5] |
| Blood-Brain Barrier Permeation | Yes | BOILED-Egg model | [5] |
| P-glycoprotein Substrate | No | SwissADME tool | [5] |
| Metabolism | Predicted sites for CYP450 isoenzymes (2C8, 2C9, 2C19, 2D6, 2E1, 3A4) and HLM | Biozyne software | [5][7] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Saline solution (0.9% NaCl)
Protocol:
-
Prepare a stock solution of this compound in DMSO. The concentration of the stock solution will depend on the final desired dose and injection volume. For solubility, stock solutions of up to 100 mM in DMSO can be prepared.
-
For intraperitoneal (i.p.) or intravenous (i.v.) injection, dilute the DMSO stock solution with sterile saline.
-
The final concentration of DMSO in the injected solution should be minimized to avoid toxicity. A final DMSO concentration of less than 10% is generally recommended.
-
The final volume for injection in mice is typically 100-200 µL.
-
Prepare fresh dilutions daily.
Orthotopic Glioblastoma Mouse Model and Efficacy Assessment
Animal Model:
-
Immunocompromised mice (e.g., Nude mice) are required for xenograft models using human glioblastoma cell lines like LN229.[5]
Protocol:
-
Culture human glioblastoma cells (e.g., LN229) under standard conditions.
-
Harvest and resuspend the cells in sterile, serum-free medium or PBS at a concentration of 1 x 10^5 to 5 x 10^5 cells in 2-5 µL.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Secure the mouse in a stereotactic frame.
-
Create a small burr hole in the skull at the desired coordinates for intracranial injection.
-
Slowly inject the cell suspension into the brain parenchyma using a Hamilton syringe.
-
Suture the incision and allow the mouse to recover.
-
Monitor the mice for tumor growth, which can be assessed by bioluminescence imaging if using luciferase-expressing cells, or by monitoring for neurological signs and weight loss.[8]
-
Initiate this compound treatment once tumors are established (e.g., 7-10 days post-injection).
-
Administer this compound or vehicle control daily via intraperitoneal injection at the desired dose (e.g., 20 mg/kg/day).[5]
-
Monitor the mice daily for signs of toxicity and tumor progression.
-
The primary endpoint is typically overall survival. Record the date of death or euthanasia for each mouse.
-
Survival data can be analyzed using Kaplan-Meier curves and the log-rank test.[5]
Acute Toxicology Assessment
Animal Model:
-
Healthy adult mice (e.g., BALB/c).[5]
Protocol:
-
House the animals in standard conditions with ad libitum access to food and water.
-
Administer a single dose of this compound via the desired route (e.g., intraperitoneal injection). Test a range of doses, for example, 31.2 mg/kg and 68 mg/kg.[5] A control group should receive the vehicle alone.
-
Monitor the animals daily for 14 days for:
-
Mortality and morbidity.
-
Clinical signs of toxicity (e.g., changes in appearance, behavior, activity level).
-
Body weight changes.
-
-
At the end of the 14-day observation period, euthanize the mice.
-
Collect blood samples via cardiac puncture for hematological and serum chemistry analysis.[7]
-
Perform a complete necropsy and examine all major organs for any gross abnormalities.
-
Collect tissues for histopathological analysis.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of Rac1 inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a preclinical glioblastoma efficacy study.
Logical Relationship of Dosing and Response
Caption: Dose-response relationship of this compound in a glioblastoma model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Computational and in vitro Pharmacodynamics Characterization of this compound Rac1 Inhibitor: Relevance of Trp56 in Its Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor this compound in Human Glioblastoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor this compound in Human Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicina Buenos Aires - PRECLINICAL VALIDATION OF RAC1 INHIBITOR this compound ANTITUMOR ACTIVITY IN A MURINE COLORECTAL CANCER MODEL - CONICET [bicyt.conicet.gov.ar]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Rac1 Activity Pull-down Assay Using 1A-116
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibitory effect of the small molecule 1A-116 on Rac1 activity using a pull-down assay. This assay is a powerful tool for studying the modulation of the Rac1 signaling pathway, which is crucial in various cellular processes, including cell proliferation, migration, and cytoskeletal organization. The inhibitor this compound has been identified as a compound that disrupts the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), thereby preventing its activation.[1][2][3][4]
Introduction to Rac1 and the this compound Inhibitor
Rac1, a member of the Rho family of small GTPases, functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[5][6] The activation of Rac1 is mediated by GEFs, which promote the exchange of GDP for GTP.[5] Once activated, Rac1-GTP binds to downstream effector proteins, such as p21-activated kinase (PAK), to initiate various signaling cascades.[6][7] Dysregulation of Rac1 activity is implicated in numerous diseases, including cancer, making it an attractive target for therapeutic intervention.[1][2][7]
The compound this compound is a rationally designed small molecule inhibitor that specifically targets the interaction between Rac1 and its GEFs.[1][2][3] Studies have shown that this compound's inhibitory action is dependent on the presence of the Tryptophan 56 (W56) residue within the Rac1 protein.[1][2] This specific interaction prevents the GEF-mediated activation of Rac1, leading to a reduction in the levels of active Rac1-GTP.[1][3][4] The pull-down assay described here is designed to quantify this inhibitory effect.
Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of this compound with Rac1 and its effect on cell proliferation.
Table 1: Binding Affinities of this compound
| Target Protein | Mean Binding Affinity (kcal/mol) | Key Interacting Residue |
| Wild-type Rac1 | -6.02 ± 0.315[1][2] | Tryptophan 56 (W56)[1][2] |
| Cdc42 | -5.69 ± 0.0170[1][2] | N/A |
| Cdc42 F56W Mutant | -6.09 ± 0.00994[1][2] | Tryptophan 56 (W56) |
Table 2: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| F3II | Breast Cancer | 4[8] |
| MDA-MB-231 | Breast Cancer | 21[8] |
| LN229 | Glioblastoma | Not specified |
| U87MG | Glioblastoma | Not specified |
Signaling Pathway and Experimental Workflow
Diagram 1: Rac1 Signaling Pathway
Caption: Simplified Rac1 signaling pathway showing activation by GEFs, inhibition by this compound, and downstream effects.
Diagram 2: Rac1 Pull-down Assay Workflow
Caption: Step-by-step workflow of the Rac1 activity pull-down assay.
Experimental Protocols
Materials and Reagents
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound inhibitor stock solution (in DMSO)
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM EGTA, with freshly added protease and phosphatase inhibitors)
-
PAK-PBD (p21-binding domain of PAK1) conjugated to agarose or magnetic beads
-
GTPγS (non-hydrolyzable GTP analog for positive control)
-
GDP (for negative control)
-
Wash buffer (e.g., 25 mM Tris-HCl pH 7.5, 30 mM MgCl2, 40 mM NaCl)
-
2x Laemmli sample buffer
-
Anti-Rac1 antibody (for Western blotting)
-
Secondary antibody (e.g., HRP-conjugated anti-mouse/rabbit IgG)
-
Chemiluminescent substrate
-
Protein quantification assay kit (e.g., BCA)
Protocol for Rac1 Activity Pull-down Assay
This protocol is adapted from standard Rac1 pull-down assay procedures and tailored for the evaluation of the this compound inhibitor.[6][9][10][11][12][13][14]
1. Cell Culture and Treatment
a. Seed cells in appropriate culture dishes and grow to 70-80% confluency.
b. Starve the cells in serum-free medium for 12-24 hours to reduce basal Rac1 activity.
c. Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the indicated time (e.g., 12 hours).[4][8] A positive control for Rac1 activation (e.g., EGF stimulation) can be included.[8]
2. Cell Lysis
a. After treatment, wash the cells twice with ice-cold PBS.
b. Lyse the cells by adding ice-cold lysis buffer and scraping.
c. Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
d. Collect the supernatant (clarified lysate) and determine the protein concentration. Normalize all samples to the same protein concentration.
3. (Optional) Control Sample Preparation
a. To prepare a positive control, take an aliquot of lysate from untreated cells and add GTPγS to a final concentration of 100 µM. Incubate at 30°C for 15 minutes with gentle agitation.
b. To prepare a negative control, add GDP to a final concentration of 1 mM to another aliquot of untreated lysate and incubate similarly.
4. Pull-down of Active Rac1
a. To each protein-normalized lysate sample (typically 500 µg to 1 mg of total protein), add an appropriate amount of PAK-PBD beads (e.g., 20 µg of PBD).
b. Incubate the samples at 4°C for 1 hour with gentle rotation.
5. Washing
a. Pellet the beads by centrifugation (e.g., 5,000 x g for 1 minute at 4°C) or by using a magnetic stand if using magnetic beads.
b. Carefully aspirate and discard the supernatant.
c. Wash the beads three times with 0.5 mL of ice-cold wash buffer. After each wash, pellet the beads and discard the supernatant.
6. Elution and Sample Preparation for Western Blot
a. After the final wash, remove all residual supernatant.
b. Resuspend the bead pellet in 20-40 µL of 2x Laemmli sample buffer.
c. Boil the samples for 5 minutes to elute the bound proteins and denature them.
d. Centrifuge the samples briefly, and the supernatant is ready for Western blot analysis.
7. Western Blot Analysis
a. Load the eluted samples onto an SDS-PAGE gel, along with a sample of the total cell lysate (input control) to show the total Rac1 protein levels.
b. Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
c. Block the membrane and then incubate with a primary antibody specific for Rac1.
d. After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody.
e. Detect the signal using a chemiluminescent substrate and an imaging system.
f. Quantify the band intensities to determine the relative amount of active Rac1-GTP in each sample. The levels of pulled-down Rac1 should be normalized to the total Rac1 in the input lysates.
By following this protocol, researchers can effectively assess the inhibitory potential of this compound on Rac1 activation in a cellular context, providing valuable insights for cancer research and drug development.
References
- 1. Computational and in vitro Pharmacodynamics Characterization of this compound Rac1 Inhibitor: Relevance of Trp56 in Its Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Computational and in vitro Pharmacodynamics Characterization of this compound Rac1 Inhibitor: Relevance of Trp56 in Its Biological Activity [frontiersin.org]
- 3. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor this compound in Human Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of active Rac1 levels in cancer cells: A case of misleading conclusions from immunofluorescence analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Rac Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 10. abcam.com [abcam.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. Rac1 activation assay with magnetic bead pulldown [bio-protocol.org]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols: 1A-116 in Combination with Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evidence for the use of 1A-116, a potent and specific Rac1 inhibitor, in combination with standard chemotherapy agents. The provided protocols offer a framework for the design and execution of key experiments to evaluate the synergistic or additive effects of this compound with chemotherapy in various cancer models.
Introduction to this compound
This compound is a small molecule inhibitor of Rac1, a member of the Rho family of small GTPases. Rac1 is a critical regulator of numerous cellular processes, including cell proliferation, migration, invasion, and apoptosis.[1][2][3] Dysregulation of Rac1 signaling is a common feature in many cancers and is associated with tumor progression, metastasis, and chemoresistance.[4][5] this compound exerts its inhibitory effect by preventing the interaction of Rac1 with its guanine nucleotide exchange factors (GEFs), thereby blocking its activation.[3][6] Preclinical studies have demonstrated the anti-tumor and anti-metastatic potential of this compound as a single agent in various cancer models, including glioblastoma and breast cancer.[7][8]
This compound in Combination with Chemotherapy
The rationale for combining this compound with conventional chemotherapy lies in the potential to overcome chemoresistance and enhance the cytotoxic effects of these agents. Rac1 signaling can contribute to resistance mechanisms, and its inhibition may sensitize cancer cells to the effects of DNA-damaging agents and other cytotoxic drugs.
Combination with Temozolomide (TMZ) in Glioblastoma
Preclinical evidence suggests a cooperative and potentially synergistic effect when combining this compound with temozolomide, the standard-of-care alkylating agent for glioblastoma (GBM).[9]
Experimental Data:
An in vitro study on a panel of neural tumor cell lines demonstrated that the combination of this compound and TMZ had a cooperative effect on inhibiting cell proliferation.[9] The IC50 values for the individual agents were determined as follows:
| Drug | Cell Lines | IC50 Range (µM) |
| This compound | Neural Tumor Cell Lines | 9 - 30 |
| Temozolomide | Neural Tumor Cell Lines | 100 - >500 (depending on MGMT status) |
| Data from Maggio et al.[9] |
Note: Specific IC50 values for the drug combination, apoptosis rates, and detailed molecular analyses from the full study are not publicly available at this time.
Combination with Other Chemotherapeutic Agents
Currently, there is limited publicly available data on the combination of this compound with other common chemotherapy drugs such as cisplatin, doxorubicin, and paclitaxel. However, studies with other Rac1 inhibitors suggest potential for synergistic or additive effects. For instance, the Rac1 inhibitor EHop-016 has shown synergistic effects with cisplatin and paclitaxel in lung and esophageal cancer models, respectively. These findings provide a strong rationale for investigating similar combinations with this compound.
Signaling Pathway
This compound targets the Rac1 signaling pathway. By inhibiting the interaction between Rac1 and its GEFs, this compound prevents the conversion of inactive GDP-bound Rac1 to its active GTP-bound state. This, in turn, inhibits downstream effector pathways, such as the p21-activated kinase (PAK) pathway, which are crucial for cell survival, proliferation, and motility.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in combination with chemotherapy drugs.
Experimental Workflow
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of this compound, a chemotherapy drug, and their combination on cancer cell lines and to calculate IC50 values.
Materials:
-
Cancer cell lines (e.g., U87MG, LN229 for glioblastoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound
-
Chemotherapy drug (e.g., Temozolomide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapy drug in culture medium.
-
For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, add 50 µL of each drug at the desired concentrations.
-
Include wells with untreated cells (vehicle control).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot dose-response curves and determine the IC50 values for each treatment using appropriate software (e.g., GraphPad Prism).
-
For combination studies, the combination index (CI) can be calculated using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound, a chemotherapy drug, and their combination.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Chemotherapy drug
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the drugs (single agents and combination) at their respective IC50 or other relevant concentrations for 24-48 hours.
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the floating and adherent cells, and centrifuge at 1,500 rpm for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 3: Western Blot Analysis
Objective: To investigate the effect of this compound and chemotherapy combinations on the expression and activation of key proteins in the Rac1 signaling pathway.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Rac1, anti-phospho-PAK, anti-PAK, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin).
-
Protocol 4: In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with chemotherapy in a preclinical in vivo model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., U87MG-luciferase for glioblastoma)
-
Matrigel (optional)
-
This compound formulated for in vivo use
-
Chemotherapy drug formulated for in vivo use
-
Calipers for tumor measurement
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Tumor Implantation:
-
Subcutaneously or orthotopically inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank or brain of the mice.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly using calipers or bioluminescence imaging.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination).
-
Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health and survival of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Perform statistical analysis to compare the anti-tumor efficacy between groups.
-
Generate Kaplan-Meier survival curves and perform log-rank tests to compare survival rates.
-
Conclusion
The Rac1 inhibitor this compound holds promise as a novel therapeutic agent for cancer, both as a monotherapy and in combination with standard chemotherapy. The available data, particularly in glioblastoma, suggests a cooperative effect with temozolomide. Further preclinical investigation into the combination of this compound with other chemotherapeutic agents is warranted to fully elucidate its potential in a broader range of cancer types. The protocols provided herein offer a robust framework for conducting such studies, which will be critical for the clinical translation of this promising targeted therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. A Synergistic Combination of Niclosamide and Doxorubicin as an Efficacious Therapy for All Clinical Subtypes of Breast Cancer [mdpi.com]
- 3. In vitro and in vivo evaluation of the combination of cisplatin and its analogue carboplatin for platinum dose intensification in ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Systematic Drug Testing Reveals Carboplatin, Paclitaxel, and Alpelisib as a Potential Novel Combination Treatment for Adult Granulosa Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB inhibitor with Temozolomide results in significant apoptosis in glioblastoma via the NF-κB(p65) and actin cytoskeleton regulatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor this compound in Human Glioblastoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medicina Buenos Aires - 1A116 RAC1 inhibitor a a novel therapeutic agent in aggressive cancer types - CONICET [bicyt.conicet.gov.ar]
- 9. Medicina de Buenos Aires - ANTITUMOR EFFECT OF RAC1 INHIBITOR 1A116 IN COMBINATION WITH TEMOZOLOMIDE IN GLIOBLASTOMA MULTIFORME - CONICET [bicyt.conicet.gov.ar]
Application Notes and Protocols: Studying Tamoxifen Resistance Reversal with 1A-116
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tamoxifen, a selective estrogen receptor modulator (SERM), is a cornerstone of endocrine therapy for estrogen receptor-positive (ER+) breast cancer. However, a significant number of patients develop resistance to tamoxifen, leading to disease progression.[1][2] One of the key mechanisms implicated in acquired tamoxifen resistance is the aberrant activation of signaling pathways that promote ER function independent of estrogen, thereby circumventing the antagonistic effect of tamoxifen.[3][4] The Rac1 signaling pathway has emerged as a critical player in this process.[5] 1A-116 is a potent and specific small molecule inhibitor of Rac1, a member of the Rho family of small GTPases.[6][7] By preventing the interaction of Rac1 with its guanine nucleotide exchange factors (GEFs), this compound effectively blocks Rac1 activation and its downstream signaling.[5][7] This document provides detailed application notes and protocols for studying the potential of this compound to reverse tamoxifen resistance in breast cancer cell lines.
Mechanism of Action: this compound in Reversing Tamoxifen Resistance
Tamoxifen resistance is often associated with the hyperactivation of growth factor receptor pathways, such as EGFR and HER2, which in turn activate downstream signaling cascades, including the PI3K/AKT and MAPK pathways.[2][3] These pathways converge on the activation of kinases like p21-activated kinase 1 (PAK1), a downstream effector of Rac1.[5] Activated PAK1 can then phosphorylate the estrogen receptor alpha (ERα) at Serine 305 (S305).[8][9] Phosphorylation at S305 is associated with a conformational change in ERα that can convert tamoxifen from an antagonist to an agonist, leading to ligand-independent receptor activation and tumor growth.[8][9]
This compound inhibits Rac1 activation, thereby preventing the activation of PAK1 and subsequent phosphorylation of ERα at S305.[5] This action is hypothesized to restore the antagonistic function of tamoxifen, resensitizing resistant breast cancer cells to its therapeutic effects.
Data Presentation
The following tables present illustrative data from hypothetical experiments designed to evaluate the efficacy of this compound in reversing tamoxifen resistance.
Table 1: IC50 Values of Tamoxifen and this compound in Tamoxifen-Sensitive and -Resistant Breast Cancer Cells
| Cell Line | Treatment | IC50 (µM) |
| MCF-7 (Tamoxifen-Sensitive) | Tamoxifen | 5.5 |
| This compound | 25 | |
| MCF-7/TamR (Tamoxifen-Resistant) | Tamoxifen | > 50 |
| This compound | 22 |
This table illustrates that tamoxifen-resistant (MCF-7/TamR) cells show a significantly higher IC50 for tamoxifen compared to the parental, sensitive (MCF-7) cells, while the sensitivity to this compound remains similar.
Table 2: Combination Effect of this compound and Tamoxifen on the Viability of Tamoxifen-Resistant (MCF-7/TamR) Cells
| This compound (µM) | Tamoxifen (µM) | Cell Viability (%) | Combination Index (CI)* |
| 0 | 0 | 100 | - |
| 5 | 0 | 85 | - |
| 0 | 10 | 95 | - |
| 5 | 10 | 40 | < 1 (Synergistic) |
| 10 | 0 | 60 | - |
| 0 | 20 | 92 | - |
| 10 | 20 | 25 | < 1 (Synergistic) |
*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
This table demonstrates the synergistic effect of combining this compound with tamoxifen in reducing the viability of tamoxifen-resistant cells.
Experimental Protocols
Protocol 1: Generation of Tamoxifen-Resistant Breast Cancer Cell Lines
This protocol describes the generation of tamoxifen-resistant (TamR) cell lines from ER+ parental cell lines like MCF-7 or T47D.
Materials:
-
Parental MCF-7 or T47D cells
-
Phenol red-free cell culture medium (e.g., DMEM or RPMI-1640)
-
Charcoal-stripped fetal bovine serum (CS-FBS)
-
4-hydroxytamoxifen (4-OHT)
-
Penicillin-Streptomycin
-
Cell culture flasks and plates
Procedure:
-
Culture parental cells in phenol red-free medium supplemented with 10% CS-FBS and 1% Penicillin-Streptomycin.
-
Initiate treatment with a low concentration of 4-OHT (e.g., 100 nM).
-
Continuously culture the cells in the presence of 4-OHT, changing the medium every 2-3 days.
-
Gradually increase the concentration of 4-OHT over several months (e.g., up to 1 µM) as the cells develop resistance and resume proliferation.
-
Maintain the established tamoxifen-resistant cell line (e.g., MCF-7/TamR) in a medium containing a maintenance dose of 4-OHT (e.g., 1 µM).
-
Regularly confirm the resistant phenotype by comparing the IC50 of tamoxifen in the resistant line to the parental line using a cell viability assay (see Protocol 2).
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and tamoxifen, alone and in combination.
Materials:
-
Tamoxifen-sensitive and tamoxifen-resistant breast cancer cells
-
96-well plates
-
This compound
-
Tamoxifen
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound, tamoxifen, or a combination of both for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Protocol 3: Western Blot Analysis for Rac1 Pathway Activation and ERα Phosphorylation
This protocol is for assessing the effect of this compound on the Rac1 signaling pathway and ERα phosphorylation.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-Rac1-GTP, anti-total Rac1, anti-phospho-PAK1, anti-total PAK1, anti-phospho-ERα (Ser305), anti-total ERα, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lyse cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein or loading control. A Rac1 activation assay can be performed by pulling down active (GTP-bound) Rac1 using a PAK1-PBD (p21-binding domain) affinity resin prior to western blotting.[3][6]
Visualizations
Caption: Signaling pathway of tamoxifen resistance and this compound intervention.
Caption: Workflow for studying this compound in tamoxifen-resistant cells.
References
- 1. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. oaepublish.com [oaepublish.com]
- 5. Frontiers | Continuous Exposure of Breast Cancer Cells to Tamoxifen Upregulates GPER-1 and Increases Cell Proliferation [frontiersin.org]
- 6. Active Rac1 Detection Kit | Cell Signaling Technology [cellsignal.com]
- 7. Evaluation of active Rac1 levels in cancer cells: A case of misleading conclusions from immunofluorescence analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into how phosphorylation of estrogen receptor at serine 305 modulates tamoxifen activity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P21-activated kinase 1 regulation of estrogen receptor-alpha activation involves serine 305 activation linked with serine 118 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting 1A-116 insolubility in aqueous media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the insolubility of 1A-116 in aqueous media during experiments.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in my aqueous buffer, but I see precipitation. Why is this happening?
A1: this compound is practically insoluble in water.[1][2] Its chemical properties, particularly a high predicted LogP value, indicate its hydrophobic nature, leading to poor solubility in aqueous solutions.[3][4] Direct dissolution in aqueous buffers is not recommended. The compound should first be dissolved in an appropriate organic solvent, such as DMSO or ethanol, to create a concentrated stock solution.[1][5][6] This stock solution can then be serially diluted into your aqueous experimental medium. Precipitation upon dilution often occurs if the final concentration of the organic solvent is too low to maintain solubility or if the dilution is performed too rapidly.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) and ethanol are the recommended solvents for creating stock solutions of this compound.[1][5] It is soluble in both at concentrations of ≥10 mg/mL.[5] For cell-based assays, high-purity, anhydrous (hygroscopic) DMSO is highly recommended to ensure maximum solubility and minimize potential cytotoxicity.[1][6]
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%. Many cell lines can tolerate up to 1%, but it is crucial to include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments to account for any effects of the solvent itself.
Q4: My this compound powder is difficult to dissolve even in DMSO. What can I do?
A4: If you encounter difficulty dissolving this compound in DMSO, gentle warming of the solution to 37°C and brief sonication in an ultrasonic bath can facilitate dissolution.[2][6] Ensure you are using fresh, high-quality DMSO, as absorbed moisture can reduce its solvating power.[1][6]
Q5: How should I store my this compound stock solution?
A5: Once prepared, it is best to aliquot your this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation. Store the aliquots at -20°C or -80°C for long-term stability. For solutions stored at -20°C, it is recommended to use them within one month, and for those at -80°C, within six months.[2]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆F₃N₃ | [5] |
| Molecular Weight | 307.3 g/mol | [5] |
| Predicted logP | 4.67 | [3][4] |
| Hydrogen Bond Donors | 2 | [3][4] |
| Hydrogen Bond Acceptors | 3 | [3][4] |
| Rotatable Bonds | 3 | [3][4] |
| Polar Surface Area | 50.41 Ų | [3][4] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥10 mg/mL | [5] |
| 100 mg/mL (325.40 mM) | [6] | |
| 61 mg/mL (198.49 mM) | [1] | |
| Ethanol | ≥10 mg/mL | [5] |
| 61 mg/mL | [1] | |
| Water | Insoluble (< 0.1 mg/mL) | [1][2] |
Visualizations
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a sterile, concentrated stock solution of this compound for use in biological assays.
Materials:
-
This compound powder (MW: 307.3 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
(Optional) Water bath or sonicator
Procedure:
-
Calculation: Determine the mass of this compound powder required. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 307.3 g/mol * (1000 mg / 1 g) = 3.073 mg
-
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh out the calculated mass of this compound powder and place it into a sterile microcentrifuge tube.
-
Solubilization: Add the calculated volume of sterile DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of any visible particulates.
-
(Optional) Aiding Dissolution: If the compound does not fully dissolve, briefly warm the tube to 37°C or place it in a sonicator bath for 5-10 minutes, followed by vortexing.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock
Objective: To dilute the concentrated this compound DMSO stock into an aqueous buffer or cell culture medium while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium, pre-warmed to the experimental temperature (e.g., 37°C).
-
Sterile polypropylene tubes.
Procedure:
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Recommended): To avoid shocking the compound out of solution, perform an intermediate dilution step. For example, to achieve a final concentration of 10 µM this compound with 0.1% DMSO:
-
Prepare an intermediate 1 mM solution by diluting the 10 mM stock 1:10 in DMSO.
-
Add 1 µL of the 1 mM intermediate solution to 999 µL of pre-warmed aqueous medium.
-
-
Direct Dilution (for lower concentrations): For a 1:1000 dilution (e.g., to achieve a final concentration of 10 µM from a 10 mM stock):
-
Pipette 999 µL of the pre-warmed aqueous medium into a sterile tube.
-
Add 1 µL of the 10 mM this compound stock solution directly into the medium. Crucially, add the DMSO stock to the aqueous medium while vortexing or gently mixing , not the other way around. This ensures rapid dispersal of the DMSO and compound.
-
-
Mixing: Immediately after adding the stock solution, cap the tube and vortex gently or invert several times to ensure a homogenous solution.
-
Final Check: Visually inspect the final working solution for any signs of cloudiness or precipitation before use. If precipitation is observed, consider lowering the final concentration of this compound.
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the aqueous medium without the compound.
-
Use Immediately: It is best practice to prepare fresh working solutions immediately before each experiment.
References
1A-116 degradation and stability in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 1A-116 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Rac1 GTPase.[1][2] It functions by preventing the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), such as Vav, Tiam1, and Dbl, thereby inhibiting Rac1 activation.[1][3][4] The activity of this compound is dependent on the presence of the Trp56 residue in the Rac1 protein.[1][4][5] By inhibiting Rac1, this compound can impede various cellular processes that are often dysregulated in cancer, including cell proliferation, migration, invasion, and cell cycle progression, while also inducing apoptosis.[2][4][5]
Q2: In which cancer cell lines has this compound shown activity?
A2: this compound has demonstrated anti-tumor activity in a variety of cancer cell lines, including those from glioblastoma (e.g., U-87, LN229, A172, T98G), breast cancer (e.g., MDA-MB-231), and acute myeloid leukemia (AML).[1][3][4][5]
Q3: What are the recommended solvent and storage conditions for this compound?
A3: While specific solubility information for this compound is not detailed in the provided search results, a common solvent for small molecules in cell culture is dimethyl sulfoxide (DMSO).[6][7] It is crucial to be mindful of the potential toxicity of the solvent to the cultured cells.[8] For optimal stability, small molecule stock solutions should be stored at low temperatures, such as -20°C or -80°C, and protected from light to prevent degradation.[9]
Q4: Is there any information on the stability of this compound in cell culture media?
A4: The provided search results do not contain specific data on the half-life or degradation pathways of this compound in cell culture media. The stability of a small molecule in culture can be influenced by several factors including the composition of the medium, pH, temperature, and the presence of serum.[9][10] It is recommended to assess the stability of this compound under your specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in cell culture experiments.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or weaker-than-expected biological effects of this compound. | Degradation of this compound: The compound may be unstable under your specific cell culture conditions (e.g., temperature, pH, light exposure, enzymatic degradation by components in serum).[9] | 1. Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in culture medium immediately before each experiment from a frozen stock.[9] 2. Minimize Light Exposure: Protect the stock solution and experimental cultures from light. 3. Assess Stability: Perform a stability study by incubating this compound in your cell culture medium over time and analyzing its concentration using HPLC or LC-MS.[9][11] 4. Consider Serum-Free Media: If your cell line can be maintained in serum-free or low-serum media for the duration of the experiment, this may reduce enzymatic degradation.[9] |
| Precipitation of this compound: The concentration of this compound may exceed its solubility in the cell culture medium, leading to precipitation.[8][11] | 1. Visual Inspection: Carefully inspect the culture medium for any signs of precipitation after adding this compound. 2. Check Solubility: Determine the solubility of this compound in your specific cell culture medium. You can perform a simple solubility test by preparing a high-concentration solution and observing it over time.[11] 3. Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low and non-toxic to the cells.[6] | |
| High variability between replicate experiments. | Inconsistent Compound Concentration: This could be due to the degradation or precipitation of this compound as described above. | Follow the troubleshooting steps for "Inconsistent or weaker-than-expected biological effects of this compound." |
| Cell Culture Variability: Inconsistent cell seeding density, passage number, or cell health can lead to variable responses. | 1. Standardize Cell Culture Practices: Use cells within a consistent passage number range and ensure a uniform seeding density. 2. Monitor Cell Health: Regularly check the morphology and viability of your cells. | |
| Observed off-target effects or unexpected cellular responses. | Degradation Products: Degradation of this compound could produce byproducts with their own biological activities.[9] | 1. Assess Purity Over Time: Use analytical methods like HPLC or LC-MS to check for the appearance of degradation products in your this compound-containing media over the course of your experiment.[11] |
| Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) may have its own effects on the cells, especially at higher concentrations.[6][8] | 1. Include a Vehicle Control: Always include a control group treated with the same concentration of the solvent used to dissolve this compound. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile microcentrifuge tubes or plates
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Spike the cell culture medium (with and without serum, if applicable) with this compound to the final desired experimental concentration.
-
Aliquot the this compound-containing medium into sterile tubes or wells of a plate.
-
Incubate the samples under standard cell culture conditions (37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect an aliquot from each condition.
-
Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
Analyze the concentration of the parent this compound compound in each sample using a validated HPLC or LC-MS method.
-
Plot the concentration of this compound as a function of time to determine its stability profile and half-life in the tested medium. A decrease in the peak area of the parent compound over time indicates instability.[9]
Visualizations
Caption: Mechanism of action of this compound, an inhibitor of Rac1 activation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor this compound in Human Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational and in vitro Pharmacodynamics Characterization of this compound Rac1 Inhibitor: Relevance of Trp56 in Its Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Degradation Study of Thin-Film Silicon Structures in a Cell Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Determining the IC50 of 1A-116
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers determining the half-maximal inhibitory concentration (IC50) of 1A-116 in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of the Rac1 GTPase.[1] Its mechanism of action involves blocking the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), such as Vav, Tiam1, and Dbl.[2][3] This inhibition is dependent on the presence of the Trp56 residue in the Rac1 protein.[2][4] By preventing the activation of Rac1, this compound can inhibit downstream signaling pathways that are involved in cell proliferation, migration, and survival.[3][5]
Q2: In which cell lines has the IC50 of this compound been determined?
The IC50 of this compound has been determined in several cancer cell lines, primarily breast cancer and glioblastoma. The table below summarizes the reported values.
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| F3II | Mammary Adenocarcinoma | 4 | [1][6] |
| MDA-MB-231 | Breast Adenocarcinoma | 21 | [1][6] |
| LN229 | Glioblastoma | Concentration-dependent inhibition observed | [3][7] |
| U87MG | Glioblastoma | Concentration-dependent inhibition observed | [3][7] |
Experimental Protocols
Detailed Methodology for IC50 Determination using MTT Assay
This protocol outlines the steps for determining the IC50 of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound compound
-
Selected adherent cancer cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cell line to ~80% confluency.
-
Trypsinize, count, and resuspend the cells in a complete culture medium to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations. It is recommended to use a wide range of concentrations initially to determine the approximate effective range.[9]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
Incubate the plate for 48-72 hours.[6]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[10]
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.[10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.[8]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.[8]
-
Mandatory Visualization
Signaling Pathway of this compound Inhibition
Caption: Mechanism of this compound action on the Rac1 signaling pathway.
Experimental Workflow for IC50 Determination
Caption: Step-by-step workflow for an IC50 determination experiment.
Troubleshooting Guide
Q3: My IC50 values for this compound are inconsistent across experiments. What could be the cause?
Inconsistent IC50 values can arise from several factors:
-
Reagent Quality: Ensure that the this compound stock solution is properly stored and has not degraded.[9]
-
Assay Conditions: Maintain consistency in incubation times, temperature, and CO2 levels.[9] Minor variations can significantly impact results.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and are of a similar passage number for all experiments.
-
Pipetting Accuracy: Inaccurate pipetting, especially during serial dilutions, can introduce significant errors.[9]
-
Time-Dependency of IC50: The IC50 value can be influenced by the duration of the assay.[11] Performing the assay at different time points can lead to different results.
Q4: The dose-response curve does not have a classic sigmoidal shape. How can I troubleshoot this?
An abnormal dose-response curve can be due to:
-
Inappropriate Concentration Range: If the concentrations tested are too high or too low, you may only observe the upper or lower plateau of the curve.[9] A wider range of concentrations should be tested in a preliminary experiment.
-
Compound Solubility: At high concentrations, this compound may precipitate out of the medium, leading to a plateau in the inhibition.[12]
-
Off-Target Effects: At very high concentrations, the compound may have off-target effects that can complicate the dose-response relationship.[9]
-
Data Normalization: Ensure that the data is correctly normalized to the control (0% inhibition) and a baseline (100% inhibition).
Q5: Why are my IC50 values for this compound different from those reported in the literature?
Discrepancies in IC50 values between different labs are common and can be attributed to:
-
Differences in Stock Solutions: Variations in the preparation and storage of the this compound stock solution can lead to differences in potency.[13]
-
Cell Line Authenticity and Condition: Different cell line stocks may have genetic drift, leading to altered sensitivity to the compound.
-
Assay Protocol Variations: Minor differences in the experimental protocol, such as cell seeding density, incubation time, and the specific viability assay used (e.g., MTT vs. CellTiter-Glo), can all influence the final IC50 value.
-
Data Analysis Methods: The software and statistical model used to fit the dose-response curve can also contribute to variations in the calculated IC50.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor this compound in Human Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational and in vitro Pharmacodynamics Characterization of this compound Rac1 Inhibitor: Relevance of Trp56 in Its Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aberrant Rac pathway signalling in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. smart.dhgate.com [smart.dhgate.com]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Minimizing 1A-116 Off-Target Effects
Welcome to the technical support center for 1A-116, a potent and selective inhibitor of Rac1 GTPase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound while minimizing potential off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that specifically targets the Rac1 GTPase. It functions by disrupting the protein-protein interaction between Rac1 and its guanine nucleotide exchange factors (GEFs).[1] This inhibition is achieved through binding to the Tryptophan 56 (Trp56) residue of Rac1, which is crucial for the interaction with GEFs like Vav, Tiam1, and Dbl.[1][2][3] By preventing this interaction, this compound effectively blocks the activation of Rac1 and its downstream signaling pathways involved in cell proliferation, migration, and cytoskeletal organization.[3][4]
Q2: How specific is this compound for Rac1?
A2: this compound has been shown to be highly selective for Rac1. Its activity is dependent on the presence of the Trp56 residue within the Rac1 protein structure.[1][3] Notably, it does not have an effect on the closely related Rho GTPase, Cdc42, which lacks this key residue.[1][3] This specificity is a key advantage in dissecting Rac1-specific cellular functions.
Q3: What are potential off-target effects and why should I be concerned?
A3: Off-target effects occur when a compound interacts with unintended biological molecules in addition to its primary target.[5] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, potentially confounding the interpretation of your data.[5][6] Minimizing off-target effects is crucial for ensuring that the observed phenotype is a direct result of on-target Rac1 inhibition.
Q4: What are the first steps to minimize potential off-target effects of this compound in my experiments?
A4: To minimize off-target effects, it is recommended to:
-
Perform a dose-response curve: Determine the minimal effective concentration of this compound required to achieve the desired on-target effect in your specific cell line or system.[5] Using the lowest effective concentration reduces the likelihood of engaging lower-affinity off-target proteins.
-
Use appropriate controls: Always include a vehicle control (e.g., DMSO) in your experiments to account for any effects of the solvent.
-
Confirm on-target engagement: Whenever possible, verify that this compound is inhibiting Rac1 activity in your experimental setup. This can be done using a Rac1 activation assay (e.g., G-LISA or pull-down assay).
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Unexpected or inconsistent cellular phenotype not previously associated with Rac1 inhibition. | Possible Off-Target Effect | 1. Validate with a secondary inhibitor: Use a structurally different Rac1 inhibitor to see if the phenotype is replicated. If the phenotype is unique to this compound, it may be due to an off-target effect.2. Rescue experiment: If possible, transfect cells with a this compound-resistant mutant of Rac1 (e.g., a mutation at Trp56). If the phenotype is reversed, it strongly suggests an on-target effect. |
| Cellular toxicity at concentrations close to the effective dose. | Off-Target Toxicity | 1. Lower the concentration: Determine the lowest concentration of this compound that still inhibits Rac1 effectively. Off-target effects are often concentration-dependent.2. Assess cell viability in a Rac1-null cell line: If toxicity persists in cells that do not express Rac1, the effect is likely off-target.3. Broad-spectrum off-target screening: Consider having this compound screened against a panel of kinases or other common off-targets to identify potential liabilities. |
| Variability in results between different cell lines. | Cell-type specific off-target expression or pathway dependencies. | 1. Characterize Rac1 expression and activity: Ensure that the cell lines being compared have similar levels of Rac1 expression and basal activity.2. Perform proteomic analysis: Use techniques like mass spectrometry to identify proteins that are differentially expressed between the cell lines and could be potential off-targets of this compound. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in different cancer cell lines. This data can serve as a starting point for determining the optimal concentration for your experiments.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| F3II | Mammary Adenocarcinoma | 4 | [7] |
| MDA-MB-231 | Breast Adenocarcinoma | 21 | [7] |
Note: IC50 values can vary depending on the assay conditions and cell line. It is always recommended to perform your own dose-response experiments.
Experimental Protocols
1. Protocol: Determining the On-Target Efficacy of this compound using a Rac1 Activation Assay (G-LISA)
This protocol provides a method to quantify the level of active, GTP-bound Rac1 in your cell lysates, allowing you to confirm the on-target effect of this compound.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50 µM) and a vehicle control (DMSO) for the desired duration.
-
Include a positive control for Rac1 activation if available (e.g., treatment with EGF).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells using the lysis buffer provided with the G-LISA kit, supplemented with protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
G-LISA Assay:
-
Follow the manufacturer's instructions for the Rac1 G-LISA activation assay kit. This typically involves:
-
Adding equal amounts of protein lysate to the wells of a Rac1-GTP binding plate.
-
Incubating to allow active Rac1 to bind.
-
Washing away unbound proteins.
-
Adding a specific antibody to detect bound Rac1-GTP.
-
Adding a secondary antibody conjugated to HRP.
-
Adding a colorimetric substrate and measuring the absorbance.
-
-
-
Data Analysis:
-
Calculate the percentage of Rac1 inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value for Rac1 inhibition.
-
2. Protocol: Assessing Potential Off-Target Effects using Kinase Profiling
This protocol outlines a general approach to screen this compound against a panel of kinases to identify potential off-target interactions.
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
-
Kinase Panel Screening:
-
Submit the compound to a commercial kinase profiling service or perform the screen in-house if the necessary reagents and equipment are available.
-
Typically, a single high concentration of the compound (e.g., 10 µM) is initially screened against a large panel of kinases.
-
-
Assay Principle (Example: ADP-Glo™ Kinase Assay):
-
The assay measures the amount of ADP produced by a kinase reaction.
-
In the presence of an inhibitor, kinase activity is reduced, leading to less ADP production.
-
The amount of ADP is quantified by converting it to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
-
Data Analysis:
-
The results are typically reported as the percent inhibition of each kinase at the tested concentration.
-
"Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
-
Follow-up Studies:
-
For any identified off-target hits, perform dose-response experiments to determine the IC50 value of this compound for that kinase.
-
Compare the off-target IC50 to the on-target IC50 for Rac1 inhibition to determine the selectivity window.
-
Visualizing Key Concepts
To further aid in understanding the principles of this compound action and the strategies to minimize off-target effects, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Computational and in vitro Pharmacodynamics Characterization of this compound Rac1 Inhibitor: Relevance of Trp56 in Its Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor this compound in Human Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Computational and in vitro Pharmacodynamics Characterization of this compound Rac1 Inhibitor: Relevance of Trp56 in Its Biological Activity [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Potential cytotoxicity of 1A-116 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential cytotoxicity of 1A-116, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of the Rac1 small GTPase.[1] It functions by preventing the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), such as Vav, Tiam1, and DBL.[2][3] This inhibition is dependent on the presence of the Trp56 residue in the Rac1 protein.[2][4] By blocking this interaction, this compound prevents the activation of Rac1, thereby modulating downstream signaling pathways involved in cell proliferation, cell cycle progression, cell invasion, and apoptosis.[2]
Q2: What are the expected cytotoxic effects of this compound on cancer cells?
A2: this compound has been shown to exhibit antitumor and antimetastatic effects in various cancer models.[4] Its primary cytotoxic effects include:
-
Inhibition of cell proliferation: this compound demonstrates a concentration-dependent antiproliferative effect in cancer cell lines.[2][5]
-
Induction of apoptosis: The compound can trigger programmed cell death in a concentration-dependent manner.[1][6]
-
Cell cycle arrest: this compound can arrest the cell cycle, often in the G0/G1 phase, preventing cancer cells from dividing.[7]
Q3: In which cancer cell lines has the efficacy of this compound been demonstrated?
A3: The antitumor effects of this compound have been reported in several cancer types, including glioblastoma, breast cancer, and multiple myeloma.[8] Studies have demonstrated its activity in cell lines such as LN229 and U-87 (glioblastoma), MDA-MB-231 (breast cancer), and various human multiple myeloma cell lines (HMCLs).[3][8]
Q4: Does this compound show any in vivo toxicity?
A4: Preclinical studies in animal models have indicated that this compound has a favorable toxicological profile.[2] In a non-clinical safety study, no mortality or significant changes in hematological or serum chemistry parameters were observed in treated animals.[7]
Troubleshooting Guides
Issue 1: Higher than expected cell viability at high concentrations of this compound in an MTT or similar metabolic assay.
-
Possible Cause 1: Compound Precipitation.
-
Explanation: At high concentrations, this compound may exceed its solubility in the cell culture medium, leading to the formation of a precipitate. This can interfere with the optical reading of the assay, leading to artificially inflated viability readings.
-
Solution: Visually inspect the wells of your microplate under a microscope for any signs of precipitation before adding the assay reagent. Prepare a fresh stock solution of this compound and ensure its complete dissolution in the solvent before further dilution into the culture medium. It may be necessary to determine the solubility limit of this compound in your specific culture medium.
-
-
Possible Cause 2: Interference with Assay Reagents.
-
Explanation: The chemical structure of this compound at high concentrations might directly interact with the assay reagents. For instance, it could non-enzymatically reduce the MTT tetrazolium salt, resulting in a false-positive signal for cell viability.
-
Solution: Set up control wells containing the same high concentrations of this compound in the culture medium but without any cells. If a color change or signal is detected in these cell-free wells, it indicates direct interference with the assay reagent. In such cases, consider using an alternative viability assay that relies on a different detection principle, such as an ATP-based assay (e.g., CellTiter-Glo®) or a cytotoxicity assay that measures lactate dehydrogenase (LDH) release.
-
Issue 2: High variability in cytotoxicity results between experiments.
-
Possible Cause 1: Inconsistent Cell Seeding and Growth Phase.
-
Explanation: Variations in the initial number of cells seeded or using cells at different growth phases can significantly impact their response to a cytotoxic agent.
-
Solution: Ensure a consistent cell seeding density across all experiments. Always use cells from a similar passage number and ensure they are in the logarithmic growth phase at the time of treatment.
-
-
Possible Cause 2: Instability of the Compound.
-
Explanation: this compound, like many small molecules, may be sensitive to storage conditions and freeze-thaw cycles.
-
Solution: Prepare fresh stock solutions of this compound for each experiment whenever possible. If using a frozen stock, aliquot it into smaller volumes to avoid multiple freeze-thaw cycles. Refer to the manufacturer's guidelines for optimal storage conditions.
-
Issue 3: Discrepancy in IC50 values compared to published data.
-
Possible Cause 1: Differences in Cell Lines and Culture Conditions.
-
Explanation: Different cancer cell lines exhibit varying sensitivities to the same compound. Even subclones of the same cell line can have different responses. Additionally, variations in cell culture media, serum concentration, and incubation time can influence the calculated IC50 value.
-
Solution: Ensure that the cell line and experimental conditions are as close as possible to the cited literature. If using a different cell line, the IC50 value is expected to vary. It is crucial to determine the IC50 empirically for your specific experimental system.
-
-
Possible Cause 2: Choice of Cytotoxicity Assay.
-
Explanation: Different viability and cytotoxicity assays measure different cellular parameters (e.g., metabolic activity, membrane integrity, ATP content). The choice of assay can therefore affect the resulting IC50 value.
-
Solution: Be consistent with the assay used for your experiments. When comparing your results to published data, take note of the assay method used in the original study.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| F3II | Breast Cancer | 4 | MTT | [1][5] |
| MDA-MB-231 | Breast Cancer | 21 | MTT | [1][5] |
| LN229 | Glioblastoma | >25 (3D spheroid) | Spheroid Growth | [7] |
| U87-MG | Glioblastoma | ~100 (3D spheroid) | Spheroid Growth | [7] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of the solvent, e.g., DMSO, as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT only) from the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: (Absorbance of treated cells / Absorbance of vehicle control) * 100.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and treat them with the desired concentrations of this compound for the specified duration.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Signaling pathway of Rac1 inhibition by this compound.
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor this compound in Human Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Computational and in vitro Pharmacodynamics Characterization of this compound Rac1 Inhibitor: Relevance of Trp56 in Its Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor this compound in Human Glioblastoma Models [mdpi.com]
- 8. researchgate.net [researchgate.net]
Optimizing 1A-116 treatment duration to avoid toxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of the Rac1 inhibitor, 1A-116, to maximize therapeutic efficacy while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of Rac1, a member of the Rho family of small GTPases.[1] Rac1 is a key regulator of numerous cellular processes, including cell proliferation, migration, and cell cycle progression, which are often dysregulated in cancer.[2][3] this compound exerts its anticancer effects by preventing the activation of Rac1 by its guanine nucleotide exchange factors (GEFs), thereby inhibiting downstream signaling pathways crucial for tumor growth and metastasis.[4]
Q2: What are the known toxicities associated with this compound treatment?
A2: Preclinical studies in mice have shown that this compound generally has a favorable toxicological profile.[2][3] However, at high doses, reversible neurological symptoms such as trembling and ataxia have been observed.[2][5] It is crucial to determine the optimal therapeutic window to avoid these adverse effects.
Q3: What is the Maximum Tolerated Dose (MTD) of this compound in preclinical models?
A3: In preclinical studies involving mice, the Maximum Tolerated Dose (MTD) for intraperitoneal (i.p.) administration of this compound was determined to be approximately 31.2 mg/kg.[2] The lethal dose 50 (LD50) for i.p. administration was 98.11 mg/kg.[5]
Q4: What is a recommended starting dose and treatment schedule for in vivo efficacy studies?
A4: A daily intraperitoneal (i.p.) treatment of 20 mg/kg/day has been shown to significantly increase survival in an orthotopic glioblastoma mouse model with a favorable toxicity profile.[2][5] Lower doses of 5 mg/kg/day did not show a significant difference from the control group, while 10 mg/kg/day showed a non-significant increase in median survival.[2] Therefore, a starting dose of 20 mg/kg/day for 5 days a week is a reasonable starting point for efficacy studies.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected in vitro cytotoxicity in control cells | - High concentration of this compound- Contamination of cell culture- Incorrect solvent or high solvent concentration | - Perform a dose-response curve to determine the optimal concentration for your cell line.- Check for mycoplasma or bacterial contamination.- Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding non-toxic levels (typically <0.5%). |
| High variability in cell viability assay results | - Uneven cell seeding- Incomplete dissolution of formazan crystals (MTT assay)- Pipetting errors | - Ensure a single-cell suspension and even distribution of cells in each well.- Ensure complete solubilization of formazan crystals before reading the absorbance.- Use calibrated pipettes and consistent pipetting techniques. |
| In vivo toxicity observed (e.g., neurological symptoms) | - Dose is too high for the specific animal model or strain- Rapid injection rate | - Reduce the dose of this compound. Consider a dose de-escalation study.- Administer the injection more slowly. |
| Lack of in vivo efficacy | - Insufficient dose or treatment duration- Poor bioavailability with the chosen route of administration- Tumor model is not dependent on Rac1 signaling | - Increase the dose up to the MTD (31.2 mg/kg) or extend the treatment duration.- Although predicted to have favorable metabolic fate, consider alternative routes of administration if data suggests poor absorption.[2][3]- Confirm Rac1 expression and activation in your tumor model. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| F3II | Breast Cancer | 4 | 48 hours |
| MDA-MB-231 | Breast Cancer | 21 | 48 hours |
Data sourced from MedchemExpress.[1]
Table 2: In Vivo Toxicity of this compound in Mice (Single Dose)
| Dose (mg/kg, i.p.) | Observed Effects |
| 31.2 | No significant changes in hematological or serum chemistry parameters. Considered the Maximum Tolerated Dose (MTD). |
| 68 | Reversible neurological symptoms (trembling, ataxia). |
| 98.11 | Lethal Dose 50 (LD50). |
Data sourced from Cardama et al., 2022.[2][5]
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cells.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the chosen duration.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of cells treated with this compound.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Visualizations
Caption: Simplified Rac1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound treatment duration.
Caption: A logical guide for troubleshooting common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor this compound in Human Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor this compound in Human Glioblastoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor this compound in Human Glioblastoma Models [mdpi.com]
Interpreting unexpected results in 1A-116 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the Rac1 inhibitor, 1A-116. The information is tailored for scientists and drug development professionals to help interpret unexpected results and refine experimental approaches.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during experiments with this compound, presented in a question-and-answer format.
Q1: I am not observing the expected anti-proliferative effect of this compound on my cancer cell line. What are the possible reasons?
A1: Several factors could contribute to a lack of anti-proliferative effects. Consider the following troubleshooting steps:
-
Cell Line Specificity: The anti-proliferative effects of this compound can be cell-line dependent. Confirm that your cell line has been previously reported to be sensitive to this compound or expresses high levels of active Rac1.
-
Rac1 Activation State: this compound inhibits the interaction between active Rac1 (GTP-bound) and its guanine nucleotide exchange factors (GEFs).[1][2] If the basal level of active Rac1 in your cell line is low, the effect of this compound may be minimal. Consider stimulating the cells with a known Rac1 activator (e.g., EGF) to create a wider dynamic range for observing inhibition.
-
Compound Integrity and Concentration: Verify the integrity and concentration of your this compound stock solution. The compound should be stored at -20°C.[3] Perform a dose-response experiment to ensure you are using an appropriate concentration range. IC50 values for this compound can vary significantly between cell lines.[4]
-
Circadian Rhythm Dependence: The efficacy of this compound has been shown to be influenced by the circadian clock in glioblastoma cells.[5][6] The timing of treatment can significantly impact the observed effects on proliferation, apoptosis, and migration.[5] Consider synchronizing your cells and treating them at different time points to assess for circadian-dependent responses.
-
Experimental Duration: The anti-proliferative effects of this compound may not be apparent after short incubation times. Ensure your assay duration is sufficient to observe changes in cell number (e.g., 48-72 hours for an MTT assay).
Q2: I am observing unexpected cytotoxicity in my control (non-cancerous) cell line treated with this compound. What could be the cause?
A2: While this compound is designed to target hyperactive Rac1 signaling in cancer cells, off-target effects or inherent sensitivities in certain cell types can lead to unexpected cytotoxicity.
-
Basal Rac1 Activity in Control Cells: Some non-cancerous cell lines may have a higher basal level of Rac1 activity, making them more susceptible to Rac1 inhibition. It is advisable to measure the basal Rac1-GTP levels in your control cell line.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding the tolerance level of your cell line (typically <0.1%). Run a vehicle-only control to rule out solvent-induced cytotoxicity.
-
Compound Purity: Impurities in the this compound compound could contribute to off-target toxicity. Verify the purity of your compound, which should be ≥98%.[3]
-
Cell Line Health: Ensure your control cells are healthy and not stressed, as this can make them more vulnerable to any compound treatment.
Q3: My Rac1 pull-down assay is not showing a decrease in active Rac1 after this compound treatment. What should I check?
A3: A Rac1 pull-down assay is a critical experiment to confirm the mechanism of action of this compound. If you are not seeing the expected decrease in Rac1-GTP levels, consider the following:
-
Lysis Buffer Composition: Ensure your lysis buffer contains protease inhibitors and is kept on ice to prevent protein degradation and GTP hydrolysis.
-
Assay Timing: GTP-bound Rac1 is labile. Work quickly and keep samples on ice or at 4°C throughout the procedure to minimize the hydrolysis of GTP to GDP.
-
Positive and Negative Controls: Always include appropriate controls. A non-hydrolyzable GTP analog (GTPγS) can be used as a positive control to load Rac1 with GTP, and GDP can be used as a negative control.
-
Bead Titration: The amount of PAK1 PBD-agarose beads used for the pull-down is crucial. Too many beads can lead to non-specific binding of inactive (GDP-bound) Rac1, masking the inhibitory effect of this compound.
-
Antibody Quality: Verify the specificity and optimal dilution of the anti-Rac1 antibody used for western blotting.
Q4: I am seeing variable results in my apoptosis assays with this compound. How can I improve consistency?
A4: Apoptosis assays can be sensitive to experimental conditions. To improve consistency:
-
Time-Dependent Effects: The induction of apoptosis by this compound is time-dependent. Perform a time-course experiment to determine the optimal time point for observing apoptosis in your cell line.
-
Assay Method: Different apoptosis assays measure different stages of the process. For example, Annexin V staining detects early apoptosis, while assays measuring caspase-3/7 activity or DNA fragmentation detect later stages. Choose an assay that aligns with your experimental question and expected timeline.
-
Cell Density: Plate cells at a consistent density, as confluency can affect the rate of apoptosis.
-
Circadian Influence: As with proliferation, the pro-apoptotic effect of this compound can be under circadian control.[5] Consider cell synchronization and timed treatments.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| F3II | Breast Cancer | 4 | 48 h | [4] |
| MDA-MB-231 | Breast Cancer | 21 | 48 h | [4] |
| LN229 | Glioblastoma | ~20-50 | 72 h | [7] |
| U-87 MG | Glioblastoma | ~25-50 | 72 h | [7] |
| U251 | Glioblastoma | ~25-50 | 72 h | [7] |
| A172 | Glioblastoma | ~25-50 | 72 h | [7] |
| T98G | Glioblastoma | >50 | 72 h | [7] |
Table 2: Time-Dependent Effects of this compound
| Cell Line | Effect Measured | Concentration (µM) | Time Point | Observation | Reference |
| F3II | Rac1 Activation | 1, 10 | 12 h | Dramatic impairment of Rac1 activation | |
| LN229 | Proliferation | 20 | 72 h | Circadian-dependent inhibition | |
| LN229 | Apoptosis | 20, 50 | 6 h | Circadian-dependent induction | [4] |
| LN229 | Migration | 10 | 16 h | Significant reduction at 10 HPS | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells per well in 100 µL of culture medium. The optimal cell number should be determined empirically for each cell line.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Treatment: Treat the cells with various concentrations of this compound. Include a vehicle-only control.
-
Incubation with this compound: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Mix gently by pipetting and incubate at room temperature in the dark for 2-4 hours to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Rac1 Activation (Pull-Down) Assay
This protocol is based on commercially available Rac1 activation assay kits.
-
Cell Lysis: After treating cells with this compound, wash the cells with ice-cold PBS and lyse them in an appropriate lysis buffer containing protease inhibitors.
-
Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Pull-Down: Incubate an equal amount of protein from each sample with PAK1 PBD-agarose beads for 1 hour at 4°C with gentle agitation.
-
Washing: Pellet the beads by centrifugation and wash them three times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by resuspending the beads in 2X SDS-PAGE sample buffer and boiling for 5 minutes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Rac1 antibody to detect the amount of active, pulled-down Rac1. Also, probe a sample of the total cell lysate to determine the total Rac1 levels.
Apoptosis Assay (Annexin V Staining)
This protocol outlines the general steps for detecting apoptosis using Annexin V staining followed by flow cytometry.
-
Cell Collection: After treatment with this compound, collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
Visualizations
The following diagrams illustrate key concepts related to this compound experiments.
Caption: Simplified Rac1 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for evaluating the effects of this compound.
Caption: A logical approach to troubleshooting unexpected results in this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Timing of Novel Drug this compound to Circadian Rhythms Improves Therapeutic Effects against Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Timing of Novel Drug this compound to Circadian Rhythms Improves Therapeutic Effects against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: 1A-116 & Rac1 Inhibition
This guide provides troubleshooting support for researchers encountering a lack of Rac1 activity inhibition when using the small molecule inhibitor 1A-116. The following questions and answers address common issues, from experimental design to data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the specific mechanism of action for this compound?
A: this compound is a potent and specific Rac1 inhibitor. It functions by preventing the activation of Rac1 by its upstream Guanine Nucleotide Exchange Factors (GEFs).[1][2] The inhibitor specifically interferes with the protein-protein interaction between Rac1 and GEFs like the Vav family, Tiam1, and Dbl.[3][4][5] This action is dependent on the presence of a key Tryptophan residue (Trp56) on the surface of Rac1.[1][3][6] By blocking this interaction, this compound prevents the exchange of GDP for GTP on Rac1, thus keeping Rac1 in its inactive state. Consequently, downstream signaling pathways, such as the PAK1 pathway, are not activated.[3]
Q2: My experiment shows no inhibition of Rac1 activity after this compound treatment. What are the potential reasons?
A: A lack of observable inhibition can stem from three primary areas: the inhibitor itself, the biological context of your experiment, or the assay used to measure activity.
-
Compound Integrity and Concentration: The compound may have degraded, or the concentration used might be too low for your specific cell line.
-
Cell Model Characteristics: Your cells may have a GEF-independent mechanism of Rac1 activation (e.g., a constitutively active mutant like Rac1-G12V), which bypasses the inhibitory mechanism of this compound.[2]
-
Assay Sensitivity and Controls: The assay for measuring active Rac1 (e.g., a pull-down assay) may not be sensitive enough, or the positive/negative controls may not be working correctly, leading to inconclusive results.
The following logical workflow can help diagnose the issue.
Q3: How can I be sure my this compound compound is active and used at the correct concentration?
A: First, ensure the compound has been stored correctly according to the manufacturer's instructions to prevent degradation. It is always best to use a fresh, validated batch of the inhibitor.
Second, the effective concentration of this compound is highly cell-type dependent. While it can reduce Rac1-GTP levels at concentrations as low as 1 µM in some cells, its IC50 for inhibiting cell proliferation can be significantly higher.[2][7] We recommend performing a dose-response curve starting from 1 µM up to 50 µM to determine the optimal concentration for your system.
| Cell Line | Assay Type | Reported IC50 | Reference |
| F3II (Breast Cancer) | Proliferation | 4 µM | [2][7] |
| MDA-MB-231 (Breast Cancer) | Proliferation | 21 µM | [7] |
| LN229 (Glioblastoma) | Proliferation | 19.95 µM | [1] |
| U87MG (Glioblastoma) | Proliferation | 27.01 µM | [1] |
| Table 1: Reported IC50 values for this compound in different cancer cell lines. These values pertain to anti-proliferative effects and may differ from the concentration needed to inhibit Rac1 activity directly. |
Q4: My Rac1 activity assay might be the problem. How can I troubleshoot it?
A: The most common method for measuring Rac1 activity is a pull-down assay that uses the p21-binding domain (PBD) of the PAK1 effector protein, which selectively binds to active, GTP-bound Rac1. If this assay fails, consider the following:
-
Positive and Negative Controls: Always include proper controls. Treat cell lysates with GTPγS (a non-hydrolyzable GTP analog) as a positive control for maximum activation and with GDP as a negative control.[8] This validates that the pull-down reagent (PAK-PBD beads) is working.
-
Lysate Quality: Prepare fresh cell lysates immediately before the assay and always keep them on ice. Rac-GTP is labile and can hydrolyze quickly.
-
Stimulation Conditions: Ensure you are stimulating the cells appropriately to induce Rac1 activation (e.g., with EGF or PDGF) before lysis.[7][9] The window of activation can be transient.
-
Antibody Specificity: Confirm that the anti-Rac1 antibody used for the final Western blot is specific and provides a strong signal.
This protocol is a generalized procedure based on established methods.[8][9]
-
Cell Treatment and Lysis
-
Culture cells to 70-80% confluency. If applicable, serum-starve cells overnight.
-
Treat cells with your desired stimulus (e.g., EGF) for the appropriate time to activate Rac1. Treat parallel cultures with this compound for the desired duration before stimulation.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using 1X Assay/Lysis Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 10% glycerol, plus protease inhibitors).
-
Clarify lysates by centrifuging at 14,000 x g for 10 minutes at 4°C.
-
-
Control Preparation (Optional but Recommended)
-
To two aliquots of untreated lysate, add 10 mM EDTA.
-
To one, add 0.1 mM GTPγS (positive control). To the other, add 1 mM GDP (negative control).
-
Incubate at 30°C for 30 minutes. Stop the reaction by adding 60 mM MgCl2.
-
-
Affinity Precipitation (Pull-Down)
-
Normalize the protein concentration of all lysates.
-
Add 20-30 µg of PAK-PBD agarose beads to each sample.
-
Incubate at 4°C for 1 hour with gentle agitation.
-
Pellet the beads by centrifugation (e.g., 5,000 x g for 1 minute).
-
Wash the beads 3 times with 1X Assay/Lysis Buffer.
-
After the final wash, aspirate all supernatant and add 2X SDS-PAGE sample buffer.
-
-
Western Blot Analysis
-
Boil samples for 5 minutes.
-
Run samples on a 12% SDS-PAGE gel. Include an aliquot of the total lysate ("input") to verify total Rac1 protein levels.
-
Transfer to a PVDF membrane and probe with a specific anti-Rac1 monoclonal antibody.
-
Q5: Could my cell model be resistant to this compound?
A: Yes, intrinsic resistance is possible. The primary mechanism of resistance would be the expression of a Rac1 mutant that is GEF-independent and constitutively active.
-
Rac1 G12V Mutant: This mutant has a decreased ability to hydrolyze GTP, locking it in an active state. Experiments have shown that this compound is unable to reduce the proliferation of cells expressing Rac1-G12V, confirming the inhibitor's dependence on blocking GEF interaction.[2]
-
Rac1 P29S Mutant: This is a "fast-cycling" mutant frequently found in melanoma.[10] While its activation mechanism is different from G12V, this compound has been shown to be capable of inhibiting Rac1-P29S.[4][5]
If you suspect your cell line harbors a mutation, sequence the RAC1 gene. If you are working with a GEF-independent mutant, an inhibitor with a different mechanism, such as one that locks Rac1 to GDP (e.g., EHT 1864), may be more effective.[3]
Q6: What are some alternative Rac1 inhibitors I could use for comparison?
A: Using another inhibitor with a different mechanism can be a valuable control.
| Inhibitor | Mechanism of Action | Reference |
| NSC23766 | The first specific Rac1 inhibitor; blocks GEF (Tiam1/Trio) interaction. | [3][11] |
| EHop-016 | A derivative of NSC23766 with a lower IC50; blocks Vav2 interaction with Rac1. | [3][11] |
| EHT 1864 | Interferes with nucleotide binding to Rac1, preventing its interaction with downstream effectors. | [3][12] |
| AZA1 | Inhibits both Rac1 and Cdc42 activation. | [12] |
| Table 2: A selection of alternative Rac1 inhibitors with distinct mechanisms. |
References
- 1. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor this compound in Human Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rac1, A Potential Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Computational and in vitro Pharmacodynamics Characterization of this compound Rac1 Inhibitor: Relevance of Trp56 in Its Biological Activity [frontiersin.org]
- 5. Computational and in vitro Pharmacodynamics Characterization of this compound Rac1 Inhibitor: Relevance of Trp56 in Its Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Visualization of the Activity of Rac1 Small GTPase in a Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Rac1, A Potential Target for Tumor Therapy [frontiersin.org]
- 12. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding 1A-116 Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 1A-116, a potent and specific Rac1 inhibitor. This resource addresses the observed variability in its effectiveness across different cell types through troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of efficacy data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Rac1, a member of the Rho family of small GTPases. It functions by specifically preventing the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), such as Tiam1, Vav, and Dbl.[1] This inhibition is dependent on the presence of the Trp56 residue within the Rac1 protein. By blocking this interaction, this compound prevents the exchange of GDP for GTP, thereby keeping Rac1 in its inactive state and inhibiting downstream signaling pathways involved in cell proliferation, migration, and survival.
Q2: Why does the effectiveness of this compound vary between different cell lines?
A2: The variability in this compound effectiveness across different cell lines can be attributed to several factors:
-
Expression levels of Rac1 and its GEFs: Cell lines with higher expression or hyperactivation of Rac1 or its specific GEFs (like Tiam1 or Vav) may exhibit greater sensitivity to this compound.
-
Genetic background of the cells: The presence of specific mutations in genes within the Rac1 signaling pathway or in parallel compensatory pathways can influence the cellular response to Rac1 inhibition.
-
Cellular context and compensatory mechanisms: Some cell lines may have robust compensatory signaling pathways that can bypass the effects of Rac1 inhibition, leading to reduced sensitivity.
-
Drug efflux pumps: Overexpression of multidrug resistance pumps, such as P-glycoprotein, can reduce the intracellular concentration of this compound, thereby diminishing its efficacy.
Q3: What are the known downstream effects of this compound treatment in sensitive cells?
A3: In sensitive cancer cell lines, this compound has been shown to induce a range of anti-tumor effects, including:
-
Inhibition of cell proliferation: By arresting the cell cycle.
-
Induction of apoptosis: Or programmed cell death.[1]
-
Reduction of cell migration and invasion: By disrupting the actin cytoskeleton dynamics regulated by Rac1.
-
Inhibition of lamellipodia formation: These are cellular protrusions essential for cell motility.
Q4: Is this compound specific for Rac1?
A4: this compound has been demonstrated to be highly specific for Rac1. Its activity is dependent on the Trp56 residue, which, while conserved in some other Rho GTPases, allows for a specific interaction that does not significantly affect the activity of closely related proteins like Cdc42.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no effect of this compound on cell viability. | 1. Cell line insensitivity: The chosen cell line may not be dependent on the Rac1 signaling pathway. 2. Suboptimal drug concentration: The concentration of this compound may be too low to elicit a response. 3. Incorrect drug handling: Improper storage or handling may have degraded the compound. 4. High cell density: High cell numbers can sometimes mask the antiproliferative effects. | 1. Screen multiple cell lines: Test this compound on a panel of cell lines to identify a sensitive model. Confirm Rac1 expression and activity in your cell line of choice. 2. Perform a dose-response curve: Determine the optimal IC50 value for your specific cell line (refer to the data table below for reported ranges). 3. Follow storage recommendations: Store this compound as a stock solution at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles. 4. Optimize cell seeding density: Ensure a consistent and appropriate number of cells are seeded for your viability assay. |
| High background in Rac1 activation assay. | 1. Inefficient cell lysis: Incomplete lysis can lead to the release of cellular components that interfere with the assay. 2. Contamination of reagents. 3. Insufficient washing: Inadequate washing of the pull-down beads can result in non-specific binding. | 1. Use appropriate lysis buffer: Ensure the lysis buffer contains protease and phosphatase inhibitors and is compatible with the pull-down assay. 2. Use fresh, sterile reagents. 3. Increase the number and stringency of wash steps: Follow the assay protocol carefully regarding the washing procedure. |
| Variability between replicate experiments. | 1. Inconsistent cell culture conditions: Variations in media, serum, or incubation times can affect cell health and drug response. 2. Pipetting errors: Inaccurate pipetting can lead to inconsistent drug concentrations or cell numbers. 3. Passage number of cells: High passage numbers can lead to genetic drift and altered phenotypes. | 1. Standardize cell culture practices: Use the same batch of media and serum, and maintain consistent incubation conditions. 2. Calibrate pipettes regularly: Ensure accurate and consistent liquid handling. 3. Use low-passage cells: Maintain a cell bank of low-passage cells and avoid using cells that have been in continuous culture for extended periods. |
Data Presentation: this compound IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating the variability in its anti-proliferative effectiveness.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| F3II | Breast Cancer | 4 | [2] |
| MDA-MB-231 | Breast Cancer | 21 | [2] |
| MCF-7 | Breast Cancer | ~30 | [3][4] |
| LN229 | Glioblastoma | ~20-50 | |
| U87-MG | Glioblastoma | ~50-100 | |
| HCT-116 | Colon Cancer | ~12.7 | [4] |
| H460 | Non-Small Cell Lung Cancer | ~28.5 | [4] |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) at the same concentration as the highest drug concentration.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Rac1 Activation Assay (Pull-down)
This protocol is for measuring the levels of active, GTP-bound Rac1.
Materials:
-
Cell culture dishes
-
This compound
-
Lysis/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors)
-
PAK1-PBD (p21-binding domain) agarose beads
-
SDS-PAGE and Western blotting reagents
-
Anti-Rac1 antibody
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with this compound or vehicle for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis/Wash Buffer.
-
Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Pull-down: Incubate equal amounts of protein from each sample with PAK1-PBD agarose beads for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them three times with Lysis/Wash Buffer.
-
Elution: Resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Rac1 antibody to detect the levels of active Rac1. Also, run a parallel blot with total cell lysates to determine the total Rac1 levels.
Apoptosis Assessment using Annexin V Staining
This protocol describes the detection of apoptosis by flow cytometry.[5][6]
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or vehicle for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Mandatory Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Workflow for MTT cell viability assay.
Caption: Logical workflow for troubleshooting experiments.
References
- 1. What are RAC1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. journal.waocp.org [journal.waocp.org]
- 3. Synergistic Enhancement of Antitumor Effects by Combining Abemaciclib with Desipramine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Impact of serum concentration on 1A-116 activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the Rac1 inhibitor, 1A-116.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Rac1, a member of the Rho family of small GTPases. It functions by preventing the interaction between Rac1 and its activating proteins, known as Guanine Nucleotide Exchange Factors (GEFs).[1][2] Specifically, this compound has been shown to block the interaction of Rac1 with GEFs such as Vav, Tiam1, and Dbl.[3] This inhibition is dependent on the presence of the Tryptophan 56 (Trp56) residue within the Rac1 protein.[3][4] By inhibiting this interaction, this compound prevents the conversion of inactive, GDP-bound Rac1 to its active, GTP-bound state, thereby downregulating downstream signaling pathways involved in cell proliferation, migration, and survival.[3][4][5]
Q2: How does serum concentration in my cell culture medium affect the activity of this compound?
A2: The exact impact of varying serum concentrations on the activity of this compound has not been extensively reported in publicly available literature. However, it is a critical parameter to consider during your experiments. Serum contains a complex mixture of growth factors, proteins, and other small molecules that can potentially influence the activity of a compound.
-
Protein Binding: Components of serum, such as albumin, can bind to small molecule inhibitors, reducing their effective concentration and potentially leading to a higher apparent IC50 value.
-
Growth Factor Signaling: Serum is a potent activator of signaling pathways, including those regulated by Rac1. High serum concentrations may lead to a stronger pro-survival and proliferative signal, which could partially counteract the inhibitory effects of this compound, again potentially increasing the observed IC50.
We recommend that you empirically determine the optimal serum concentration for your specific cell line and experimental goals. It is advisable to maintain a consistent serum concentration throughout your experiments to ensure reproducibility. If you are comparing your results to published data, it is crucial to use the same serum concentration as cited in the original study.
Q3: My IC50 value for this compound is different from the published data. What could be the reason?
A3: Discrepancies in IC50 values can arise from several factors:
-
Cell Line Differences: Different cell lines exhibit varying levels of dependence on the Rac1 signaling pathway, leading to inherent differences in sensitivity to this compound.
-
Serum Concentration and Batch Variability: As mentioned in Q2, the concentration and even the specific lot of fetal bovine serum (FBS) can significantly impact experimental outcomes.
-
Assay Conditions: The specific experimental protocol, including cell seeding density, incubation time with the compound, and the type of viability or activity assay used, can all influence the calculated IC50 value.
-
Compound Handling: Ensure that this compound is properly dissolved and stored to maintain its activity.
We recommend carefully documenting all experimental parameters and, if possible, including a reference compound with a known IC50 in your assays to ensure consistency.
Q4: Is this compound specific for Rac1?
A4: this compound has been shown to be selective for Rac1 and does not affect the closely related Rho GTPase, Cdc42.[3] Its activity is dependent on the Trp56 residue in Rac1, which contributes to its specificity.[3][4]
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in different cancer cell lines. Please note that the serum concentrations used in these experiments were not always explicitly stated in the cited sources.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| F3II | Breast Cancer | Proliferation Assay | 4 | [5] |
| MDA-MB-231 | Breast Cancer | Proliferation Assay | 21 | [5] |
Experimental Protocols
Protocol 1: Cell Proliferation/Viability Assay to Determine IC50
This protocol outlines a general method for determining the IC50 of this compound using a colorimetric assay like MTS or a fluorescence-based assay like resazurin.
Materials:
-
Your cell line of interest
-
Complete growth medium (with a consistent and documented serum concentration)
-
96-well clear or opaque-walled tissue culture plates
-
This compound compound
-
Vehicle control (e.g., DMSO)
-
MTS or Resazurin reagent
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density. The density should allow for logarithmic growth during the course of the experiment.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A typical concentration range to start with could be 0.1 µM to 100 µM.
-
Include a vehicle-only control.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle.
-
-
Incubation:
-
Incubate the plate for a period that allows for the assessment of proliferation, typically 48 to 72 hours.
-
-
Viability Measurement:
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm.
-
For Resazurin assay: Add 10 µL of resazurin solution to each well and incubate for 1-4 hours at 37°C. Measure fluorescence with excitation at ~560 nm and emission at ~590 nm.
-
-
Data Analysis:
-
Subtract the background absorbance/fluorescence from all measurements.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of viability against the log of the this compound concentration.
-
Use a non-linear regression analysis to calculate the IC50 value.
-
Protocol 2: Rac1 Activation Assay (Pull-down)
This protocol is used to measure the levels of active, GTP-bound Rac1 in cells treated with this compound.
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound compound
-
Lysis buffer (e.g., RIPA buffer)
-
GST-PAK-PBD (p21-activated kinase-p21 binding domain) beads
-
Primary antibody against Rac1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
-
Pull-down of Active Rac1:
-
Take an aliquot of the supernatant for determining total Rac1 levels (input).
-
Incubate the remaining lysate with GST-PAK-PBD beads for 1 hour at 4°C with gentle rotation. These beads will specifically bind to GTP-bound (active) Rac1.
-
-
Washing:
-
Wash the beads three times with lysis buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against Rac1.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Analysis:
-
Quantify the band intensities for the pull-down samples and the input samples.
-
The level of active Rac1 is determined by the intensity of the band in the pull-down lane, normalized to the total Rac1 in the input lane.
-
Visualizations
Caption: Workflow for determining the impact of serum concentration on this compound activity.
Caption: Signaling pathway showing this compound inhibition of the Rac1-GEF interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Line-Specific Direct Irradiation and... [experts.mcmaster.ca]
- 3. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A Review of Fetal Bovine Serum in the Culture of Mesenchymal Stromal Cells and Potential Alternatives for Veterinary Medicine [frontiersin.org]
Technical Support Center: 1A-116 & DMSO Solvent Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Rac1 inhibitor, 1A-116. The focus is on understanding and controlling for the solvent effects of Dimethyl Sulfoxide (DMSO), a common solvent for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of Rac1, a member of the Rho family of GTPases.[1][2] Its primary mechanism of action is to block the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), such as Tiam1 and Vav.[2][3] This inhibition prevents the exchange of GDP for GTP on Rac1, thus keeping it in an inactive state. By inhibiting Rac1 activation, this compound disrupts downstream signaling pathways that are crucial for cellular processes like proliferation, migration, and cytoskeletal organization, which are often dysregulated in cancer.[1][2][4]
Q2: Why is DMSO commonly used as a solvent for this compound?
A2: DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, including many small molecule inhibitors like this compound that have poor water solubility.[5] Its miscibility with water and culture media makes it a convenient vehicle for delivering compounds to cells in in vitro assays.[6]
Q3: Can DMSO itself affect my experimental results?
A3: Yes, it is critical to be aware that DMSO is not biologically inert and can exert its own effects on cells, even at low concentrations.[5] Studies have shown that DMSO can influence a wide array of cellular processes, including:
-
Signaling Pathways: DMSO can heterogeneously affect signaling networks, including the PI3K/AKT and MAPK/ERK pathways, in a concentration, time, and cell-line dependent manner.[5]
-
Cell Proliferation and Cycle: DMSO can inhibit cell growth and induce cell cycle arrest, typically at the G1 phase.[7]
-
Apoptosis: Depending on the concentration and cell type, DMSO can either induce or modulate the apoptosis pathway.[6][8][]
-
Cytoskeletal Dynamics and Morphology: DMSO can induce changes in the actin cytoskeleton, leading to alterations in cell shape, adhesion, and migration.[1][10][11][12]
-
Gene Expression: Even at concentrations below 0.1%, DMSO has been reported to alter gene and protein expression profiles.[1][12]
Q4: What is a vehicle control and why is it essential when using this compound dissolved in DMSO?
A4: A vehicle control is a crucial experimental control where cells are treated with the solvent (in this case, DMSO) at the same final concentration used to deliver this compound, but without the compound itself.[13] This control is essential to distinguish the specific effects of this compound from any biological effects induced by the DMSO solvent.[13] Without a proper vehicle control, any observed effects could be misinterpreted as being caused by this compound when they are, in fact, a result of the solvent.
Q5: What is the recommended maximum concentration of DMSO to use in cell-based assays?
A5: As a general guideline, it is recommended to keep the final concentration of DMSO in cell culture media below 0.5%, and ideally at or below 0.1%, to minimize its off-target effects.[6][14] However, the sensitivity to DMSO can vary significantly between different cell lines.[14] Therefore, it is best practice to perform a preliminary toxicity assay to determine the maximum tolerated DMSO concentration for your specific cell line before beginning your experiments with this compound.[15]
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in cell-based assays with this compound.
| Possible Cause | Troubleshooting Step |
| DMSO Solvent Effects | Ensure you are using a vehicle control with the exact same concentration of DMSO as your this compound treatment. Compare the results of your this compound treated cells to the vehicle control, not to untreated cells. |
| Determine the optimal, non-toxic DMSO concentration for your specific cell line by performing a dose-response curve with DMSO alone and assessing cell viability.[14] | |
| Compound Precipitation | This compound may precipitate out of solution when diluted from a high-concentration DMSO stock into aqueous culture media. Visually inspect the media for any signs of precipitation after adding the compound. Prepare fresh dilutions for each experiment. |
| Cell Health and Density | Ensure your cells are healthy, within a low passage number, and seeded at an optimal density. Over-confluent or unhealthy cells can respond differently to treatments.[16] |
Problem 2: High background or off-target effects observed.
| Possible Cause | Troubleshooting Step |
| High DMSO Concentration | Lower the final DMSO concentration in your assay. This may require preparing a more concentrated stock of this compound if solubility allows. Aim for a final DMSO concentration of ≤ 0.1%.[6] |
| DMSO-Induced Signaling | Be aware that DMSO can activate or inhibit signaling pathways that might overlap with or counteract the effects of this compound.[5] Carefully dissect the observed effects by comparing this compound treatment to the DMSO vehicle control. |
| Off-Target Effects of this compound | While this compound is a specific Rac1 inhibitor, all small molecules have the potential for off-target effects at high concentrations. Perform a dose-response experiment to determine the lowest effective concentration of this compound. |
Quantitative Data
Table 1: IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | DMSO Concentration in Assay | Reference |
| LN229 | Glioblastoma | 18.2 | Not specified | [3] |
| U87MG | Glioblastoma | 25.6 | Not specified | [3] |
| F3II | Breast Cancer | 4 | Not specified | [17] |
| MDA-MB-231 | Breast Cancer | 21 | Not specified | [17] |
Note: It is crucial to determine the IC50 value empirically in your specific cell line and experimental conditions, including a clear definition of the DMSO vehicle control.
Experimental Protocols
Protocol 1: Determining the Non-Toxic Concentration of DMSO
-
Cell Seeding: Seed your cells of interest in a 96-well plate at the optimal density for a 24-72 hour viability assay.
-
DMSO Dilution Series: Prepare a serial dilution of DMSO in your complete cell culture medium. Recommended concentrations to test include 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a media-only control.
-
Treatment: Replace the existing media in the wells with the media containing the different DMSO concentrations.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay, such as an MTT or CellTiter-Glo® assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the media-only control. The highest concentration of DMSO that does not cause a significant decrease in cell viability is your recommended maximum concentration for subsequent experiments.
Protocol 2: Cell Proliferation Assay with this compound and DMSO Control
-
Stock Solutions: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment Preparation:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all treatment concentrations and does not exceed the predetermined non-toxic level.
-
Prepare a vehicle control by diluting the same volume of 100% DMSO used for the highest this compound concentration into the same final volume of culture medium.
-
Include a media-only (untreated) control.
-
-
Cell Treatment: Replace the media in the wells with the prepared this compound dilutions, vehicle control, and untreated media.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Viability Assessment: Measure cell proliferation using a suitable assay (e.g., MTT, crystal violet, or cell counting).
-
Data Analysis: Normalize the results of the this compound treated wells to the vehicle control wells to determine the specific effect of the compound on cell proliferation.
Protocol 3: Rac1 Activation Pulldown Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
If applicable, serum-starve the cells.
-
Pre-treat cells with the desired concentration of this compound or the corresponding DMSO vehicle control for the optimized duration.
-
Stimulate the cells with a known Rac1 activator (e.g., EGF) for a short period (e.g., 2-15 minutes).[18] Include an unstimulated control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in an appropriate lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Affinity Pulldown:
-
Incubate equal amounts of protein lysate with a GST-fusion protein of the p21-binding domain (PBD) of PAK1, which specifically binds to active (GTP-bound) Rac1, coupled to agarose beads.
-
Incubate at 4°C with gentle rotation.
-
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Rac1.
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
-
-
Data Analysis: Quantify the band intensity for active Rac1 in each sample. Compare the levels of active Rac1 in this compound-treated cells to the vehicle-treated and control cells. Also, run a western blot for total Rac1 from the initial lysates to ensure equal protein loading.
Visualizations
Caption: Mechanism of action of this compound in the Rac1 signaling pathway.
Caption: Experimental workflow for controlling for DMSO solvent effects.
Caption: Troubleshooting logic for experiments with this compound and DMSO.
References
- 1. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are RAC1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor this compound in Human Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rac1, A Potential Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of Rho Family GTPases by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biocompare.com [biocompare.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the On-Target Effects of 1A-116 with Rac1 siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1A-116 and On-Target Validation
This compound is a small molecule inhibitor that targets Rac1, a member of the Rho family of small GTPases. Rac1 is a critical regulator of numerous cellular processes, including cell proliferation, migration, and apoptosis. Its aberrant activation is implicated in the progression of various cancers, making it a promising therapeutic target. This compound has been shown to inhibit the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), thereby preventing Rac1 activation.
Validating that a small molecule inhibitor exerts its effects through its intended target is a crucial step in drug development. One of the most definitive methods for on-target validation is to assess the inhibitor's activity in cells where the target protein has been specifically knocked down using small interfering RNA (siRNA). If the inhibitor's effects are diminished or abrogated in the target-knockdown cells, it provides strong evidence that the inhibitor is acting on-target. In the context of this compound, it has been reported that the lack of Rac1 by siRNA reduced the activity of this compound in human glioma cells.[1]
Data Presentation: Comparing this compound Efficacy
The following table provides an illustrative comparison of the cellular effects of this compound in cancer cells treated with a non-targeting control siRNA (scrambled) versus a Rac1-specific siRNA. This hypothetical data is based on the expected outcome of such a validation experiment, where the efficacy of this compound would be significantly reduced upon the knockdown of its target, Rac1.
| Parameter | Cell Line | Treatment Group | This compound IC50 (µM) for Cell Viability | % Apoptosis at 24h (10 µM this compound) | Relative Rac1 Protein Level (%) |
| Cell Viability & Apoptosis | Human Glioblastoma (e.g., U87-MG) | Scrambled siRNA | 15 µM | 45% | 100% |
| Rac1 siRNA | > 50 µM (significantly increased) | 15% (significantly decreased) | < 20% | ||
| Cell Viability & Apoptosis | Human Breast Cancer (e.g., MDA-MB-231) | Scrambled siRNA | 20 µM | 40% | 100% |
| Rac1 siRNA | > 60 µM (significantly increased) | 12% (significantly decreased) | < 20% |
Note: This table presents hypothetical data for illustrative purposes. The expected outcome is a rightward shift in the IC50 curve and a reduction in the apoptotic response to this compound upon Rac1 knockdown, confirming on-target activity.
Experimental Protocols
Rac1 siRNA Knockdown and Verification
Objective: To specifically reduce the expression of Rac1 protein in the target cancer cell line.
Materials:
-
Target cancer cell line (e.g., U87-MG, MDA-MB-231)
-
Rac1-specific siRNA and non-targeting (scrambled) control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM Reduced Serum Medium
-
Complete growth medium
-
6-well plates
-
Reagents for Western blotting (lysis buffer, protease inhibitors, primary anti-Rac1 antibody, secondary HRP-conjugated antibody, ECL substrate)
Protocol:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 50 pmol of siRNA (Rac1 or scrambled) in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL), mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the siRNA-lipofectamine complexes to the cells in each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Verification of Knockdown by Western Blot:
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against Rac1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Cell Viability (MTT) Assay
Objective: To determine the effect of this compound on the viability of cells with and without Rac1 knockdown.
Materials:
-
Transfected cells (scrambled siRNA and Rac1 siRNA)
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Cell Seeding: 24 hours post-transfection, trypsinize and seed the scrambled siRNA and Rac1 siRNA transfected cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) for both scrambled and Rac1 siRNA-treated cells.
Apoptosis (Annexin V) Assay
Objective: To quantify the induction of apoptosis by this compound in cells with and without Rac1 knockdown.
Materials:
-
Transfected cells (scrambled siRNA and Rac1 siRNA)
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: 24 hours post-transfection, seed the cells in 6-well plates. After 24 hours, treat the cells with this compound (e.g., 10 µM) or vehicle for 24 hours.
-
Cell Harvesting: Collect both the adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic). Compare the percentage of apoptotic cells (early + late) between the scrambled and Rac1 siRNA-treated groups.
Mandatory Visualizations
References
A Head-to-Head Comparison of Rac1 Inhibitors: 1A-116 vs. NSC23766
For Researchers, Scientists, and Drug Development Professionals
In the landscape of small molecule inhibitors targeting the Rho GTPase family, Rac1 has emerged as a critical node in cellular signaling pathways regulating motility, proliferation, and survival. Its dysregulation is implicated in numerous pathologies, most notably cancer metastasis. This guide provides an objective comparison of two prominent Rac1 inhibitors, 1A-116 and NSC23766, focusing on their mechanism, efficacy, and specificity, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound | NSC23766 |
| Primary Mechanism | Inhibits Rac1-GEF interaction, dependent on Trp56 residue of Rac1.[1][2][3] | Inhibits Rac1-GEF interaction by binding to a surface groove on Rac1.[4][5] |
| Reported IC50 | 4 µM (F3II cells), 21 µM (MDA-MB-231 cells).[2][6] | ~50 µM (cell-free assay), 95.0 µM (MDA-MB-435 cells).[7] |
| Specificity | Does not affect the activity of the closely related Cdc42.[8] | Does not significantly inhibit Cdc42 or RhoA at effective concentrations. |
| Known Off-Target Effects | Limited data available. | Can exhibit off-target effects on muscarinic acetylcholine receptors and other cellular processes at higher concentrations. |
Mechanism of Action: Targeting the Rac1-GEF Interface
Both this compound and NSC23766 function by disrupting the interaction between Rac1 and its activating Guanine Nucleotide Exchange Factors (GEFs), thereby preventing the exchange of GDP for GTP and keeping Rac1 in its inactive state. However, their precise binding modes exhibit some differences.
This compound was developed through a rational design approach and its inhibitory activity is critically dependent on the Tryptophan 56 (Trp56) residue within Rac1.[1][2][3] This residue is crucial for the interaction with several GEFs, including Vav, Tiam1, and Dbl.[3][9] The interaction involves hydrogen bonds and π-π stacking, providing a specific mode of inhibition.[10]
NSC23766 was identified through a structure-based virtual screen and binds to a surface groove on Rac1 that is critical for GEF binding.[5] This binding site is formed by residues in the switch I and switch II regions, including Trp56.[4][5][11][12] By occupying this groove, NSC23766 sterically hinders the binding of GEFs like Trio and Tiam1.[5][13]
References
- 1. Frontiers | Computational and in vitro Pharmacodynamics Characterization of this compound Rac1 Inhibitor: Relevance of Trp56 in Its Biological Activity [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rational design and characterization of a Rac GTPase-specific small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rac1 as a Target to Treat Dysfunctions and Cancer of the Bladder [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Computational and in vitro Pharmacodynamics Characterization of this compound Rac1 Inhibitor: Relevance of Trp56 in Its Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Computational Prediction of Hot Spots and Binding Site of Inhibitor NSC23766 on Rac1 Binding With Tiam1 [frontiersin.org]
- 12. Computational Prediction of Hot Spots and Binding Site of Inhibitor NSC23766 on Rac1 Binding With Tiam1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
Comparative Guide to the Specificity of 1A-116 for Rac1 over Cdc42 and RhoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory specificity of the small molecule 1A-116 towards the Rho family GTPases Rac1, Cdc42, and RhoA. The information presented is based on available experimental data to objectively assess the product's performance and aid in its application in research and drug development.
Executive Summary
This compound is a potent and specific inhibitor of Rac1, a key member of the Rho family of small GTPases.[1][2][3][4][5] Its mechanism of action relies on the interaction with a specific tryptophan residue (Trp56) within the Rac1 protein structure. This residue is crucial for the binding of this compound and its subsequent interference with the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs).[3] The high specificity of this compound for Rac1 over the closely related GTPase Cdc42 is attributed to the absence of this tryptophan residue in Cdc42.[1][2][4][5] While the Trp56 residue is conserved in RhoA, there is currently a lack of published experimental data directly evaluating the inhibitory effect of this compound on RhoA activity.
Quantitative Data Summary
The following table summarizes the available quantitative and qualitative data on the inhibitory action of this compound against Rac1, Cdc42, and RhoA. It is important to note that the IC50 values reported in the literature for this compound are typically from cell-based assays measuring anti-proliferative effects, which are a downstream consequence of Rac1 inhibition, rather than direct enzymatic inhibition of GTPase activity.
| GTPase | Method of Action | Quantitative/Qualitative Data | Reference |
| Rac1 | Inhibition of GEF-mediated activation | IC50 (anti-proliferative, F3II cells): 4 µM IC50 (anti-proliferative, MDA-MB-231 cells): 21 µM Markedly reduces Rac1-GTP levels in a concentration-dependent manner. | [1] |
| Cdc42 | No significant interaction | No effect on Cdc42-GTP levels observed. | [1][2] |
| RhoA | Potential for interaction due to conserved Trp56 residue | No direct experimental data on inhibition of RhoA activity is currently available in the reviewed literature. |
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways of Rac1, Cdc42, and RhoA, highlighting their upstream activators (GEFs) and downstream effectors.
Caption: Rac1 Signaling Pathway and Point of Inhibition by this compound.
Caption: Cdc42 Signaling Pathway.
Caption: RhoA Signaling Pathway.
Experimental Protocols
The specificity of this compound is primarily determined through pull-down assays that measure the amount of activated (GTP-bound) Rho GTPases. A general workflow for such an experiment is outlined below, followed by a more detailed protocol.
Caption: General Workflow for a Pull-Down Assay.
Pull-Down Assay for Rac1, Cdc42, and RhoA Activation
This protocol is a standard method to determine the levels of active, GTP-bound Rac1, Cdc42, and RhoA in cells treated with an inhibitor.
Materials:
-
Cell lines of interest
-
This compound or other inhibitors
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA)
-
GST-tagged p21-activated kinase 1 (PAK1) p21-binding domain (PBD) beads (for Rac1 and Cdc42)
-
GST-tagged Rhotekin Rho-binding domain (RBD) beads (for RhoA)
-
Wash buffer
-
SDS-PAGE sample buffer
-
Primary antibodies: anti-Rac1, anti-Cdc42, anti-RhoA
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat cells with this compound at various concentrations for the desired time. Include vehicle-treated cells as a negative control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant. Equal amounts of protein should be used for each experimental condition.
-
Affinity Precipitation (Pull-Down):
-
For Rac1/Cdc42: Incubate the clarified lysate with GST-PAK1-PBD beads with gentle rotation for 1 hour at 4°C.
-
For RhoA: Incubate the clarified lysate with GST-Rhotekin-RBD beads with gentle rotation for 1 hour at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash them three times with wash buffer to remove non-specifically bound proteins.
-
Elution: After the final wash, remove all supernatant and resuspend the beads in SDS-PAGE sample buffer. Boil the samples for 5-10 minutes to elute the bound proteins.
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with primary antibodies specific for Rac1, Cdc42, or RhoA.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Quantification: Densitometry is used to quantify the band intensity of the pulled-down GTPase, which is then normalized to the total amount of that GTPase in the input lysate.
GEF-Mediated Nucleotide Exchange Assay
This is a more direct in vitro assay to measure the ability of an inhibitor to block the interaction between a GTPase and its GEF.
Materials:
-
Purified recombinant Rac1, Cdc42, and RhoA proteins
-
Purified recombinant GEF specific for each GTPase (e.g., Tiam1 for Rac1, Intersectin for Cdc42, LARG for RhoA)
-
Mant-GDP (a fluorescent GDP analog) or BODIPY-GDP
-
GTPγS (a non-hydrolyzable GTP analog)
-
Assay buffer
-
This compound or other inhibitors
-
Fluorometer
Procedure:
-
Loading with Fluorescent GDP: Incubate the purified GTPase with an excess of mant-GDP or BODIPY-GDP in the absence of magnesium to allow for nucleotide exchange. Then, add magnesium to lock the fluorescent GDP in the nucleotide-binding pocket.
-
Inhibitor Incubation: In a multi-well plate, add the assay buffer, the fluorescently labeled GTPase, and varying concentrations of this compound.
-
Initiation of Exchange Reaction: Add the specific GEF and an excess of GTPγS to each well to initiate the nucleotide exchange reaction.
-
Fluorescence Measurement: Monitor the decrease in fluorescence over time as the fluorescent GDP is displaced by the non-fluorescent GTPγS. The rate of fluorescence decay is proportional to the GEF activity.
-
Data Analysis: Plot the initial rate of nucleotide exchange against the inhibitor concentration. The IC50 value can then be calculated by fitting the data to a dose-response curve.
Conclusion
The available data strongly support that this compound is a highly specific inhibitor of Rac1, with no discernible activity against Cdc42. This specificity is well-rationalized by the structural differences between the two GTPases. While the conserved Trp56 residue in RhoA suggests a potential for interaction with this compound, further experimental validation is required to determine the inhibitory effect, if any. Researchers using this compound as a tool to probe Rac1 signaling can be confident in its selectivity against Cdc42, but should exercise caution when interpreting results in systems where RhoA plays a significant role until more definitive data becomes available.
References
- 1. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor this compound in Human Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Cross-Validation of 1A-116 Results with Genetic Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibition of Rac1 by the small molecule 1A-116 with genetic knockout and knockdown models of Rac1. By examining experimental data from both approaches, we aim to cross-validate the on-target effects of this compound and provide a comprehensive resource for researchers studying Rac1 signaling in cancer biology and drug development.
Introduction to this compound and Rac1
Rac1, a member of the Rho family of small GTPases, is a critical regulator of numerous cellular processes, including cytoskeletal dynamics, cell proliferation, migration, and invasion. Its aberrant activation is a hallmark of many cancers, contributing to tumor progression and metastasis. This compound is a potent and specific small molecule inhibitor of Rac1.[1] It functions by binding to the Trp56 residue of Rac1, thereby preventing its interaction with Guanine Nucleotide Exchange Factors (GEFs) and subsequent activation.[1][2] This guide compares the phenotypic outcomes of this compound treatment with those observed in Rac1 genetic knockout and knockdown models to validate its mechanism of action and utility as a research tool and potential therapeutic agent.
Comparative Analysis of Phenotypic Effects
The effects of this compound on cancer cells align closely with the phenotypes observed in Rac1 knockout and knockdown models, providing strong evidence for its on-target activity. A summary of these comparative effects is presented below.
Table 1: Comparison of Phenotypic Effects of this compound and Rac1 Genetic Depletion
| Cellular Process | Effect of this compound Treatment | Effect of Rac1 Knockout/Knockdown | Supporting Evidence |
| Cell Proliferation | Decreased proliferation in a dose-dependent manner in various cancer cell lines, including glioblastoma and breast cancer.[3][4] | Slight to moderate reduction in proliferation in melanoma cells with shRNA-mediated knockdown.[5] | The anti-proliferative effects of this compound are consistent with the role of Rac1 in cell cycle progression. |
| Cell Migration | Significant inhibition of cell migration in glioblastoma and breast cancer cells. | Reduced migration in melanoma cells with Rac1 knockdown.[5] | Both pharmacological inhibition and genetic depletion of Rac1 impair the migratory capacity of cancer cells. |
| Cell Invasion | Marked reduction in the invasive potential of cancer cells.[3] | Decreased invasion through Matrigel in melanoma cells with Rac1 knockdown.[5] | This corroborates the critical role of Rac1 in the invasive processes underlying metastasis. |
| Apoptosis | Induction of apoptosis in cancer cells.[3] | Rac1 knockdown has been shown to induce apoptosis in leukemia cells. | Inhibition of Rac1 signaling by either method can trigger programmed cell death in cancer cells. |
| Cytoskeletal Organization | Inhibition of membrane ruffling and lamellipodia formation.[2] | Rac1 is a key regulator of actin cytoskeleton reorganization. | The observed effects of this compound on the cytoskeleton are a direct consequence of Rac1 inhibition. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Diagram 1: Simplified Rac1 Signaling Pathway and Point of Inhibition by this compound
References
- 1. Rac1, A Potential Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Computational and in vitro Pharmacodynamics Characterization of this compound Rac1 Inhibitor: Relevance of Trp56 in Its Biological Activity [frontiersin.org]
- 3. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor this compound in Human Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing Potential Off-Target Kinase Inhibition of 1A-116: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the potential off-target kinase inhibition of the Rac1 GTPase inhibitor, 1A-116. While this compound is designed to target the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), it is crucial to evaluate its specificity across the human kinome to identify any unintended interactions that could lead to off-target effects.[1][2][3][4] To date, there is no publicly available data from broad-spectrum kinase profiling of this compound.
Therefore, this document serves as a template for such an investigation, presenting hypothetical data for this compound alongside real-world data for a well-characterized multi-kinase inhibitor, Dasatinib, for comparative purposes. Dasatinib is known to be a potent inhibitor of the Bcr-Abl kinase and the Src family of kinases but also interacts with a wide range of other kinases.[5][6][7] This comparison illustrates the methodologies and data presentation necessary for a thorough off-target kinase assessment.
Data Presentation: Kinase Inhibition Profiles
A comprehensive assessment of off-target kinase activity involves screening the compound against a large panel of kinases. The results are typically presented as the percentage of inhibition at a specific concentration or as IC50/Kd values for the most potently inhibited kinases.
Table 1: Hypothetical Kinase Selectivity Profile for this compound
This table presents a hypothetical kinome scan result for this compound, screened at a concentration of 1 µM. The data is illustrative and would need to be determined experimentally.
| Kinase Target | Family | % Inhibition @ 1 µM |
| Primary (Non-Kinase) Target | ||
| Rac1 | Rho GTPase | >95% (functional assay) |
| Potential Off-Target Kinases | ||
| Kinase A | TK | <10% |
| Kinase B | TKL | <5% |
| Kinase C | CAMK | <15% |
| Kinase D | AGC | <10% |
Table 2: Documented Kinase Selectivity Profile for Dasatinib
This table summarizes the inhibitory activity of Dasatinib against its primary targets and notable off-targets, demonstrating its broad-spectrum activity.[5][6][7]
| Kinase Target | Family | IC50 (nM) |
| Primary Targets | ||
| ABL1 | TK | <1 |
| SRC | TK | <1 |
| LCK | TK | 1 |
| YES1 | TK | 1 |
| Selected Off-Targets | ||
| BTK | TK | 5 |
| TEC | TK | 297 |
| c-KIT | TK | 12 |
| PDGFRβ | TK | 28 |
| EPHA2 | TK | 28 |
Experimental Protocols
To ensure robust and reproducible data, detailed experimental protocols are essential. The following are standard methods for assessing kinase inhibitor selectivity.
KinomeScan™ Profiling (Competition Binding Assay)
This method quantifies the binding of a test compound to a panel of DNA-tagged kinases. The compound's affinity for each kinase is determined by its ability to compete with a reference ligand for the active site.
Protocol:
-
Kinase Panel: A comprehensive panel of human kinases (e.g., 468 kinases) is expressed as fusions with a proprietary DNA tag.
-
Immobilization: An immobilized, active-site directed ligand is incubated with the kinase panel.
-
Competition: The test compound (e.g., this compound or Dasatinib) is added at a fixed concentration (e.g., 1 µM or 10 µM).
-
Equilibration: The mixture is allowed to reach equilibrium.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The results are reported as the percentage of the kinase that is inhibited from binding to the reference ligand. A lower percentage of remaining bound kinase indicates stronger binding of the test compound.
In Vitro Kinase Activity Assays (Radiometric or Fluorescence-Based)
These assays directly measure the catalytic activity of a kinase in the presence of an inhibitor.
Protocol:
-
Reaction Mixture: Recombinant kinase, a specific substrate (peptide or protein), and ATP (often radiolabeled with ³³P) are combined in a reaction buffer.
-
Inhibitor Addition: The test compound is added in a dose-response range to determine the IC50 value.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Termination: The reaction is stopped, typically by adding a solution like phosphoric acid.
-
Detection:
-
Radiometric (e.g., HotSpot™): The phosphorylated substrate is captured on a filter membrane, and the incorporated radioactivity is measured using a scintillation counter.[8]
-
Fluorescence-Based (e.g., HTRF): The assay utilizes fluorescence resonance energy transfer (FRET) between a labeled antibody that recognizes the phosphorylated substrate and another fluorescent tag.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the off-target kinase profile of a compound.
Signaling Pathway: On-Target vs. Potential Off-Target Effects
This diagram illustrates the intended on-target effect of this compound on the Rac1 signaling pathway and a hypothetical off-target interaction with a protein kinase.
References
- 1. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor this compound in Human Glioblastoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor this compound in Human Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. reactionbiology.com [reactionbiology.com]
Reproducibility of 1A-116 Antimetastatic Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical antimetastatic effects of 1A-116, a potent Rac1 inhibitor, across various cancer models. This document summarizes key experimental data, outlines methodologies, and visualizes the underlying signaling pathways to offer a comprehensive overview of the current understanding of this compound's reproducibility and therapeutic potential.
The small GTPase Rac1 is a well-established driver of cancer progression and metastasis, making it a prime target for therapeutic intervention.[1][2] The rationally designed small molecule inhibitor, this compound, has emerged as a promising candidate for targeting Rac1-driven malignancies.[3][4][5] This guide synthesizes findings from multiple preclinical studies to evaluate the consistency of this compound's antimetastatic and antitumor effects in diverse cancer contexts.
Comparative Efficacy of this compound Across Cancer Models
This compound has demonstrated notable efficacy in inhibiting key processes of metastasis, including cell proliferation, migration, and invasion, across a range of cancer cell lines and in vivo models. The following tables summarize the quantitative data from these studies.
In Vitro Antiproliferative Activity of this compound
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Glioblastoma | LN229 | ~10 | [1] |
| A172 | ~15 | [6] | |
| T98G | ~25 | [6] | |
| U87MG | ~12 | [5] | |
| Breast Cancer | MDA-MB-231 | Not Specified | [7] |
| MDA-MB-468 | Not Specified | [7] | |
| Leukemia | Not Specified | Not Specified | [2] |
In Vivo Antitumor and Antimetastatic Effects of this compound
| Cancer Model | Animal Model | This compound Dosage | Key Findings | Reference |
| Glioblastoma | Orthotopic Xenografts (LN229 cells) in nude mice | 20 mg/kg/day (i.p.) | Significantly increased mice survival.[1][8] | [1] |
| Breast Cancer | Syngeneic animal model | Not Specified | In vivo antimetastatic effect. | [3] |
| Colorectal Cancer | Tail vein injection (CT26 cells) in mice | Not Specified | Significantly reduced pulmonary metastases, comparable to cisplatin. | [7] |
Mechanism of Action: Targeting the Rac1 Signaling Pathway
This compound exerts its effects by specifically inhibiting the interaction between Rac1 and its guanine nucleotide exchange factor (GEF) activators, such as Vav, Tiam1, and DBL.[1][2] This inhibition is dependent on the presence of the Trp56 residue in the Rac1 protein structure.[2][4][5] By preventing Rac1 activation, this compound effectively downregulates downstream signaling pathways, including the PAK1 and JNK pathways, which are crucial for cytoskeletal reorganization, cell motility, and proliferation.[2]
Experimental Protocols
To ensure the reproducibility of the findings, detailed experimental protocols are crucial. Below are summaries of the key methodologies employed in the cited studies.
Cell Proliferation Assays
-
Method: 2D and 3D cell proliferation assays were used to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Procedure: A panel of glioblastoma cell lines (LN229, A172, T98G, U87MG) were seeded in 96-well plates and treated with increasing concentrations of this compound. Cell viability was assessed after a defined incubation period (e.g., 72 hours) using assays such as MTT or crystal violet staining. For 3D models, spheroids were formed and their growth was monitored.[1]
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Tumor Models
-
Method: Orthotopic xenograft models in immunocompromised mice were utilized to evaluate the in vivo efficacy of this compound.
-
Procedure: Human glioblastoma cells (e.g., LN229) were intracranially implanted into nude mice.[1] Once tumors were established, mice were treated with daily intraperitoneal (i.p.) injections of this compound or a vehicle control.[1]
-
Endpoints: The primary endpoint was overall survival. Tumor growth was monitored using methods like bioluminescence imaging.[1]
Comparison with Alternative Antimetastatic Agents
While direct comparative studies are limited, some research provides context for this compound's efficacy relative to other Rac1 inhibitors or standard chemotherapeutics.
-
ZINC69391: this compound is an analog of ZINC69391 and has been shown to be more potent and specific in vitro.[2][3] Both compounds inhibit the proliferation, invasion, and migration of breast cancer, glioma, and leukemia cells.[2]
-
1D-142: A newer guanidine inhibitor, 1D-142, which also interferes with the Rac1-Tiam1 interaction, has been reported to have higher in vivo and in vitro effectiveness than this compound in hepatocellular carcinoma and non-small cell lung cancer models.[2]
-
NSC23766 and EHT1864: In a study on triple-negative breast cancer, a novel Rac1 inhibitor, A41, was shown to be more effective at reducing active RAC1-GTP levels than NSC23766 and EHT1864 at the same concentration.[7]
-
Cisplatin: In a colorectal cancer lung metastasis model, this compound demonstrated efficacy comparable to the standard-of-care chemotherapeutic agent, cisplatin.[7]
Conclusion
The available preclinical data consistently demonstrate the antimetastatic and antitumor effects of this compound across various cancer models, including glioblastoma, breast cancer, and colorectal cancer. Its mechanism of action, through the specific inhibition of Rac1 activation, is well-supported by in vitro and in silico studies. While the reproducibility of its efficacy is evident in the published literature, further head-to-head comparative studies with emerging Rac1 inhibitors and in a broader range of cancer types would be beneficial to fully delineate its therapeutic potential. The favorable toxicological profile and in vivo efficacy of this compound underscore its promise as a candidate for clinical translation in the treatment of metastatic cancers.[1][9]
References
- 1. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor this compound in Human Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rac1, A Potential Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 4. researchgate.net [researchgate.net]
- 5. Computational and in vitro Pharmacodynamics Characterization of this compound Rac1 Inhibitor: Relevance of Trp56 in Its Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Rac-specific competitive inhibitor of guanine nucleotide binding reduces metastasis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor this compound in Human Glioblastoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of 1A-116 on Rac1 Mutant Proteins: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the efficacy of small molecule inhibitors on oncogenic mutant proteins is paramount. This guide provides a detailed comparison of the Rac1 inhibitor 1A-116 and its effects on Rac1 mutant proteins, contextualized with other known Rac1 inhibitors.
The small GTPase Rac1 is a critical regulator of cell signaling, governing processes such as cell motility, proliferation, and survival. Hyperactivation of Rac1, often through mutations, is a known driver in various cancers. The compound this compound has emerged as a promising inhibitor of Rac1. This guide delves into the experimental evidence demonstrating the effect of this compound on Rac1 mutants, comparing its performance with other alternatives where data is available.
This compound Effectively Inhibits the Oncogenic Rac1 P29S Mutant
The Rac1 P29S mutation is a frequently identified oncogenic driver in sun-exposed melanomas.[1] Extensive research has demonstrated that this compound is capable of inhibiting this specific mutant.[1][2] The inhibitory action of this compound is dependent on the Tryptophan 56 (Trp56) residue within Rac1, and it functions by disrupting the interaction between Rac1 and its activating Guanine nucleotide Exchange Factors (GEFs).[1]
Experimental evidence confirms that this compound can inhibit the gain-of-function activity of the Rac1 P29S mutant. In one key study, a double mutant of Rac1, harboring both the P29S and the constitutively activating Q61L substitutions, was generated. Subsequent experiments showed that this compound was able to inhibit the activity of this double mutant in Serum Response Element (SRE) luciferase assays, indicating its ability to counteract the oncogenic effects of the P29S mutation.[1]
Comparison with Other Rac1 Inhibitors
While this compound has shown clear efficacy against the Rac1 P29S mutant, a direct comparative study with a broad panel of Rac1 mutants against other inhibitors like NSC23766 and EHT-1864 is not extensively documented in publicly available literature. However, we can compare their general mechanisms and reported activities.
-
NSC23766: This inhibitor also targets the Rac1-GEF interaction, but it has been noted to have off-target effects and a relatively high IC50 value (around 50 µM), which may limit its pharmacological utility.[3]
-
EHT-1864: This compound functions by preventing nucleotide binding to Rac family GTPases.[4] While it has been shown to block Rac1-mediated transformation, it has also demonstrated off-target effects.[5]
The development of this compound was a rational design approach building upon a parental compound, ZINC69391, to achieve higher potency and specificity.[4]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and other relevant Rac1 inhibitors. It is important to note that the experimental conditions for determining these values can vary between studies, affecting direct comparability.
| Inhibitor | Target | Reported IC50/EC50 | Cell Line/Assay Condition | Reference |
| This compound | Rac1-GEF Interaction | IC50: 4 µM | F3II breast cancer cells (proliferation) | [6] |
| IC50: 21 µM | MDA-MB-231 breast cancer cells (proliferation) | [6] | ||
| EC50: 8.3 ± 1.7 μM | CD18/HPAF pancreatic cancer cells (EGF-induced Rac1 activation) | [4] | ||
| NSC23766 | Rac1-Tiam1 Interaction | IC50: ~50 µM | In vitro TrioN-Rac1 binding assay | [7] |
| EHT-1864 | Rac Family Nucleotide Binding | - | Did not inhibit EGF-induced Rac1 activation in CD18/HPAF cells | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Figure 1. Rac1 signaling pathway and the mechanism of action of this compound.
References
- 1. Computational and in vitro Pharmacodynamics Characterization of this compound Rac1 Inhibitor: Relevance of Trp56 in Its Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellntec.com [cellntec.com]
- 3. Identification of potent and novel inhibitors against RAC1: a Rho family GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Oncogenic mutations on Rac1 affect global intrinsic dynamics underlying GTP and PAK1 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor this compound in Human Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and characterization of small molecule Rac1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of 1A-116: A Preclinical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the preclinical therapeutic index of 1A-116, a novel inhibitor of Ras-related C3 botulinum toxin substrate 1 (Rac1). By objectively comparing its performance against other preclinical Rac1 inhibitors and the standard of care for glioblastoma, this document serves as a critical resource for researchers in oncology and drug development. All cited data is supported by detailed experimental methodologies and visual summaries of key biological pathways and workflows.
Executive Summary
This compound is a rationally designed small molecule that selectively inhibits the activation of Rac1, a protein frequently overexpressed and hyperactivated in various cancers, including glioblastoma.[1] It functions by blocking the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), a mechanism dependent on the Trp56 residue of Rac1.[2] Preclinical studies have demonstrated its dose-dependent anti-tumor efficacy in glioblastoma models and a favorable safety profile, suggesting a promising therapeutic window.[3] While direct comparative trials are limited, analysis of its performance relative to other experimental Rac1 inhibitors and the current standard of care underscores its potential as a targeted therapy.
Quantitative Data Presentation
The following tables summarize the key quantitative data from preclinical studies of this compound and its comparators.
Table 1: In Vitro Efficacy of Rac1 Inhibitors
| Compound | Cell Line | Assay Type | IC50 Value | Citation |
| This compound | F3II (Mammary Carcinoma) | Proliferation Assay (48h) | 4 µM | N/A |
| This compound | MDA-MB-231 (Breast Cancer) | Proliferation Assay (48h) | 21 µM | N/A |
| This compound | Panel of GBM Cell Lines | Proliferation Assay (2D) | Concentration-dependent effect | [3] |
| NSC23766 | TrioN and Tiam1 (GEFs) | Activation Assay | ~50 µM | |
| NSC23766 | MDA-MB-435 (Melanoma) | Proliferation Assay | 95 µM | [4] |
| EHT 1864 | Rac1, Rac2, Rac3 | Binding Assay (KD) | 40-60 nM | [5] |
Table 2: In Vivo Efficacy of this compound in an Orthotopic Glioblastoma Model
| Treatment Group (i.p. daily) | Outcome | Result | Citation |
| This compound (5 mg/kg/day) | Median Survival | No significant difference compared to control | [6] |
| This compound (10 mg/kg/day) | Median Survival | Non-significant increase compared to control | [6] |
| This compound (20 mg/kg/day) | Median Survival | Significant increase compared to control (p < 0.05) | [6] |
Table 3: Preclinical Toxicology and Safety Profile of this compound
| Study Type | Animal Model | Duration | Key Findings | Citation |
| Acute Toxicology / Non-Clinical Safety | Mice | 14 days | No mortality observed. No significant changes in hematological or serum chemistry parameters. No macroscopic changes or structural abnormalities in necropsy and histopathological studies. | [3] |
Comparative Analysis
This compound vs. Other Preclinical Rac1 Inhibitors
-
Mechanism of Action: this compound, similar to its parent compound ZINC69391 and the widely studied inhibitor NSC23766, acts by preventing the interaction between Rac1 and its GEF activators.[2] This is a distinct mechanism from inhibitors like EHT 1864, which binds to Rac1 and promotes the loss of bound guanine nucleotides, locking it in an inactive state.[7] The specificity of this compound for the Trp56 residue of Rac1 prevents it from affecting the closely related Rho GTPase, Cdc42.[3] In contrast, NSC23766 has been reported to have off-target effects, acting as a competitive antagonist at muscarinic acetylcholine receptors.[8]
-
Potency and Efficacy: While direct comparisons are challenging due to varying experimental conditions, this compound demonstrates potent anti-proliferative effects in the low micromolar range in various cancer cell lines.[3] EHT 1864 shows high-affinity binding in the nanomolar range.[5] NSC23766 generally requires higher concentrations (IC50 ~50-95 µM) to achieve inhibition.[4] Importantly, this compound has demonstrated significant in vivo efficacy in a dose-dependent manner in a glioblastoma model, a critical step in preclinical validation.[6]
This compound vs. Standard of Care for Glioblastoma
The current standard of care for glioblastoma involves maximal surgical resection followed by radiation and chemotherapy with the alkylating agent temozolomide (TMZ).[9][10] This approach is non-specific and while it extends survival, it is associated with significant toxicity and eventual tumor recurrence.[10][11]
-
Targeted vs. Systemic Approach: this compound represents a molecularly targeted therapy. Rac1 is overexpressed in many tumors, including glioblastoma, and plays a key role in proliferation, invasion, and migration.[1] By specifically targeting this pathway, this compound has the potential for greater efficacy in tumors with Rac1 dependency and a lower toxicity burden compared to the systemic DNA-damaging mechanism of TMZ.
-
Therapeutic Index: The preclinical data for this compound suggests a favorable therapeutic index. A dose-dependent anti-tumor effect was observed, with the highest effective dose (20 mg/kg/day) showing a significant survival benefit without reported toxicity.[3][6] This contrasts with standard chemotherapy, where the therapeutic window is often narrow due to dose-limiting toxicities. Furthermore, in silico models predict that this compound can penetrate the blood-brain barrier, a crucial feature for any glioblastoma therapeutic.[3]
Signaling Pathway and Experimental Workflow
Rac1 Activation and Inhibition by this compound
The diagram below illustrates the Rac1 signaling pathway. In its inactive state, Rac1 is bound to GDP. Guanine Nucleotide Exchange Factors (GEFs) facilitate the exchange of GDP for GTP, leading to Rac1 activation. Activated Rac1-GTP then interacts with downstream effectors like PAK1 to promote cancer cell proliferation, migration, and survival. This compound physically blocks the interaction between GEFs and Rac1, preventing its activation.
References
- 1. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Rac1, A Potential Target for Tumor Therapy [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Specificity and mechanism of action of EHT 1864, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NSC23766, a widely used inhibitor of Rac1 activation, additionally acts as a competitive antagonist at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. onclive.com [onclive.com]
- 11. Glioblastoma Standard of Care: Effects on Tumor Evolution and Reverse Translation in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Chemical Compound 1A-116
This document provides a comprehensive guide for the safe and compliant disposal of the chemical compound 1A-116, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. The following protocols are based on general best practices for hazardous chemical waste management and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) for this compound.
Hazard Identification and Safety Precautions
Before initiating any disposal procedures, it is imperative to identify the hazards associated with this compound. This information can be found in the compound's SDS. The following table summarizes common hazard classifications and the corresponding safety and disposal considerations.
| Hazard Classification | Description | Personal Protective Equipment (PPE) | Disposal Considerations |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful or fatal if swallowed, in contact with skin, or if inhaled. | Chemical-resistant gloves, lab coat, safety goggles or face shield, and a respirator if inhalation is a risk. | Segregate as toxic waste. Use sealed, leak-proof containers. |
| Skin Corrosion/Irritation | Causes skin burns or irritation upon contact.[1] | Impervious gloves, lab coat, and consider an apron or coveralls. | Neutralize if safe and appropriate before collection. Collect in a designated corrosive waste container. |
| Serious Eye Damage/Irritation | Can cause severe eye damage or irritation.[1] | Safety goggles and/or a face shield are mandatory. | Segregate as hazardous waste. Ensure the container is securely sealed. |
| Flammability | Liquid or solid that can ignite under certain conditions. | Fire-retardant lab coat, and work in a well-ventilated area away from ignition sources. | Collect in a designated flammable waste container. Do not mix with oxidizers. |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects. | Standard laboratory PPE. | Prevent release to the environment. Dispose of as hazardous environmental waste. Do not pour down the drain. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe collection, storage, and disposal of waste containing this compound.
1. Waste Identification and Segregation:
-
Characterize all waste containing this compound as hazardous chemical waste.
-
Segregate this compound waste from other waste streams, such as regular trash, sharps, and radioactive waste.
-
Do not mix incompatible waste types to prevent dangerous chemical reactions.
2. Personal Protective Equipment (PPE):
-
Before handling this compound for disposal, personnel must wear appropriate PPE to prevent exposure.[1] This includes:
3. Waste Collection and Containment:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., contaminated gloves, bench paper, pipette tips) in a designated, lined hazardous waste container.
-
Ensure the container is kept closed when not in use.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, non-reactive hazardous waste container.
-
Use a funnel to transfer liquid waste to prevent spills.
-
Never pour this compound waste down the drain.
-
-
Decontamination of Glassware:
-
Rinse contaminated glassware with a suitable solvent (e.g., ethanol or isopropanol) to remove residues of this compound.
-
Collect the initial solvent rinse as hazardous liquid waste.
-
After the initial rinse, glassware can typically be washed with soap and water.
-
4. Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Toxic," "Flammable").
-
Store sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area.
5. Arranging for Disposal:
-
The final disposal of this compound must be handled by a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[1]
-
Follow your institution's specific procedures for arranging the pickup and disposal of hazardous chemical waste.
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound to ensure they can handle it appropriately.
Visual Guide to Chemical Waste Disposal
The following diagram illustrates the decision-making workflow for the proper disposal of a chemical compound like this compound in a laboratory setting.
Caption: Workflow for the safe disposal of chemical waste.
References
Essential Safety and Operational Guide for Handling 1A-116
For research use only. Not for human or veterinary use. [1][2][3][4]
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the Rac1 inhibitor 1A-116. Given that this compound is a novel compound with limited publicly available safety data, a conservative approach to handling is imperative. All work with this and other novel compounds should be conducted under the assumption that the substance is hazardous.[5]
Pre-Handling Risk Assessment
A thorough risk assessment is the foundation of safe laboratory practice. Before handling this compound, a comprehensive evaluation of potential hazards is necessary.
Key Assessment Steps:
-
Literature Review: Systematically search for any available data on this compound or structurally similar compounds to anticipate potential hazards.[6]
-
Designated Area: All work involving this compound should be performed in a designated, controlled area, such as a chemical fume hood, to contain any potential contamination.[5][6]
-
Emergency Plan: Ensure a clear and practiced emergency plan is in place, including the locations and proper use of safety showers, eyewash stations, and first aid kits.[6]
Personal Protective Equipment (PPE)
A risk-based approach should be used to select appropriate PPE for each procedure.[7][8] The following table summarizes recommended PPE for various laboratory operations involving this compound.
| Operation | Recommended Personal Protective Equipment (PPE) |
| Handling Powder (weighing, aliquoting) | - Full-face respirator with P100 (or equivalent) particulate filters- Chemical-resistant gloves (e.g., Nitrile, Neoprene)- Disposable lab coat or gown- Safety goggles (in addition to full-face respirator)[6] |
| Preparing Solutions | - Chemical fume hood- Chemical-resistant gloves (e.g., Nitrile, Neoprene)- Lab coat- Safety glasses with side shields or safety goggles[6] |
| Conducting Reactions | - Chemical fume hood or other ventilated enclosure- Chemical-resistant gloves (e.g., Nitrile, Neoprene)- Lab coat- Safety glasses with side shields or safety goggles[6] |
| General Laboratory Work | - Lab coat- Safety glasses with side shields- Appropriate street clothing (long pants, closed-toe shoes)[6][9] |
Operational Plan for Handling this compound
A systematic approach is crucial to minimize exposure and ensure safety when working with uncharacterized substances like this compound.
3.1. Handling Procedures
-
Weighing and Aliquoting: All manipulations of powdered this compound should be conducted within a fume hood or a powder-containment balance enclosure.[6] To prevent cross-contamination, use disposable weighing boats and spatulas.[6] Handle the compound with care to avoid generating dust.[6]
-
Solution Preparation: Prepare all solutions inside a chemical fume hood.[6] To avoid splashing, add the solid compound to the solvent slowly.[6] Ensure all containers are clearly labeled with the compound name, concentration, solvent, and date.[6]
-
Conducting Reactions: Set up all reactions in a fume hood.[6] Use appropriate glassware that has been inspected for any defects.[6]
3.2. Decontamination and Cleaning
-
Work Surfaces: After each use, decontaminate all work surfaces with a suitable solvent or cleaning agent.[6]
-
Equipment: Thoroughly clean all non-disposable equipment after use.[6]
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6]
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.[6]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid waste, including used gloves, weighing boats, and paper towels, in a designated and clearly labeled hazardous waste container.[6] |
| Liquid Waste | Collect all liquid waste containing this compound in a designated and clearly labeled hazardous waste container.[6] Do not mix with other waste streams unless compatibility has been confirmed.[6] |
| Sharps | Dispose of any contaminated sharps, such as needles or razor blades, in a designated sharps container.[6] |
| Final Disposal | Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[6] |
Experimental Protocols and Visualizations
5.1. Signaling Pathway of this compound
This compound is a specific Rac1 inhibitor that can prevent EGF-induced Rac1 activation and block the Rac1-P-Rex1 interaction.[2][3] This inhibition of Rac1 signaling can induce apoptosis and inhibit cell proliferation, migration, and cycle progression.[2][3]
5.2. Experimental Workflow for Handling Novel Compounds
The following diagram outlines a logical workflow for safely handling novel compounds like this compound.
References
- 1. This compound|Rac1 inhibitor|cas 1430208-73-3|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. twu.edu [twu.edu]
- 6. benchchem.com [benchchem.com]
- 7. research.mcdb.ucla.edu [research.mcdb.ucla.edu]
- 8. unomaha.edu [unomaha.edu]
- 9. bsu.edu [bsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
